molecular formula C16H20F6N5O6P B000639 (S)-Sitagliptin phosphate CAS No. 654671-77-9

(S)-Sitagliptin phosphate

カタログ番号: B000639
CAS番号: 654671-77-9
分子量: 523.32 g/mol
InChIキー: GQPYTJVDPQTBQC-KLQYNRQASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitagliptin phosphate monohydrate is a highly selective and potent oral inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, serving as a critical tool for metabolic disease research. Its primary research value lies in its mechanism of action: by inhibiting DPP-4, it increases the concentration and activity of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in the glucose-dependent stimulation of insulin secretion and suppression of glucagon release from the pancreas, thereby improving glycemic control. Its effects are most pronounced in hyperglycemic states, making it a valuable compound for studying pathways of insulin secretion and glucose homeostasis. In clinical studies, sitagliptin has been shown to effectively lower HbA1c, fasting, and postprandial glucose levels. A key characteristic for researchers is its weight-neutral profile and a low risk of inducing hypoglycemia in experimental models when used as a monotherapy. The phosphate monohydrate form is the original, well-characterized crystalline form of the drug substance, with a defined melting point of approximately 206°C and good solubility in water. Its pharmacokinetic profile includes rapid absorption, high absolute bioavailability (~87%), and an elimination half-life of 12-14 hours, supporting once-daily dosing in research models. The majority of the compound is excreted unchanged in the urine, a factor to consider in studies involving renal function. This product is provided as a pharmaceutical primary standard grade material, intended for use in in vitro and in vivo research applications to investigate the pathophysiology and treatment of Type 2 Diabetes Mellitus (T2DM). It is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTJVDPQTBQC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904746
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-77-9
Record name Sitagliptin phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of (S)-Sitagliptin Phosphate in DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of (S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the molecular interactions, kinetic properties, and downstream signaling pathways affected by sitagliptin (B1680988), providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to DPP-4 and the Role of Sitagliptin

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] A key function of DPP-4 is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][4] DPP-4 rapidly cleaves GLP-1 and GIP, rendering them inactive.[1][3]

(S)-Sitagliptin phosphate is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[5][6] By blocking the action of DPP-4, sitagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations in the bloodstream.[7][8][9][10][11] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes mellitus.[1] Sitagliptin was the first DPP-4 inhibitor to be approved by the US Food and Drug Administration (FDA) in 2006.[4][12]

Mechanism of Action: Competitive and Reversible Inhibition

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5][13] This means that sitagliptin directly competes with the natural substrates (GLP-1 and GIP) for binding to the active site of the DPP-4 enzyme.

The core structure of sitagliptin, featuring a triazolopyrazine ring and a trifluorophenyl group, is critical for its high-affinity binding to the DPP-4 active site.[14][15] The amine group within the sitagliptin molecule plays a crucial role by interacting with key amino acid residues in the enzyme's active site.[14][15]

Molecular docking and structural studies have revealed specific interactions that contribute to the stable binding of sitagliptin to DPP-4. These include:

  • Hydrogen bonds with amino acid residues such as Glu203, Glu204, Tyr663, and Tyr667.[16]

  • Hydrophobic interactions with Tyr663 and Val712.[16]

  • π-stacking interactions with Phe355 and Tyr667.[16]

  • Halogenic bonds with Arg123, Glu204, and Arg356.[16]

The reversible nature of sitagliptin's binding is characterized by a fast association rate and a relatively slow dissociation rate, contributing to its tight-binding properties.[5][13] This prolonged engagement with the enzyme ensures sustained inhibition of DPP-4 activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the inhibitory activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Potency and Binding Kinetics of Sitagliptin against DPP-4

ParameterValueReference
IC50 ~19-20 nM[5][17]
Ki Not explicitly stated in provided results
Inhibition Type Competitive, Reversible, Tight-Binding[5][13]
Association Rate (k_on) 7.1 x 10⁴ M⁻¹s⁻¹[13]
Dissociation Rate (k_off) 1.8 x 10⁻⁴ s⁻¹[13]
Affinity (KD) 2.5 nM[13]

Table 2: Selectivity of Sitagliptin for DPP-4

EnzymeSelectivity vs. DPP-4Reference
DPP-8 Highly selective for DPP-4[1][18]
DPP-9 Highly selective for DPP-4[1][18]
Fibroblast Activation Protein (FAP) Highly selective for DPP-4[18]
General Selectivity Up to 2600 times higher for DPP-4 than other DPP family enzymes[18]

Table 3: Pharmacokinetic and Pharmacodynamic Properties of Sitagliptin

ParameterValueReference
Oral Bioavailability ~87%[1]
Plasma Protein Binding 38%[1]
Apparent Terminal Half-life 8 to 14 hours[7][8][9]
Excretion ~80% excreted unchanged in the urine[7][8][9]
DPP-4 Inhibition (50 mg dose) ≥ 80% over a 12-hour period[7][8]
DPP-4 Inhibition (100 mg dose) ≥ 80% over a 24-hour period[7][8]
Effect on Active GLP-1 ~2-fold increase post-meal[7][8][9]

Downstream Signaling Pathway

The inhibition of DPP-4 by sitagliptin initiates a cascade of events that ultimately leads to improved glycemic control.

DPP4_Inhibition_Pathway Sitagliptin (S)-Sitagliptin phosphate DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Inactivates GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Substrate Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Hepatic_Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition by sitagliptin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the DPP-4 enzyme.

Fluorometric DPP-4 Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of sitagliptin on the DPP-4 enzyme.

DPP4_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation: - Sitagliptin dilutions - DPP-4 enzyme solution - Fluorogenic substrate (e.g., H-Gly-Pro-AMC) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (in triplicate): - Blank (Buffer + Substrate) - Control (Buffer + Enzyme + Substrate) - Test (Sitagliptin + Enzyme + Substrate) Reagent_Prep->Plate_Setup Incubation1 Pre-incubation of Enzyme and Inhibitor Plate_Setup->Incubation1 Reaction_Initiation Add Substrate to Initiate Reaction Incubation1->Reaction_Initiation Incubation2 Incubate at 37°C for 30-60 minutes Reaction_Initiation->Incubation2 Measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Measurement Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric DPP-4 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Create a serial dilution to obtain a range of test concentrations.

    • Dilute recombinant human DPP-4 enzyme in a cold assay buffer (e.g., Tris-HCl) to the desired working concentration.

    • Prepare the fluorogenic substrate, such as H-Gly-Pro-AMC, in the assay buffer.

  • Assay Setup (in a 96-well black microplate):

    • Blank wells: Add assay buffer and solvent.

    • 100% Activity Control wells: Add assay buffer, diluted DPP-4 enzyme, and solvent.

    • Test wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding sitagliptin dilution.

    • Positive Control wells (optional): Can include a known DPP-4 inhibitor.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).[2][19][20][21]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each sitagliptin concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time association and dissociation rates of sitagliptin binding to DPP-4, allowing for the determination of kinetic constants (k_on, k_off) and the equilibrium dissociation constant (KD).[13]

SPR_Workflow Start Start Chip_Prep Sensor Chip Preparation: - Activate surface (e.g., CM5 chip) - Immobilize recombinant human DPP-4 via amine coupling Start->Chip_Prep Analyte_Prep Prepare Sitagliptin Solutions (Analyte) at various concentrations in running buffer Chip_Prep->Analyte_Prep Association Association Phase: Inject sitagliptin solution over the DPP-4 surface and a reference surface Analyte_Prep->Association Dissociation Dissociation Phase: Flow running buffer over the surfaces Association->Dissociation Regeneration Regeneration (if necessary): Inject a regeneration solution to remove bound analyte Dissociation->Regeneration Data_Analysis Data Analysis: - Generate sensorgrams - Fit data to a binding model (e.g., 1:1 Langmuir) - Determine k_on, k_off, and KD Dissociation->Data_Analysis Regeneration->Association Next Cycle End End Data_Analysis->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Immobilization of DPP-4:

    • Recombinant human DPP-4 is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.[13]

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • A solution of DPP-4 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Any remaining active sites are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of sitagliptin solutions at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP).

    • For each concentration, the sitagliptin solution is injected over the DPP-4-immobilized surface and a reference flow cell (for background subtraction). This is the association phase .

    • Following the injection of sitagliptin, the running buffer is flowed over the chip to monitor the release of the bound analyte. This is the dissociation phase .

  • Regeneration:

    • If necessary, a regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound sitagliptin, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The binding response is measured in real-time and recorded as a sensorgram.

    • The resulting sensorgrams are processed (e.g., reference-subtracted) and fitted to a suitable binding model (such as a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD = k_off / k_on).

X-ray Crystallography of the Sitagliptin-DPP-4 Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of sitagliptin bound to the active site of DPP-4, revealing the precise molecular interactions.

General Protocol Outline:

  • Protein Expression and Purification: Recombinant human DPP-4 is expressed (e.g., in insect or mammalian cells) and purified to high homogeneity.

  • Co-crystallization: The purified DPP-4 is incubated with an excess of sitagliptin to form the enzyme-inhibitor complex. This complex is then subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

  • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is collected.[22]

  • Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map of the complex. A molecular model of the DPP-4-sitagliptin complex is built into the electron density map and refined to yield the final, high-resolution structure.[22] This reveals the precise orientation and interactions of sitagliptin within the DPP-4 active site.[23]

Conclusion

This compound effectively inhibits the DPP-4 enzyme through a competitive and reversible mechanism, characterized by tight binding kinetics. This inhibition leads to elevated levels of active incretin hormones, GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, underscores its role as a cornerstone in the therapeutic management of type 2 diabetes mellitus. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors.

References

The Stereoselective Synthesis of (S)-Sitagliptin Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sitagliptin (B1680988), an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. The active pharmaceutical ingredient is the (S)-enantiomer of sitagliptin, used as its phosphate (B84403) salt. The critical stereochemistry of the β-amino acid moiety has spurred the development of several innovative and efficient stereoselective synthetic strategies. This technical guide provides a comprehensive overview of the core synthetic routes to (S)-Sitagliptin phosphate, with a focus on their stereochemical control, experimental protocols, and comparative quantitative data.

Key Stereoselective Synthetic Strategies

The synthesis of this compound has evolved significantly, moving from traditional resolution methods to highly efficient asymmetric catalytic processes. The primary challenge lies in the stereoselective construction of the chiral amine center. This guide will focus on three prominent and successful approaches: Rhodium-catalyzed Asymmetric Hydrogenation, Transaminase-catalyzed Biocatalysis, and Organocatalyzed Aza-Michael Addition.

Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine

This approach represents a landmark in the large-scale, cost-effective production of Sitagliptin and is a cornerstone of Merck's second-generation synthesis.[1] The key step involves the asymmetric hydrogenation of a prochiral enamine intermediate, dehydrositagliptin, using a chiral rhodium catalyst.

Experimental Protocol

A representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of dehydrositagliptin is as follows:

  • Catalyst Preparation: In an inert atmosphere glove box, a rhodium precursor, such as [Rh(COD)₂]OTf, and a chiral bisphosphine ligand, for example, a ferrocenyl bisphosphine ligand, are dissolved in a degassed solvent like methanol (B129727).[2] The solution is stirred to form the active catalyst complex in-situ.

  • Hydrogenation Reaction: The dehydrositagliptin substrate is dissolved in methanol in a high-pressure reactor. The prepared catalyst solution is then transferred to the reactor.[3]

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a predetermined time until completion.[4]

  • Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, which may involve crystallization to isolate the desired (S)-Sitagliptin with high enantiomeric purity.[3]

  • Salt Formation: The purified Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol (B130326) and water, and treated with phosphoric acid to form the phosphate salt. The product is then crystallized, filtered, and dried.

Quantitative Data
ParameterValueReference
CatalystRh(I)/tBu JOSIPHOS[3]
Catalyst LoadingAs low as 0.15 mol %[3]
SubstrateDehydrositagliptin[3]
SolventMethanol[3]
PressureHigh pressure[4]
Overall YieldUp to 65%[3]
Enantiomeric Excess>99% ee[3]

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Work-up and Isolation cluster_salt Salt Formation Rh_precursor Rh(COD)₂OTf Catalyst Active Rh Catalyst Rh_precursor->Catalyst Ligand Chiral Bisphosphine Ligand Ligand->Catalyst Solvent_prep Degassed Methanol Solvent_prep->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Substrate Dehydrositagliptin Substrate->Reactor Solvent_hydro Methanol Solvent_hydro->Reactor Crude Crude (S)-Sitagliptin Reactor->Crude H2 H₂ Gas H2->Reactor Purification Crystallization Crude->Purification Pure Pure (S)-Sitagliptin Purification->Pure Final_product This compound Pure->Final_product Phosphoric_acid H₃PO₄ Phosphoric_acid->Final_product Solvent_salt IPA/Water Solvent_salt->Final_product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Transaminase-Catalyzed Asymmetric Synthesis

This "green" chemistry approach utilizes a highly engineered (R)-selective ω-transaminase enzyme to directly convert a prochiral ketone precursor to (S)-Sitagliptin with exceptional enantioselectivity.[5][6] This biocatalytic method offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[7]

Experimental Protocol

A general protocol for the transaminase-catalyzed synthesis of Sitagliptin is as follows:

  • Enzyme Preparation: The engineered transaminase enzyme, such as CDX-036, is prepared. This may involve immobilization on a solid support to enhance stability and facilitate recycling.[8]

  • Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the prochiral ketone substrate, a suitable amine donor (e.g., isopropylamine), and the co-factor pyridoxal-5-phosphate (PLP).[6][8] A co-solvent like DMSO may be used to improve substrate solubility.[6]

  • Biotransformation: The transaminase enzyme (either free or immobilized) is added to the reaction mixture. The pH is adjusted and maintained at an optimal level (e.g., pH 8.5).[6] The reaction is stirred at a controlled temperature (e.g., 45°C) until the conversion of the ketone to the amine is complete.[6]

  • Work-up and Product Isolation: After the reaction, the enzyme is removed (e.g., by filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent.

  • Purification and Salt Formation: The extracted (S)-Sitagliptin is purified, typically by crystallization. The purified free base is then converted to the phosphate salt as previously described.

Quantitative Data
ParameterValueReference
BiocatalystEngineered ω-transaminase (e.g., CDX-036)[6]
SubstratePro-sitagliptin ketone[5]
Amine DonorIsopropylamine[6]
Co-factorPyridoxal-5-phosphate (PLP)[6]
Solvent SystemAqueous buffer with co-solvent (e.g., DMSO)[6]
pH~8.5[6]
Temperature~45°C[6]
ConversionUp to 92%[7]
Enantiomeric Excess>99.9% ee[9]
Overall YieldHigher than the first-generation process[1]

Experimental Workflow

G cluster_reactants Reactant Preparation cluster_biotrans Biotransformation cluster_workup Work-up and Isolation cluster_salt Salt Formation Ketone Pro-sitagliptin Ketone Bioreactor Bioreactor Ketone->Bioreactor Amine_donor Isopropylamine Amine_donor->Bioreactor PLP PLP PLP->Bioreactor Buffer Aqueous Buffer/DMSO Buffer->Bioreactor Enzyme Transaminase (e.g., CDX-036) Enzyme->Bioreactor Crude_amine Crude (S)-Sitagliptin Bioreactor->Crude_amine Extraction Solvent Extraction Crude_amine->Extraction Purified_amine Purified (S)-Sitagliptin Extraction->Purified_amine Final_product This compound Purified_amine->Final_product Phosphoric_acid H₃PO₄ Phosphoric_acid->Final_product Solvent_salt IPA/Water Solvent_salt->Final_product

Caption: Workflow for transaminase-catalyzed synthesis.

Organocatalyzed Aza-Michael Addition

This approach utilizes small organic molecules as catalysts to promote the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, establishing the chiral center of Sitagliptin. Several variations of this strategy have been reported, including tandem aza-Michael/hemiacetal reactions and phase-transfer catalytic aza-Michael additions.[10][11]

Experimental Protocol

A representative protocol for an organocatalyzed aza-Michael addition is as follows:

  • Reactant Preparation: The α,β-unsaturated ketone Michael acceptor is synthesized, for example, via a Wittig reaction.[10] The nitrogen nucleophile, such as a protected hydroxylamine (B1172632) or carbamate, is also prepared.

  • Catalytic Reaction: The Michael acceptor, nitrogen nucleophile, and a chiral organocatalyst (e.g., a quinine-derived C(9)-urea ammonium (B1175870) catalyst for phase-transfer catalysis) are dissolved in a suitable solvent (e.g., dichloromethane).[10][12] The reaction is stirred at a controlled temperature (e.g., 0°C) for a specified duration.[10]

  • Work-up and Intermediate Isolation: The reaction is quenched, and the crude product is purified, for instance, by column chromatography, to isolate the aza-Michael adduct.

  • Subsequent Transformations: The isolated adduct undergoes a series of transformations, which may include Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotection steps to yield the final (S)-Sitagliptin molecule.[10][13]

  • Salt Formation: The final product is converted to its phosphate salt.

Quantitative Data
ParameterValueReference
CatalystQuinine-derived C(9)-urea ammonium catalyst[10]
Michael Acceptor(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one[10]
Nucleophiletert-butyl β-naphthylmethoxycarbamate[10]
SolventDichloromethane[10]
Temperature0°C[10]
Overall Yield41% (over 7 steps)[10]
Enantiomeric Excess96% ee[10]

Logical Relationship Diagram

G Start α,β-Unsaturated Ketone + N-Nucleophile Aza_Michael Enantioselective Aza-Michael Addition Start->Aza_Michael Catalysis Chiral Organocatalyst (e.g., Quinine-derived) Catalysis->Aza_Michael Adduct Chiral Aza-Michael Adduct Aza_Michael->Adduct Transformations Multi-step Transformations (e.g., Oxidation, Hydrolysis, Coupling, Deprotection) Adduct->Transformations Sitagliptin_base (S)-Sitagliptin Free Base Transformations->Sitagliptin_base Salt_formation Phosphoric Acid Treatment Sitagliptin_base->Salt_formation Final_product This compound Salt_formation->Final_product

Caption: Logical flow of the organocatalyzed aza-Michael addition route.

Conclusion

The stereoselective synthesis of this compound has been a fertile ground for the development and implementation of cutting-edge synthetic methodologies. The evolution from early-generation processes relying on metal catalysis to the highly efficient and green biocatalytic route highlights the significant progress in pharmaceutical manufacturing. The rhodium-catalyzed asymmetric hydrogenation remains a robust and scalable method, while the transaminase-catalyzed approach sets a new standard for sustainable and selective synthesis. Organocatalyzed methods continue to offer novel and powerful alternatives for the construction of the key chiral amine. The choice of a specific synthetic route in a research or industrial setting will depend on a variety of factors, including cost, scale, environmental impact, and available expertise. This guide provides the foundational technical information to aid in such evaluations.

References

(S)-Sitagliptin Phosphate: A Comprehensive Pharmacological and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Sitagliptin phosphate (B84403) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its ability to enhance the incretin (B1656795) system, thereby promoting glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. This technical guide provides an in-depth examination of the pharmacological profile of (S)-Sitagliptin phosphate, with a stringent focus on its mechanism of action, quantitative potency, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols and structured data presentation are included to support research and development endeavors in the field of metabolic diseases.

Mechanism of Action

This compound exerts its pharmacological effect through the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gastrointestinal tract in response to food intake.[3] By inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[4]

This enhancement of the incretin axis leads to several downstream effects that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]

  • Suppression of Glucagon Secretion: Sitagliptin leads to a reduction in glucagon secretion from pancreatic α-cells during periods of normal or elevated blood glucose.

  • Improved β-cell Function: Preclinical studies suggest that long-term DPP-4 inhibition may contribute to the preservation of pancreatic β-cell mass and function.[6]

The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a significant advantage over other classes of antidiabetic agents.

cluster_0 Mechanism of DPP-4 Inhibition Sitagliptin (S)-Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4

Figure 1: Mechanism of (S)-Sitagliptin Inhibition of DPP-4

Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of (S)-Sitagliptin
ParameterValueEnzyme/Cell LineReference(s)
IC50 (DPP-4) 19 nMCaco-2 cell extracts
IC50 (DPP-4) 18 nMRecombinant human DPP-4
IC50 (DPP-8) 48 µMRecombinant human DPP-8
Selectivity >2600-fold for DPP-4 over other proline-specific peptidases
Table 2: Pharmacokinetic Profile of this compound in Humans
ParameterValueConditionReference(s)
Bioavailability ~87%Oral administration[4]
Time to Peak Plasma Concentration (Tmax) 1-4 hoursSingle 100 mg oral dose[4]
Terminal Half-life (t1/2) ~12.4 hoursSingle 100 mg oral dose[4]
Excretion ~79% unchanged in urine

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of (S)-Sitagliptin against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (S)-Sitagliptin in DMSO. Create a serial dilution series to test a range of concentrations.

    • Prepare a working solution of the DPP-4 substrate in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.

    • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.

    • Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of (S)-Sitagliptin dilution.

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of (S)-Sitagliptin.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_1 DPP-4 Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate IC50) E->F

Figure 2: Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Selectivity Profiling

To determine the selectivity of (S)-Sitagliptin, similar in vitro enzymatic assays are conducted using other dipeptidyl peptidases, such as DPP-8 and DPP-9. The experimental protocol is analogous to the DPP-4 inhibition assay, with the substitution of the respective enzymes and their corresponding substrates if necessary. The resulting IC50 values are then compared to the IC50 value for DPP-4 to calculate the selectivity ratio.

Downstream Signaling Pathways

The therapeutic effects of (S)-Sitagliptin are mediated through the enhancement of GLP-1 and GIP signaling. These incretin hormones bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular events.

Key Signaling Events:

  • Receptor Activation: GLP-1 and GIP bind to GLP-1R and GIPR, respectively.

  • Adenylate Cyclase Activation: This leads to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

  • PKA and Epac2 Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3]

  • Insulin Exocytosis: These signaling pathways converge to increase intracellular calcium concentrations and promote the exocytosis of insulin-containing granules.

cluster_2 GLP-1/GIP Signaling Pathway in Pancreatic β-cells GLP1_GIP GLP-1 / GIP Receptor GLP-1R / GIPR (GPCR) GLP1_GIP->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA_Epac2 PKA / Epac2 Activation cAMP->PKA_Epac2 Ca2 ↑ Intracellular Ca2+ PKA_Epac2->Ca2 Insulin Insulin Secretion Ca2->Insulin

Figure 3: Simplified GLP-1 and GIP Signaling Cascade

In Vivo Efficacy

The pharmacological activity of (S)-Sitagliptin translates to significant in vivo efficacy in animal models of type 2 diabetes and in clinical trials. In preclinical studies, oral administration of sitagliptin in diabetic animal models leads to a dose-dependent reduction in plasma glucose levels and an increase in active GLP-1 concentrations.[2] For instance, in ob/ob mice, a 10 mg/kg oral dose of sitagliptin resulted in over 70% inhibition of DPP-4 activity for at least 8 hours, which correlated with a significant improvement in glucose tolerance.[1]

Clinical studies in patients with type 2 diabetes have consistently demonstrated that sitagliptin treatment leads to clinically meaningful reductions in HbA1c, fasting plasma glucose, and postprandial glucose excursions.[7]

Conclusion

This compound possesses a well-defined pharmacological profile characterized by potent and highly selective inhibition of DPP-4. This targeted mechanism of action effectively enhances the endogenous incretin system, leading to improved glycemic control through glucose-dependent insulin secretion and glucagon suppression. Its favorable pharmacokinetic properties support a once-daily oral dosing regimen. The detailed understanding of its pharmacology, supported by robust in vitro and in vivo data, solidifies the position of (S)-Sitagliptin as a key therapeutic agent in the management of type 2 diabetes and provides a strong foundation for further research and development in the field of incretin-based therapies.

References

(S)-Sitagliptin Phosphate: A Technical Guide on Initial Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Sitagliptin phosphate (B84403), marketed as Januvia®, is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM).[1][3] Sitagliptin (B1680988) was the first agent in the DPP-4 inhibitor class to be approved by the FDA on October 16, 2006.[3] This technical guide provides an in-depth overview of the foundational preclinical and clinical data that characterized its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

Mechanism of Action

Sitagliptin exerts its glucose-lowering effects by enhancing the body's natural incretin (B1656795) system.[4] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the gut in response to a meal.[4] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic beta cells and suppressing glucagon (B607659) release from pancreatic alpha cells in a glucose-dependent manner.[1][5][6]

The activity of GLP-1 and GIP is naturally limited by the DPP-4 enzyme, which rapidly inactivates them.[4][7] Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of incretin hormones.[1] This leads to increased and prolonged concentrations of active GLP-1 and GIP, enhancing their physiological effects.[3][4] The result is an increase in glucose-dependent insulin release and a decrease in glucagon levels, which helps to normalize blood glucose levels with a low intrinsic risk of hypoglycemia.[1][6]

Sitagliptin_Mechanism_of_Action Meal Meal Intake Gut Gut L-cells Meal->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha inhibits Inactive Inactive Metabolites DPP4->Inactive degrades Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses hepatic glucose production) Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of (S)-Sitagliptin.

Preclinical Findings

Extensive preclinical studies were conducted in various animal species, including mice, rats, dogs, and monkeys, to evaluate the pharmacology and toxicology of sitagliptin.[8]

Pharmacodynamics

In preclinical models, sitagliptin demonstrated potent and selective inhibition of the DPP-4 enzyme. In a rodent model of T2DM, sitagliptin improved glycemic control and restored islet cell mass and function.[8] Studies in multiple non-diabetic animal species showed no evidence of treatment-related acute pancreatitis, even at plasma exposures substantially exceeding human therapeutic levels.[8][9] For instance, in a 3-month study in rats, the highest dose tested provided an exposure margin approximately 271-fold greater than human exposure.[9] In dogs and monkeys, the margin over human exposure was approximately 28-fold.[9]

Pharmacokinetics

Pharmacokinetic studies in animals characterized the absorption, distribution, metabolism, and excretion (ADME) profile of sitagliptin. A study in male New Zealand rabbits investigated the ocular pharmacokinetics of sitagliptin eye drops, finding that the drug reaches the retina, suggesting absorption via the transscleral route with minimal systemic absorption.[10][11]

Table 1: Summary of Preclinical Safety Toxicology Studies

Species Duration of Study Highest Dose Tested Plasma Exposure Margin (vs. Human 100 mg/day) Key Pancreatic Findings Reference(s)
Rats 3 months 2000 mg/kg/day ~271-fold No gross or histomorphological changes [8][9]
Dogs 12 months 50 mg/kg/day ~28-fold No evidence of drug-related pancreatitis [8][9]
Monkeys 3 months 100 mg/kg/day ~28-fold No evidence of drug-related pancreatitis [8][9]

| Mice | 2 years | N/A | N/A | No pancreatic histopathological effects |[8] |

Experimental Protocols

1. DPP-4 Inhibition Assay (In Vitro)

  • Objective: To determine the inhibitory activity of sitagliptin against the DPP-4 enzyme.

  • Principle: The assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme, yielding a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[12]

  • Methodology:

    • Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and sitagliptin (as the inhibitor) are prepared in an appropriate assay buffer.[13]

    • Reaction Setup: The reaction is typically performed in a 96-well plate. Wells are set up for the uninhibited enzyme (enzyme control), background (buffer and substrate only), and various concentrations of the test inhibitor.[12]

    • Incubation: The enzyme and inhibitor are pre-incubated together for a short period at 37°C.[13]

    • Reaction Initiation: The reaction is initiated by adding the substrate to all wells.[13]

    • Measurement: The plate is read in a fluorescence microplate reader (e.g., λex = 360 nm / λem = 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[13]

    • Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated. The percent inhibition is determined by comparing the rates of inhibitor-treated wells to the enzyme control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[12]

DPP4_Inhibition_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well Plate (Controls, Sitagliptin dilutions) Start->Setup Preincubation Add DPP-4 Enzyme Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction (Add Fluorogenic Substrate) Preincubation->Initiate Measure Kinetic Measurement (Fluorescence Reader, 37°C) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a DPP-4 inhibitor screening assay.

2. Rodent Model of Type 2 Diabetes (High-Fat Diet/Streptozotocin)

  • Objective: To create an animal model that mimics key features of human T2DM, including insulin resistance and partial insulin deficiency, for evaluating the efficacy of anti-diabetic agents.[8][14]

  • Methodology:

    • Induction of Insulin Resistance: Male ICR mice or Wistar rats (4 weeks old) are fed a high-fat diet (HFD), where approximately 60% of energy intake is from fat, for several weeks.[8][14]

    • Induction of Beta-Cell Dysfunction: After the initial HFD period (e.g., 3 weeks), the animals are injected with a single low dose of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic beta cells (e.g., 90-100 mg/kg i.p. for mice).[8][14]

    • Model Development: Over the next few weeks, the combination of HFD-induced insulin resistance and STZ-induced beta-cell damage leads to the development of hyperglycemia, glucose intolerance, and other characteristics of T2DM.[8]

    • Treatment: Once the diabetic phenotype is established, animals are treated with the test compound (sitagliptin) or a vehicle control, and key parameters like blood glucose, insulin levels, and HbA1c are monitored over the treatment period.[14]

3. Bioanalytical Quantification of Sitagliptin

  • Objective: To accurately measure the concentration of sitagliptin in biological matrices (e.g., plasma, serum, urine).[2][15]

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their sensitivity and selectivity.[2][15]

  • Sample Preparation: Protein precipitation is a common technique for plasma samples. An organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[16][17]

  • Chromatographic Separation (RP-HPLC Example):

    • Column: A C18 column (e.g., Phenomenex C18, 250 × 4.6mm, 5μ) is used.[16][17]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% v/v Triethylamine solution, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[16][17]

    • Flow Rate: Typically 1.0 ml/min.[17]

    • Detection: UV detection at a specific wavelength (e.g., 267 nm).[16][17]

  • Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[16][18]

Clinical Findings

Sitagliptin's clinical development program involved numerous Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile in humans.[7][19]

Phase I: Pharmacokinetics and Pharmacodynamics

Initial studies in healthy male volunteers characterized the fundamental properties of single and multiple oral doses of sitagliptin.[20][21]

  • Pharmacokinetics: After a single 100 mg oral dose, sitagliptin was rapidly absorbed, reaching peak plasma concentrations (Tmax) between 1 to 4 hours post-dose.[7] It exhibited an apparent terminal half-life of approximately 12.4 hours.[7] The oral bioavailability is high at 87%, and its pharmacokinetics are not meaningfully affected by food, allowing for administration with or without meals.[3][22] Excretion is primarily renal, with about 80% of the drug excreted unchanged in the urine.[21]

  • Pharmacodynamics: Single oral doses of sitagliptin resulted in potent, dose-dependent inhibition of plasma DPP-4 activity.[21] Doses of 100 mg or greater achieved over 80% inhibition of DPP-4 activity for a 24-hour period.[21] This enzymatic inhibition led to a clinically significant outcome: an approximate 2-fold increase in the levels of active GLP-1 after a meal compared to placebo.[20][21] Importantly, these effects were achieved without causing hypoglycemia in healthy, normoglycemic subjects.[21]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters in Healthy Subjects (100 mg dose)

Parameter Value Reference(s)
Tmax (median) 1 - 4 hours [7]
Cmax (mean) 950 nM [7]
AUC (mean) 8.52 µM⚫hr [7]
Terminal Half-life (t½) ~12.4 hours [7]
Oral Bioavailability ~87% [3][22]

| Primary Route of Excretion | Renal (unchanged drug) |[21][22] |

Phase II/III: Efficacy and Safety

Larger-scale trials in patients with T2DM confirmed the efficacy and safety of sitagliptin, both as a monotherapy and as an add-on to other antidiabetic agents like metformin.[1][19]

  • Efficacy: As a monotherapy, sitagliptin 100 mg once daily demonstrated clinically meaningful reductions in key glycemic markers. In a 24-week study, it lowered HbA1c by approximately 0.79% compared to placebo.[23] It also significantly reduced fasting plasma glucose (FPG) and postprandial glucose (PPG).[23] Clinical trials have consistently shown that sitagliptin lowers HbA1c by about 0.5-0.8% versus placebo.[1][6] In a 24-week study comparing sitagliptin to dapagliflozin (B1669812) in patients with mild renal insufficiency, sitagliptin showed a statistically superior reduction in HbA1c (-0.51% vs. -0.36% for dapagliflozin).[24]

  • Safety and Tolerability: Sitagliptin is generally well-tolerated.[1] Common side effects reported in clinical trials include upper respiratory tract infections and headaches.[1] A key feature of its safety profile is a low risk of hypoglycemia, attributed to its glucose-dependent mechanism of action.[6][19] The drug is also considered weight-neutral.[1][23] Regarding concerns about pancreatitis, a pooled analysis of 19 controlled clinical trials involving 10,246 patients found similar incidence rates of pancreatitis between patients treated with sitagliptin and those not (0.08 vs. 0.10 events per 100 patient-years, respectively), suggesting no increased risk.[9][25]

Table 3: Summary of a 24-Week Monotherapy Clinical Trial (Sitagliptin 100 mg vs. Placebo)

Parameter Sitagliptin 100 mg/day Placebo Reference(s)
Baseline HbA1c (%) ~8.0 ~8.0 [23]
Change in HbA1c (%) -0.79 N/A (vs. Placebo) [23]
Change in FPG (mg/dL) -17.1 N/A (vs. Placebo) [23]
Change in 2-hr PPG (mg/dL) -46.7 N/A (vs. Placebo) [23]
Incidence of Hypoglycemia Low, similar to placebo Low [19]

| Effect on Body Weight | Neutral | Neutral |[23] |

Experimental Protocols

1. Randomized Controlled Trial (RCT) Design

  • Objective: To assess the efficacy and safety of an investigational drug compared to a placebo or active comparator in a target patient population.

  • Methodology:

    • Patient Selection: Patients meeting specific inclusion criteria (e.g., age, T2DM diagnosis, baseline HbA1c range) and not meeting exclusion criteria are recruited.[26]

    • Randomization: Eligible patients are randomly assigned to one of two or more treatment groups (e.g., sitagliptin 100 mg, placebo). Randomization is often stratified by factors like baseline HbA1c to ensure balanced groups.[26]

    • Blinding: To prevent bias, studies are often double-blind, where neither the patient nor the investigator knows the treatment assignment. A double-dummy design may be used when comparing two different formulations (e.g., an injection and a capsule).[26]

    • Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 24 or 52 weeks).[26]

    • Data Collection: Efficacy endpoints (e.g., HbA1c, FPG) and safety data (adverse events, lab tests) are collected at baseline and at specified intervals throughout the study.[9]

    • Statistical Analysis: Data are analyzed to compare the changes from baseline in the primary endpoint between treatment groups.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment (HbA1c, FPG, Safety Labs) Recruitment->Screening Randomization Randomization (Double-Blind) Screening->Randomization GroupA Treatment Group A (e.g., Sitagliptin 100 mg) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 24 Weeks) Follow-up Visits GroupA->Treatment GroupB->Treatment Analysis End of Study: Final Assessment & Statistical Analysis Treatment->Analysis Results Efficacy & Safety Results Analysis->Results

Caption: Generalized workflow of a randomized controlled clinical trial.

2. Meal Tolerance Test (MTT)

  • Objective: To evaluate postprandial glycemic control and the response of insulin, glucagon, and incretin hormones to a standardized meal.

  • Methodology:

    • Preparation: The test is performed after an overnight fast.

    • Baseline Sampling: A baseline blood sample is drawn before the meal.

    • Meal Consumption: The subject consumes a standardized liquid meal (e.g., Boost™) within a short timeframe.[27]

    • Postprandial Sampling: Blood samples are collected at multiple time points after the meal (e.g., 30, 60, 120, 180, and 240 minutes).[27]

    • Analysis: The collected samples are analyzed for glucose, insulin, C-peptide, glucagon, and active GLP-1/GIP concentrations. The area under the curve (AUC) for each analyte is calculated to quantify the postprandial response.[27]

Conclusion

The initial preclinical and clinical findings for (S)-Sitagliptin phosphate established a comprehensive profile of a novel therapeutic agent. Preclinical studies demonstrated potent and selective DPP-4 inhibition and favorable safety in animal models at high exposure levels.[8] Subsequent Phase I trials in humans confirmed its pharmacokinetic properties, supporting a once-daily dosing regimen, and its pharmacodynamic effect of enhancing the incretin system without causing hypoglycemia.[21] Rigorous Phase II and III clinical trials provided definitive evidence of its efficacy in improving glycemic control in patients with type 2 diabetes, alongside a favorable safety and tolerability profile, particularly its weight-neutral effect and low risk of hypoglycemia.[1][23] These foundational studies were pivotal in establishing sitagliptin as the first-in-class DPP-4 inhibitor for the management of T2DM.

References

(S)-Sitagliptin Phosphate in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its pivotal role in the regulation of glucose homeostasis. It details the molecular mechanisms, clinical efficacy, and experimental evaluation of Sitagliptin (B1680988) as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action

(S)-Sitagliptin phosphate is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] The primary therapeutic action of Sitagliptin is mediated by its effect on the incretin (B1656795) system.[4]

The Incretin System and DPP-4

The incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are released from the gastrointestinal tract in response to food intake.[2][5][6] These hormones are critical for glucose homeostasis, as they stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[2][7] GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, slows gastric emptying, and reduces appetite.[2][8][9][10]

The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the DPP-4 enzyme.[2][5] DPP-4 is a serine exopeptidase found on the surface of most cell types that cleaves these incretin hormones, rendering them inactive.[3][7]

Sitagliptin's Role in Potentiating Incretin Action

Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of GLP-1 and GIP.[11] This inhibition leads to a two- to three-fold increase in the plasma concentrations of active incretin hormones.[12] The elevated levels of active GLP-1 and GIP enhance their natural physiological effects, leading to:

  • Increased Glucose-Dependent Insulin Secretion: The potentiation of incretin hormones stimulates the pancreas to produce more insulin when blood glucose levels are high.[9][13]

  • Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[2][5][11] This reduces hepatic glucose production.[5][8]

This dual action of increasing insulin and decreasing glucagon in a glucose-dependent manner improves overall glycemic control while minimizing the risk of hypoglycemia.[2][5]

Signaling Pathway

The mechanism of Sitagliptin's action involves a cascade of physiological responses initiated by the inhibition of DPP-4.

G cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas cluster_effects Systemic Effects Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates K_Cells Intestinal K-Cells Food->K_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 releases GIP Active GIP K_Cells->GIP releases Inactive_Incretins Inactive Metabolites GLP1->Inactive_Incretins degraded by DPP-4 Beta_Cells β-Cells GLP1->Beta_Cells stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells inhibits GIP->Inactive_Incretins degraded by DPP-4 GIP->Beta_Cells stimulates DPP4 DPP-4 Enzyme DPP4->GLP1 inactivates DPP4->GIP inactivates Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion (Glucose-Dependent) Alpha_Cells->Glucagon Liver Liver Insulin->Liver Peripheral_Tissues Muscle / Adipose Tissue Insulin->Peripheral_Tissues Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP via ↓ Glucagon and ↑ Insulin Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake Blood_Glucose ↓ Blood Glucose HGP->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of (S)-Sitagliptin in glucose homeostasis.

Quantitative Data on Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.

Table 1: Effect of Sitagliptin on Glycemic Parameters
ParameterBaseline (Mean)Change from Baseline (Mean)Treatment DetailsStudy DurationCitation
HbA1c (%) 8.0%-0.79%100 mg/day Monotherapy24 weeks[4]
8.1%-0.62% (placebo-controlled)100 mg/day + Acarbose (B1664774)24 weeks[14]
7.5%-0.9%100 mg/day + Metformin (B114582)60 weeks[15]
8.2%-1.0%100 mg/day + Metformin + Glimepiride60 weeks[15]
8.24%-0.99%100 mg/day added to ongoing therapy14 weeks[16]
9.4%-1.6%50 mg/day12 weeks[12]
Fasting Plasma Glucose (FPG) Not specified-17.1 mg/dL (-0.95 mmol/L)100 mg/day Monotherapy24 weeks[4]
178.2 mg/dL-1.7 mmol/L (-30.6 mg/dL)100 mg/day + Metformin +/- Sulfonylurea60 weeks[15]
171 mg/dL-25 mg/dL (-1.4 mmol/L)100 mg/day added to ongoing therapy14 weeks[16]
9.7 mmol/L-0.8 mmol/L (-14.4 mg/dL)100 mg/day + Acarbose24 weeks[14]
2-hr Postprandial Glucose (PPG) Not specified-46.7 mg/dL (-2.6 mmol/L)100 mg/day Monotherapy24 weeks[4]
252 mg/dL-2.7 mmol/L (-48.6 mg/dL)100 mg/day + Metformin +/- Sulfonylurea60 weeks[15]
266 mg/dL-58 mg/dL (-3.2 mmol/L)100 mg/day added to ongoing therapy14 weeks[16]
Table 2: Effect of Sitagliptin on Incretin Hormone Levels
HormoneTreatmentOutcomeConditionCitation
Intact GLP-1 SitagliptinIncreasedFasting and post-oral glucose load[17][18][19]
Intact GIP SitagliptinIncreasedAfter DPP-4 inhibition[17][18]
Total GLP-1 SitagliptinDecreased by 53%After oral glucose (feedback inhibition)[17][18][19]
Active GLP-1 SitagliptinIncreased 2- to 3-foldIn patients with T2DM[12]

Experimental Protocols

The evaluation of Sitagliptin's effects on glucose homeostasis relies on standardized clinical and preclinical experimental procedures.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess a subject's ability to handle an oral glucose load, providing insights into insulin secretion and glucose disposal.

  • Protocol:

    • Preparation: Subjects fast overnight (8-12 hours).

    • Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose, insulin, C-peptide, and incretin hormones.

    • Glucose Administration: The subject consumes a standardized glucose solution, typically containing 75 grams of glucose, within 5-10 minutes.[17][20]

    • Post-Load Sampling: Blood samples are drawn at specific intervals post-ingestion, commonly at 15, 30, 60, 90, 120, and 180 minutes.[20]

    • Analysis: Samples are analyzed to determine the time course of plasma glucose, insulin, and incretin concentrations.

Isoglycemic Intravenous Glucose Infusion

This procedure is often performed to compare the insulin response to oral versus intravenous glucose, allowing for the calculation of the "incretin effect."

  • Protocol:

    • Objective: To replicate the arterialized venous glucose profile observed during a preceding OGTT.[20]

    • Infusion: A variable infusion of 20% dextrose solution is administered intravenously.

    • Glucose Monitoring: Blood glucose is monitored every 5 minutes, and the infusion rate is adjusted to precisely match the glucose levels from the subject's OGTT.[20]

    • Blood Sampling: Blood samples for hormone analysis are collected at time points identical to the OGTT.[17][20]

    • Incretin Effect Calculation: The incretin effect is quantified by comparing the total insulin secreted during the OGTT with that secreted during the isoglycemic infusion.[19][21]

Measurement of Incretin Hormones (GLP-1 and GIP)

Accurate measurement of active incretin hormones is critical but challenging due to their rapid degradation by DPP-4.[6]

  • Protocol:

    • Blood Collection: Blood must be collected in tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, Linagliptin) and an anticoagulant like EDTA.[22]

    • Sample Handling: Samples must be immediately placed on ice and centrifuged within one hour at low temperatures (e.g., 4°C) to separate the plasma.[22]

    • Storage: Plasma samples should be stored at -80°C until analysis to prevent degradation.[20]

    • Assay Method: Concentrations of total and active GLP-1 and GIP are typically measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[6][20] Plasma extraction (e.g., ethanol (B145695) or solid-phase) is essential prior to measuring active incretin levels.[22]

Clinical Trial Workflow Example

The workflow for a typical randomized, double-blind, placebo-controlled crossover trial is depicted below. This design is robust for assessing the direct effects of a drug while minimizing inter-subject variability.[23][24]

G cluster_enrollment Phase 1: Enrollment cluster_randomization Phase 2: Randomization cluster_period1 Treatment Period 1 (e.g., 4-6 weeks) cluster_washout Phase 3: Washout cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Phase 4: Analysis Screening Patient Screening (T2DM Diagnosis, Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Measurements (HbA1c, FPG, OGTT) Consent->Baseline Randomize Randomization (1:1) Baseline->Randomize GroupA Group A Receives (S)-Sitagliptin Randomize->GroupA GroupB Group B Receives Placebo Randomize->GroupB Endpoint1A Endpoint Testing (OGTT, Blood Samples) GroupA->Endpoint1A Endpoint1B Endpoint Testing (OGTT, Blood Samples) GroupB->Endpoint1B Washout Washout Period (e.g., 4 weeks) No study drug Endpoint1A->Washout Endpoint1B->Washout GroupA2 Group A Receives Placebo Washout->GroupA2 GroupB2 Group B Receives (S)-Sitagliptin Washout->GroupB2 Endpoint2A Final Endpoint Testing GroupA2->Endpoint2A Endpoint2B Final Endpoint Testing GroupB2->Endpoint2B Analysis Data Analysis (Compare Sitagliptin vs Placebo) Endpoint2A->Analysis Endpoint2B->Analysis

Caption: Workflow for a randomized crossover clinical trial.

Additional Mechanistic Insights

Beyond its primary incretin-based mechanism, research suggests Sitagliptin may have other beneficial effects on glucose homeostasis and pancreatic islet health.

β-Cell Function

Chronic treatment with Sitagliptin has been shown to improve measures of β-cell function.[4][21][25] This may be due to the trophic effects of sustained GLP-1 elevation and a reduction in glucotoxicity. Studies have noted improvements in the proinsulin-to-insulin ratio and other markers of β-cell health, suggesting a protective effect.[25][26] Animal studies indicate that Sitagliptin treatment can lead to an increase in insulin-positive cells and a normalization of the β- to α-cell ratio in islets.[4]

Logical Relationship: Glucose-Dependent Action

A critical feature of Sitagliptin's mechanism is its glucose-dependency, which differentiates it from other oral antidiabetic agents like sulfonylureas. The drug enhances insulin secretion primarily when glucose levels are elevated, thus carrying a minimal risk of hypoglycemia when used as monotherapy.[2][5][7]

G cluster_input Condition cluster_drug Drug Action cluster_output Pancreatic Response Hyperglycemia Hyperglycemia (e.g., Post-Meal) Sitagliptin_Effect ↑ Active GLP-1 / GIP Hyperglycemia->Sitagliptin_Effect In presence of Normoglycemia Normoglycemia (e.g., Fasting) Normoglycemia->Sitagliptin_Effect In presence of Sitagliptin (S)-Sitagliptin Sitagliptin->Sitagliptin_Effect causes Insulin_Response Potentiated Insulin Secretion Sitagliptin_Effect->Insulin_Response leads to Glucagon_Response Suppressed Glucagon Release Sitagliptin_Effect->Glucagon_Response leads to Basal_Response Basal Insulin/Glucagon Levels Maintained Sitagliptin_Effect->Basal_Response has minimal effect on Result_Hyper Lowered Blood Glucose Insulin_Response->Result_Hyper Glucagon_Response->Result_Hyper Result_Normo No Hypoglycemia Basal_Response->Result_Normo

Caption: Logical relationship of Sitagliptin's glucose-dependent action.

Conclusion

This compound restores and enhances the physiological pathways of glucose control by inhibiting the DPP-4 enzyme. This leads to increased levels of active incretin hormones GLP-1 and GIP, which in turn promote glucose-dependent insulin secretion and suppress glucagon release. Clinical data robustly support its efficacy in lowering HbA1c, fasting, and postprandial glucose levels. Its glucose-dependent mechanism of action makes it a safe and effective therapeutic option for the management of type 2 diabetes, with a low intrinsic risk of hypoglycemia. Further research into its potential for β-cell preservation continues to define its role in the long-term management of the disease.

References

(S)-Sitagliptin Phosphate and its Interaction with the Incretin System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the core scientific principles underlying the action of (S)-Sitagliptin phosphate, with a particular focus on its intricate interaction with the incretin (B1656795) system. We delve into the mechanism of action, quantitative pharmacology, detailed experimental protocols, and the complex signaling pathways modulated by this agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering in-depth data and methodologies to support further investigation and innovation in this therapeutic area.

Introduction: The Incretin Effect and its Therapeutic Potential

The incretin effect describes the physiological phenomenon wherein oral glucose administration elicits a significantly greater insulin (B600854) response compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[3] They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, a crucial mechanism for maintaining glucose homeostasis.[2][4]

In individuals with T2DM, the incretin effect is notably diminished, contributing to impaired glycemic control.[5] A key factor in this impairment is the rapid degradation of active GLP-1 and GIP by the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[5] This rapid inactivation results in a very short physiological half-life for these vital hormones.[2]

The therapeutic strategy of DPP-4 inhibition aims to counteract this rapid degradation, thereby prolonging the activity of endogenous GLP-1 and GIP. This compound was the first-in-class oral DPP-4 inhibitor approved for the treatment of T2DM.[7] By competitively and reversibly inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) release, ultimately improving glycemic control in patients with T2DM.[8][9]

Mechanism of Action of this compound

This compound is a highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[5][8] Its mechanism of action is centered on the potentiation of the endogenous incretin system.

Following oral administration, sitagliptin is rapidly absorbed and binds to the catalytic site of DPP-4.[8][10] This binding prevents DPP-4 from cleaving and inactivating GLP-1 and GIP.[1] The resulting increase in the half-life of active GLP-1 and GIP leads to a 2- to 3-fold elevation in their circulating concentrations.[4][10]

The elevated levels of active incretins exert their effects through their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR), which are expressed on various cell types, most notably on pancreatic islet cells.[4]

The key physiological consequences of enhanced incretin signaling are:

  • Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] This means that insulin release is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1]

  • Suppression of Glucagon Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells.[4][8] Since glucagon promotes hepatic glucose production, its suppression contributes to lower blood glucose levels.

  • Improved β-Cell Function: Preclinical studies suggest that incretins may also have beneficial effects on β-cell health, including promoting β-cell proliferation and inhibiting apoptosis.[11]

The overall effect of this compound is a significant improvement in glycemic control, as reflected by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions in patients with T2DM.[5]

Quantitative Data

DPP-4 Inhibition and Binding Affinity

The potency and binding characteristics of this compound to the DPP-4 enzyme have been extensively characterized.

ParameterValueReference
IC50 (DPP-4 Inhibition) 19 nM[1]
Binding Affinity (KD) 2.3 nM[1]
Association Rate (kon) 1.1 x 10⁶ M⁻¹s⁻¹[1]
Dissociation Rate (koff) 2.5 x 10⁻³ s⁻¹[1]
Inhibition Type Competitive, Reversible[8]

Table 1: In vitro DPP-4 Inhibition and Binding Kinetics of (S)-Sitagliptin.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound supports a once-daily oral dosing regimen.

ParameterValueReference
Absolute Bioavailability ~87%[10]
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[10]
Apparent Terminal Half-life (t1/2) 12.4 hours[10]
Plasma Protein Binding Low (38%)[10]
Metabolism Minor pathway, primarily via CYP3A4 and CYP2C8[10]
Primary Route of Elimination Renal (approximately 79% as unchanged drug)[10]
Mean Plasma AUC (100 mg dose) 8.52 µM·hr[10]
Mean Peak Plasma Concentration (Cmax) (100 mg dose) 950 nM[10]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects.

Pharmacodynamic Effects

Administration of this compound leads to significant and sustained inhibition of plasma DPP-4 activity and a corresponding increase in active incretin levels.

ParameterEffectReference
DPP-4 Inhibition (100 mg dose) >80% inhibition over a 24-hour period[12]
Active GLP-1 Levels ~2-fold increase post-meal[12]
Active GIP Levels ~2- to 3-fold increase post-meal[4]

Table 3: Pharmacodynamic Effects of this compound in Patients with T2DM.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant human DPP-4 enzyme in assay buffer to the working concentration.

    • Prepare the DPP-4 substrate solution in assay buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer and solvent.

    • Enzyme control wells (100% activity): Add assay buffer, diluted DPP-4 enzyme, and solvent.

    • Test compound wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Active GLP-1 and GIP in Human Plasma by ELISA

This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Commercially available ELISA kit for active GLP-1 or active GIP

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., EDTA with a specific inhibitor cocktail)

  • Centrifuge

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active incretins.

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Aliquot and store the plasma at -80°C until analysis.

  • Assay Procedure (follow the specific kit manufacturer's instructions):

    • Bring all reagents and samples to room temperature.

    • Prepare the standard curve using the provided standards.

    • Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.

    • Add the detection antibody (typically conjugated to an enzyme like HRP).

    • Incubate the plate as per the kit's instructions.

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction with the provided stop solution.

    • Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentrations of active GLP-1 or GIP in the plasma samples by interpolating their absorbance values from the standard curve.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT) in an Animal Model of T2DM

This protocol describes an OGTT to evaluate the anti-hyperglycemic effect of this compound in a relevant animal model, such as the Zucker Diabetic Fatty (ZDF) rat.

Animals:

  • Male ZDF rats (diabetic) and their lean littermates (non-diabetic controls)

  • Age-appropriate for the development of hyperglycemia

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize the animals to the housing conditions for at least one week.

    • Administer the test compound (e.g., this compound) or vehicle orally (p.o.) by gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Sample:

    • At time 0 (before glucose administration), collect a small blood sample from the tail vein to measure baseline blood glucose levels.

  • Oral Glucose Challenge:

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.

  • Post-Glucose Blood Sampling:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement:

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Statistically compare the AUC values between the treatment groups to determine the effect of the test compound on glucose tolerance.

Visualization of Signaling Pathways and Experimental Workflows

Incretin System and DPP-4 Inhibition

Incretin_System cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreatic Islet Nutrient Ingestion Nutrient Ingestion L-cell L-cell Nutrient Ingestion->L-cell stimulates K-cell K-cell Nutrient Ingestion->K-cell stimulates GLP-1 (active) GLP-1 (active) L-cell->GLP-1 (active) secretes GIP (active) GIP (active) K-cell->GIP (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by β-cell β-cell GLP-1 (active)->β-cell stimulates α-cell α-cell GLP-1 (active)->α-cell inhibits GIP (active)->DPP-4 degraded by GIP (active)->β-cell stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion β-cell->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion decreases

Caption: Overview of the incretin system and the mechanism of DPP-4 inhibition by sitagliptin.

GLP-1 and GIP Receptor Signaling in Pancreatic β-Cells

Incretin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP-1R GLP-1R Gαs Gαs GLP-1R->Gαs GIPR GIPR GIPR->Gαs AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gαs->AC activates GLP-1 GLP-1 GLP-1->GLP-1R GIP GIP GIP->GIPR PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Ca2+ ↑ [Ca2+]i PKA->Ca2+ CREB CREB PKA->CREB phosphorylates Epac2->Ca2+ Insulin Granule\nExocytosis Insulin Granule Exocytosis Ca2+->Insulin Granule\nExocytosis Gene Transcription Gene Transcription CREB->Gene Transcription promotes (e.g., insulin gene)

Caption: Simplified signaling pathways of GLP-1 and GIP receptors in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Assessment

OGTT_Workflow Animal Acclimatization Animal Acclimatization Randomization into\nTreatment Groups Randomization into Treatment Groups Animal Acclimatization->Randomization into\nTreatment Groups Overnight Fasting Overnight Fasting Randomization into\nTreatment Groups->Overnight Fasting Baseline Blood Sample (T=0) Baseline Blood Sample (T=0) Overnight Fasting->Baseline Blood Sample (T=0) Oral Administration of\nSitagliptin or Vehicle Oral Administration of Sitagliptin or Vehicle Baseline Blood Sample (T=0)->Oral Administration of\nSitagliptin or Vehicle Oral Glucose Challenge Oral Glucose Challenge Oral Administration of\nSitagliptin or Vehicle->Oral Glucose Challenge Serial Blood Sampling\n(e.g., 15, 30, 60, 90, 120 min) Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Oral Glucose Challenge->Serial Blood Sampling\n(e.g., 15, 30, 60, 90, 120 min) Blood Glucose Measurement Blood Glucose Measurement Serial Blood Sampling\n(e.g., 15, 30, 60, 90, 120 min)->Blood Glucose Measurement Data Analysis\n(AUC Calculation) Data Analysis (AUC Calculation) Blood Glucose Measurement->Data Analysis\n(AUC Calculation) Statistical Comparison\nand Conclusion Statistical Comparison and Conclusion Data Analysis\n(AUC Calculation)->Statistical Comparison\nand Conclusion

Caption: Experimental workflow for an oral glucose tolerance test (OGTT).

Drug Discovery and Development Workflow for a DPP-4 Inhibitor

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Identification\n(DPP-4) Target Identification (DPP-4) High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification\n(DPP-4)->High-Throughput Screening (HTS) Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening (HTS)->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization In Vitro Pharmacology\n(Potency, Selectivity) In Vitro Pharmacology (Potency, Selectivity) Lead Optimization->In Vitro Pharmacology\n(Potency, Selectivity) In Vivo Pharmacology\n(Animal Models of T2DM) In Vivo Pharmacology (Animal Models of T2DM) In Vitro Pharmacology\n(Potency, Selectivity)->In Vivo Pharmacology\n(Animal Models of T2DM) ADME/Tox Studies ADME/Tox Studies In Vivo Pharmacology\n(Animal Models of T2DM)->ADME/Tox Studies Phase I Trials\n(Safety, PK/PD in Healthy Volunteers) Phase I Trials (Safety, PK/PD in Healthy Volunteers) ADME/Tox Studies->Phase I Trials\n(Safety, PK/PD in Healthy Volunteers) Phase II Trials\n(Efficacy, Dose-Ranging in Patients) Phase II Trials (Efficacy, Dose-Ranging in Patients) Phase I Trials\n(Safety, PK/PD in Healthy Volunteers)->Phase II Trials\n(Efficacy, Dose-Ranging in Patients) Phase III Trials\n(Large-scale Efficacy and Safety) Phase III Trials (Large-scale Efficacy and Safety) Phase II Trials\n(Efficacy, Dose-Ranging in Patients)->Phase III Trials\n(Large-scale Efficacy and Safety) Phase III Trials Phase III Trials Regulatory Submission\n(e.g., FDA, EMA) Regulatory Submission (e.g., FDA, EMA) Phase III Trials->Regulatory Submission\n(e.g., FDA, EMA) Market Approval Market Approval Regulatory Submission\n(e.g., FDA, EMA)->Market Approval

Caption: A generalized workflow for the discovery and development of a DPP-4 inhibitor.

Conclusion

This compound has established itself as a cornerstone in the oral anti-diabetic armamentarium. Its mechanism of action, elegantly targeting the incretin system through potent and selective DPP-4 inhibition, offers a glucose-dependent approach to improving glycemic control with a low risk of hypoglycemia. This technical guide has provided an in-depth exploration of the molecular interactions, quantitative pharmacology, and key experimental methodologies associated with this compound. The presented data and protocols are intended to empower researchers and drug development professionals to further investigate the nuances of the incretin system and to drive the discovery of next-generation therapies for type 2 diabetes mellitus. The continued elucidation of the complex signaling networks and physiological effects modulated by DPP-4 inhibitors will undoubtedly pave the way for more refined and effective treatments for this global health challenge.

References

(S)-Sitagliptin phosphate enzymatic inhibition kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of (S)-Sitagliptin Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of (S)-Sitagliptin phosphate, a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for inhibitor screening, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

(S)-Sitagliptin is an oral antihyperglycemic agent that belongs to the gliptin class of drugs.[1] Its therapeutic effect is derived from the inhibition of the serine protease DPP-4.[1] DPP-4 is responsible for the rapid degradation of the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[3]

By inhibiting DPP-4, Sitagliptin (B1680988) increases the circulating levels of active GLP-1 and GIP.[2][4] This enhancement of incretin levels leads to several downstream effects in a glucose-dependent manner:

  • Increased Insulin (B600854) Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin.[2]

  • Suppressed Glucagon (B607659) Secretion: Sitagliptin-mediated DPP-4 inhibition leads to a reduction in glucagon secretion from pancreatic α-cells.[5]

The combined effect of increased insulin and decreased glucagon levels helps to lower blood glucose concentrations, particularly in the postprandial state.[4]

Quantitative Analysis of Inhibition Kinetics

Sitagliptin is a potent, competitive, reversible, and tight-binding inhibitor of DPP-4.[6] Its high affinity and selectivity for DPP-4 are central to its pharmacological profile.

Table 1: Summary of In Vitro Inhibition Data for (S)-Sitagliptin against DPP-4

ParameterValueExperimental ConditionsSource
IC50 18 nMHuman recombinant DPP-4, Fluorogenic substrate (Gly-Pro-AMC)
IC50 19 nMCaco-2 cell extracts[7][8]
Ki ~18 nMCalculated from IC50, competitive inhibition model[9]
kon (Association Rate) > 100 x 10^5 M⁻¹s⁻¹37°C[1]
koff (Dissociation Rate) > 580 x 10⁻⁵ s⁻¹37°C[1]
Selectivity >2600-fold for DPP-4 over other proline-specific peptidases-

Table 2: Pharmacokinetic Properties of (S)-Sitagliptin

ParameterValueSpecies/ConditionsSource
Oral Bioavailability 87%Humans[10]
Terminal Half-life (t½) 9.1 - 13.8 hoursHealthy young Japanese males[11]
Time to Peak Concentration (Tmax) 1-4 hoursHumans[10]
Excretion ~79% unchanged in urineHumans[4]

Experimental Protocols

Fluorometric In Vitro DPP-4 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of (S)-Sitagliptin on recombinant human DPP-4 enzyme using a fluorogenic substrate.

Materials and Reagents:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]

  • DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)[9]

  • This compound (as a positive control inhibitor)

  • Solvent for inhibitor (e.g., DMSO or Assay Buffer)

  • 96-well black microtiter plate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the appropriate solvent.

    • Create a serial dilution of the inhibitor to test a range of concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare the DPP-4 substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Background Wells: 40 µL of Assay Buffer and 10 µL of solvent.[12]

    • 100% Initial Activity Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.[12]

    • Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.[12]

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[12]

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (Δfluorescence/min) from the linear portion of the kinetic curve.

    • Subtract the average rate of the background wells from all other wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of Sitagliptin in the context of the incretin signaling pathway.

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells inhibits DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 substrate Insulin Insulin β-cells->Insulin releases Glucagon Glucagon α-cells->Glucagon releases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Production Glucose Production Glucagon->Glucose Production promotes Inactive Incretins Inactive Incretins DPP4->Inactive Incretins degrades to Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 inhibits

DPP-4 Inhibition Pathway
Experimental Workflow for DPP-4 Inhibition Assay

The diagram below outlines the key steps in the fluorometric assay for determining DPP-4 inhibition.

DPP4_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Background, Control, Inhibitor wells) reagent_prep->plate_setup pre_incubation Pre-incubation (10 min @ 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_read Kinetic Fluorescence Reading (15-30 min @ 37°C) reaction_initiation->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) kinetic_read->data_analysis end End data_analysis->end

DPP-4 Inhibition Assay Workflow
Logical Relationship of Competitive Inhibition

This diagram illustrates the principle of competitive inhibition, where Sitagliptin competes with the natural substrate for the active site of the DPP-4 enzyme.

Competitive_Inhibition cluster_enzyme DPP-4 Enzyme ActiveSite Active Site EnzymeSubstrate Enzyme-Substrate Complex ActiveSite->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) ActiveSite->EnzymeInhibitor Substrate Substrate (GLP-1, GIP) Substrate->ActiveSite Binds to Sitagliptin (S)-Sitagliptin Sitagliptin->ActiveSite Competes for & Binds to Product Inactive Products EnzymeSubstrate->Product Catalyzes

Competitive Inhibition Mechanism

References

(S)-Sitagliptin Phosphate: An In-depth Technical Guide to Early Research on its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin phosphate, an oral, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a well-established therapy for type 2 diabetes mellitus (T2DM). Beyond its primary glucoregulatory function, a growing body of preclinical evidence highlights its potential as a neuroprotective agent. This technical guide synthesizes early research findings, focusing on the molecular mechanisms, quantitative outcomes from various experimental models, and detailed methodologies to provide a comprehensive resource for the scientific community. Sitagliptin's neuroprotective actions are primarily attributed to its ability to increase endogenous levels of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), which in turn modulates pathways involved in inflammation, apoptosis, oxidative stress, and synaptic plasticity within the central nervous system.[1][2][3][4]

Core Mechanism of Action

Sitagliptin's fundamental mechanism involves the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin (B1680988) increases the bioavailability of active GLP-1 and GIP, allowing them to bind to their respective receptors (GLP-1R) in the brain and initiate downstream neuroprotective signaling cascades.[5]

Sitagliptin_Core_Mechanism cluster_0 Systemic Circulation cluster_1 Central Nervous System Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1/GIP GLP1_active Active GLP-1/GIP GLP1_active->GLP1_inactive Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Crosses BBB & Activates Neuroprotection Neuroprotective Effects GLP1R->Neuroprotection Initiates Signaling GLP1R_BDNF_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nuclear GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Promotes BDNF BDNF Protein BDNF_gene->BDNF Leads to Neuro_Effects Neuronal Survival Synaptic Plasticity Cognitive Improvement BDNF->Neuro_Effects Anti_Inflammatory_Pathway GLP1R GLP-1 Receptor Activation NFkB_path NF-κB Pathway GLP1R->NFkB_path Inhibits Neuroprotection Neuroprotection GLP1R->Neuroprotection Contributes to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_path->Cytokines Promotes Expression Inflammation Neuroinflammation Cytokines->Inflammation Drives Experimental_Workflow cluster_1 In Vivo Validation A In Vitro Studies (e.g., SH-SY5Y, HT22 cells) B Induce Cellular Stress (e.g., Aβ, H2O2, Glutamate) A->B C Sitagliptin Treatment (Dose-response) B->C D Assess Viability & Apoptosis (MTT, Caspase assays) C->D E Biochemical Analysis (Western Blot, ELISA for pathway proteins) C->E F In Vivo Model Selection (e.g., MCAO, APP/PS1, T2DM) D->F E->F G Sitagliptin Administration (Route, Dose, Duration) F->G H Behavioral Testing (e.g., Morris Water Maze) G->H I Histological & Biochemical Analysis (TTC staining, Immunohistochemistry, ELISA on brain tissue) G->I J Data Analysis & Conclusion H->J I->J

References

Methodological & Application

Application Notes and Protocols for the Analysis of (S)-Sitagliptin Phosphate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (S)-Sitagliptin phosphate (B84403) in bulk drug and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the assay of Sitagliptin (B1680988) phosphate and the chiral separation of its enantiomers.

Application Note: HPLC Analysis of Sitagliptin Phosphate

This application note describes a validated RP-HPLC method for the determination of Sitagliptin phosphate in bulk and tablet dosage forms. The method is simple, precise, accurate, and economical for routine quality control analysis.[1] Additionally, a specific method for the enantiomeric separation of Sitagliptin is presented, which is crucial for ensuring the stereospecificity of the active pharmaceutical ingredient (API).

Quantitative Data Summary: HPLC Methods

ParameterMethod 1: Assay of Sitagliptin PhosphateMethod 2: Chiral Separation of (S)-Sitagliptin
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[1]Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[2]
Mobile Phase 0.01M KH2PO4: Methanol (B129727) (50:50 v/v), pH 2.5 with Orthophosphoric acid[1]3M Potassium di-hydrogen phosphate buffer (pH 4.0):Methanol:Acetonitrile (B52724) (60:30:10, v/v/v)[2]
Flow Rate 0.7 mL/min[1]1.0 mL/min[3]
Detection Wavelength 267 nm[1]265 nm[4]
Linearity Range 5 - 30 µg/mL[1]30 - 300 ng/mL[2]
Correlation Coefficient (r²) 0.999[1]0.9996[2]
Limit of Detection (LOD) Not Reported8 ng/mL[2]
Limit of Quantification (LOQ) Not Reported30 ng/mL[2]
Accuracy (% Recovery) 99.89% (Assay)[1]99.06% to 100.2%[2]
Precision (%RSD) < 2%[5]< 1.5% (Intra and Inter-day)[3]
Experimental Protocol: HPLC Analysis

1. Equipment and Reagents

  • High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Analytical balance.

  • Ultrasonic bath.

  • pH meter.

  • Zorbax Eclipse XDB C18 column or Chiralcel OD-RH column.

  • Sitagliptin phosphate reference standard.

  • Potassium dihydrogen phosphate (KH2PO4), Methanol, Acetonitrile, Orthophosphoric acid (all HPLC grade).

  • Milli-Q water or equivalent.

2. Preparation of Solutions

  • Mobile Phase (Method 1): Prepare a 0.01M solution of KH2PO4 in water. Mix with methanol in a 50:50 (v/v) ratio. Adjust the pH to 2.5 with 0.2% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[1]

  • Mobile Phase (Method 2): Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0. Mix the buffer with methanol and acetonitrile in a 60:30:10 (v/v/v) ratio. Filter and degas.[2]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sitagliptin phosphate reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Sitagliptin phosphate into a 100 mL volumetric flask. Add a suitable amount of diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.[6]

3. Chromatographic Conditions

  • Set the column oven temperature (if required, typically ambient or slightly elevated).

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes.

  • Set the detector wavelength.

  • Inject the standard and sample solutions.

4. Data Analysis

  • Identify and integrate the peak corresponding to Sitagliptin.

  • For the assay, calculate the amount of Sitagliptin phosphate in the sample by comparing the peak area with that of the standard.

  • For chiral separation, ensure the resolution between the (R) and (S) enantiomers is adequate (typically >2.5).[4] Quantify the (S)-enantiomer based on its peak area relative to the total area of both enantiomer peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This section provides a protocol for the sensitive quantification of Sitagliptin in biological matrices, which is essential for pharmacokinetic studies.

Application Note: LC-MS/MS Analysis of Sitagliptin

This application note describes a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sitagliptin in human plasma.[7][8] This method is suitable for pharmacokinetic and bioequivalence studies due to its low sample volume requirement and high throughput.

Quantitative Data Summary: LC-MS/MS Method

ParameterValue
Column Kinetex® C18[7][8]
Mobile Phase 5 mM Ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and Acetonitrile (1:1, v/v)[7][8]
Flow Rate 0.2 mL/min[7][8]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Mass Transition (MRM) Sitagliptin: m/z 408.2 → 193.0; IS (Sitagliptin-d4): m/z 412.2 → 239.1[8]
Linearity Range 5 - 1000 ng/mL[7][8]
Correlation Coefficient (r²) > 0.998[8]
Lower Limit of Quantification (LLOQ) 5 ng/mL[7]
Accuracy (% Bias) Intra-day: 95.70% to 105.94%; Inter-day: 97.20% to 100.23%[7]
Precision (%CV) Intra-day: 1.52% to 3.72%; Inter-day: 1.81% to 9.87%[7]
Experimental Protocol: LC-MS/MS Analysis

1. Equipment and Reagents

  • LC-MS/MS system (e.g., triple quadrupole).

  • Analytical balance.

  • Centrifuge.

  • Nitrogen evaporator.

  • Sitagliptin reference standard and an appropriate internal standard (IS), such as Sitagliptin-d4.[7]

  • Ammonium acetate, Formic acid, Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE) (all LC-MS grade).

  • Human plasma.

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 5 mM ammonium acetate in water containing 0.04% formic acid. Mix this with acetonitrile in a 1:1 (v/v) ratio.[7][8]

  • Standard and IS Stock Solutions: Prepare stock solutions of Sitagliptin and the IS in a suitable solvent (e.g., methanol).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate amounts of the Sitagliptin stock solution.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 20 µL of the IS solution.[7]

  • Add 2 mL of MTBE as the extraction solvent.[7]

  • Vortex vigorously for 10 minutes and then centrifuge.[7]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]

  • Reconstitute the dried residue in 1 mL of the mobile phase.[7]

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7]

4. LC-MS/MS Conditions

  • Equilibrate the column with the mobile phase.

  • Set the MS parameters, including ionization mode, spray voltage, and collision energies for the specified MRM transitions.

  • Analyze the samples.

5. Data Analysis

  • Integrate the peak areas for both Sitagliptin and the IS.

  • Calculate the peak area ratio (Sitagliptin/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Sitagliptin in the unknown samples from the calibration curve.

Workflow for Analytical Method Development and Validation

The following diagram illustrates the typical workflow for the development and validation of an analytical method for a pharmaceutical compound like Sitagliptin phosphate.

Workflow cluster_validation method_development Method Development lit_survey Literature Survey method_development->lit_survey prelim_exp Preliminary Experiments (Column, Mobile Phase, Detector Selection) lit_survey->prelim_exp optimization Method Optimization (Flow Rate, pH, Gradient) prelim_exp->optimization method_validation Method Validation (ICH Guidelines) optimization->method_validation specificity Specificity / Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability, Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Analysis / Application documentation Documentation & Reporting routine_analysis->documentation

Caption: Workflow for Analytical Method Development and Validation.

References

Application Notes and Protocols for In Vitro DPP-4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2][3][4] It is a well-validated therapeutic target for type 2 diabetes due to its role in the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting DPP-4, the half-life of these hormones is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[1][4][5] This document provides detailed protocols for in vitro DPP-4 inhibition assays, designed to screen and characterize potential DPP-4 inhibitors.

Principle of the Assay

The most common method for determining DPP-4 activity in vitro is a fluorescence-based assay.[1][2][5] This assay utilizes a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][2][6][7][8] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety.[1][2][8] The resulting increase in fluorescence intensity is directly proportional to the DPP-4 enzymatic activity. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.[9] The fluorescence is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][7]

DPP-4 Signaling Pathway and Inhibition

DPP-4 is a transmembrane glycoprotein (B1211001) that also exists in a soluble, catalytically active form in plasma.[1][4] Its primary substrates in the context of glucose metabolism are the incretin hormones GLP-1 and GIP.[1][4][5] The following diagram illustrates the signaling pathway and the mechanism of DPP-4 inhibition.

DPP4_Signaling_Pathway cluster_0 Incretin Effect cluster_1 DPP-4 Action Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 / GIP (Active) GLP-1 / GIP (Active) Intestine->GLP-1 / GIP (Active) releases Pancreas Pancreas GLP-1 / GIP (Active)->Pancreas acts on DPP-4 DPP-4 GLP-1 / GIP (Active)->DPP-4 is a substrate for Insulin Release (+) Insulin Release (+) Pancreas->Insulin Release (+) promotes Glucagon Release (-) Glucagon Release (-) Pancreas->Glucagon Release (-) suppresses Glucose Homeostasis Glucose Homeostasis Insulin Release (+)->Glucose Homeostasis Glucagon Release (-)->Glucose Homeostasis GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) DPP-4->GLP-1 / GIP (Inactive) cleaves to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 blocks

DPP-4 signaling pathway and mechanism of inhibition.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting a DPP-4 inhibition assay.

Materials and Reagents
Reagent/MaterialSpecifications
Enzyme Recombinant Human DPP-4[1][4]
Substrate Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)[1][6][8]
Assay Buffer 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[1][10]
Positive Control Sitagliptin or other known DPP-4 inhibitors[1][9]
Test Compounds Dissolved in a suitable solvent (e.g., DMSO)
Microplate 96-well, black, flat-bottom for fluorescence measurements[11]
Plate Reader Capable of fluorescence detection at Ex/Em = 350-360/450-465 nm[1][2][7]
Other Pipettes, sterile tubes, incubator
Reagent Preparation
  • Assay Buffer (1X): Prepare the assay buffer as specified in the table above. Store at 4°C.

  • DPP-4 Enzyme Solution: Thaw the recombinant human DPP-4 on ice. Dilute the enzyme to the desired working concentration in cold 1X Assay Buffer. Keep the diluted enzyme on ice and use it within a few hours.[1][4] The final concentration will depend on the specific activity of the enzyme lot.

  • DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO.[6] Just before use, dilute the stock solution to the final working concentration in 1X Assay Buffer. The final substrate concentration is typically around the Km value or slightly above.[10]

  • Test Compound and Positive Control Solutions: Prepare stock solutions of the test compounds and the positive control (e.g., Sitagliptin) in 100% DMSO.[7] Create a series of dilutions at the desired concentrations using the 1X Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

DPP4_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Set up 96-well Plate (Controls, Blanks, Test Compounds) reagent_prep->plate_setup pre_incubation Add DPP-4 Enzyme Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_initiation Add Substrate Solution to all wells pre_incubation->reaction_initiation incubation Incubate at 37°C for 30 min (Protect from light) reaction_initiation->incubation measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubation->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Experimental workflow for the DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well black microplate, add the following to their respective wells in triplicate:

    • Blank (No Enzyme): 50 µL of 1X Assay Buffer.

    • Negative Control (100% Activity): 40 µL of 1X Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).

    • Test Compound Wells: 40 µL of 1X Assay Buffer + 10 µL of diluted test compound.

    • Positive Control Wells: 40 µL of 1X Assay Buffer + 10 µL of diluted positive control inhibitor.

  • Enzyme Addition: Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the "Blank" wells. The total volume in these wells is now 50 µL.

  • Pre-incubation: Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells, including the "Blank" wells. The final reaction volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1][2][7] Protect the plate from light during incubation to prevent photobleaching of the fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][7]

Data Presentation and Analysis

Data Calculation
  • Average Fluorescence: Calculate the average fluorescence for each set of triplicates.

  • Corrected Fluorescence: Subtract the average fluorescence of the "Blank" wells from the average fluorescence of all other wells to correct for background fluorescence.

  • Percentage Inhibition: Calculate the percentage of DPP-4 inhibition for each test compound concentration using the following formula:

    % Inhibition = [ (FluorescenceNegative Control - FluorescenceTest Compound) / FluorescenceNegative Control ] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Example Data Table
InhibitorConcentration (nM)% InhibitionIC50 (nM)
Sitagliptin115.219[12]
1048.9
10085.1
100098.6
Test Compound X15.8150
1025.4
10049.8
100075.3

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contaminated reagents or microplateUse fresh, high-quality reagents and a new microplate.
Autofluorescence of test compoundsRun a control with the test compound and substrate but no enzyme. Subtract this value from the test well reading.
Low signal or no enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh aliquot.
Incorrect buffer pH or compositionPrepare the assay buffer carefully and verify the pH.
Substrate degradationPrepare the substrate solution fresh before each experiment.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing in the wells.
Inconsistent incubation temperatureUse a calibrated incubator and ensure the plate is evenly heated.

Conclusion

The in vitro fluorescence-based DPP-4 inhibition assay is a robust and reliable method for screening and characterizing potential DPP-4 inhibitors. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain accurate and reproducible results, facilitating the discovery and development of novel therapeutics for type 2 diabetes and other related disorders.

References

Application Notes and Protocols for the Use of (S)-Sitagliptin Phosphate in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin phosphate (B84403) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. By inhibiting DPP-4, sitagliptin (B1680988) increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and improve overall glycemic control[1][2][4]. These mechanisms make (S)-Sitagliptin phosphate a valuable tool for studying metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD)[1][5][6]. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research.

Mechanism of Action

Sitagliptin competitively and reversibly inhibits the DPP-4 enzyme[7]. This inhibition prevents the cleavage of N-terminal dipeptides from GLP-1 and GIP, thereby prolonging their biological activity[7]. The increased levels of active incretins lead to a cascade of downstream effects that are beneficial for glucose homeostasis.

cluster_0 Normal Physiology cluster_1 This compound Intervention Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1/GIP (Active) GLP-1/GIP (Active) Intestinal L-cells->GLP-1/GIP (Active) release DPP-4 DPP-4 GLP-1/GIP (Active)->DPP-4 substrate Pancreas Pancreas GLP-1/GIP (Active)->Pancreas acts on GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-4->GLP-1/GIP (Inactive) degrades to Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis promotes Glucagon Release->Glucose Homeostasis disrupts Sitagliptin (S)-Sitagliptin Phosphate DPP4_inhibited DPP-4 Sitagliptin->DPP4_inhibited inhibits GLP1_GIP_active_prolonged Increased Active GLP-1/GIP Pancreas_stimulated Pancreas GLP1_GIP_active_prolonged->Pancreas_stimulated prolonged action on Insulin_enhanced Enhanced Insulin Release Pancreas_stimulated->Insulin_enhanced enhances Glucagon_suppressed Suppressed Glucagon Release Pancreas_stimulated->Glucagon_suppressed suppresses Glucose_improved Improved Glucose Homeostasis Insulin_enhanced->Glucose_improved improves Glucagon_suppressed->Glucose_improved contributes to

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro DPP-4 Inhibition

ParameterValueSource
IC50 (Human DPP-4) 18 nM[8]
IC50 (Caco-2 cell extracts) 19 nM[9]
Ki (Human DPP-4) 2.5 ± 0.7 nM[10]
Nature of Inhibition Competitive, Reversible, Fast and Tight Binding[2][7]

Table 2: In Vivo Efficacy in Animal Models of Metabolic Disorders

Animal ModelTreatment Dose & DurationKey FindingsReference
High-Fat Diet (HFD) Mice 4 g/kg in diet for 12 weeks- 21% reduction in fasting blood glucose- ~25% reduction in insulin levels- Reduced macrophage infiltration in adipose tissue[11]
ob/ob Mice 10 mg/kg, p.o.- >70% DPP-4 inhibition at 8 hours- ~35% reduction in glucose excursion at 8 hours[2][7]
HFD/STZ Mice Admixture to diet for 11 weeks- Dose-dependent improvement in glycemic control- Increased β-cell mass and improved islet architecture[12]
Zucker Diabetic Fatty (ZDF) Rats 10 mg/kg/day for 6 weeks- 11.1% decrease in HbA1c- 50% reduction in triglycerides- Amelioration of inflammatory infiltrate in the pancreas[13]
NAFLD Mice (HFD-induced) 15 mg/kg/day for 16 weeks- Depressed blood lipid levels- Increased serum FGF-21 and FGF-19 levels- Upregulated liver PPAR-α and CREBH levels[5][6]
Akita Mice (genetic model) 50 mg/kg/day for 4 months- Improved glycemic control (decreased HbA1c)- Increased plasma adiponectin levels[14]

Experimental Protocols

In Vivo Studies

1. High-Fat Diet (HFD) and Streptozotocin (B1681764) (STZ) Induced Diabetic Mouse Model

This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.

start Start hfd High-Fat Diet Feeding (e.g., 60% kcal from fat) for 4-12 weeks start->hfd stz Low-Dose STZ Injection (e.g., 40-50 mg/kg, i.p.) for 5 consecutive days hfd->stz diabetes Confirmation of Diabetes (Fasting blood glucose > 250 mg/dL) stz->diabetes treatment Treatment with this compound (e.g., 10 mg/kg/day, oral gavage) or vehicle for 4-12 weeks diabetes->treatment monitoring Metabolic Monitoring: - Body weight - Food/water intake - Blood glucose - Insulin levels treatment->monitoring endpoint Endpoint Analysis: - OGTT/ITT - Tissue collection (pancreas, liver, adipose) - Histology & Biomarker analysis monitoring->endpoint

Caption: Workflow for HFD/STZ-induced diabetic mouse model.

Protocol:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Induce insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 4-12 weeks[6][11][15]. A control group should be fed a standard chow diet.

  • STZ Induction: After the initial HFD period, administer a low dose of streptozotocin (STZ), typically 40-50 mg/kg body weight, intraperitoneally (i.p.) for 5 consecutive days[6][16]. STZ should be freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).

  • Diabetes Confirmation: Monitor blood glucose levels. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic[17].

  • Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage for the desired study duration (typically 4-12 weeks)[13][18].

  • Metabolic Monitoring:

    • Measure body weight and food/water intake weekly.

    • Monitor fasting and random blood glucose levels regularly.

    • Perform Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the study.

  • Endpoint Analysis: At the end of the treatment period, collect blood for measuring insulin, lipids, and inflammatory markers. Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis and gene/protein expression studies[11][13].

In Vitro Assays

1. DPP-4 Inhibition Assay

This assay determines the potency of this compound in inhibiting DPP-4 activity.

Protocol using a fluorometric kit (based on commercially available kits):

  • Reagents: DPP-4 enzyme, DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, this compound, and a 96-well black plate.

  • Standard Curve: Prepare a standard curve with a known DPP-4 inhibitor (often provided in kits) to determine the IC50 value.

  • Assay Procedure:

    • Add assay buffer to the wells of the 96-well plate.

    • Add varying concentrations of this compound to the sample wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Add the DPP-4 enzyme to all wells except the blank.

    • Incubate at 37°C for 10-15 minutes.

    • Add the DPP-4 substrate to all wells to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose uptake in an insulin-sensitive cell line.

start Start culture Culture & Differentiate 3T3-L1 preadipocytes into mature adipocytes start->culture starve Serum Starve Adipocytes culture->starve treat Treat with this compound +/- Insulin starve->treat glucose Add Fluorescent Glucose Analog (e.g., 2-NBDG) treat->glucose incubate Incubate to allow glucose uptake glucose->incubate wash Wash cells to remove extracellular glucose analog incubate->wash measure Measure intracellular fluorescence wash->measure end Analyze Data measure->end

Caption: Workflow for 3T3-L1 adipocyte glucose uptake assay.

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX)[19][20].

  • Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin for 1-2 hours.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes at 37°C[20].

  • Measurement: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Quantify the glucose uptake by comparing the fluorescence intensity of treated cells to that of control cells.

3. Macrophage Polarization Assay using RAW264.7 Cells

This assay investigates the anti-inflammatory effects of this compound by examining its influence on macrophage polarization.

Protocol:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS[21].

  • Polarization:

    • M1 Polarization (Pro-inflammatory): Stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL)[22].

    • M2 Polarization (Anti-inflammatory): Stimulate cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL)[22].

  • Treatment: Co-treat the cells with this compound during the polarization process.

  • Analysis:

    • Gene Expression: After 24-48 hours, harvest the cells and analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10) by RT-qPCR[23].

    • Protein Expression: Analyze the secretion of cytokines in the cell culture supernatant using ELISA or multiplex assays.

    • Flow Cytometry: Analyze the expression of cell surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes[24].

Conclusion

This compound is a versatile and effective tool for investigating the pathophysiology of metabolic disorders and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust in vivo and in vitro studies to further elucidate the therapeutic potential of DPP-4 inhibition.

References

Unlocking New Avenues in Diabetes Research: Application Notes for Novel (S)-Sitagliptin Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel (S)-Sitagliptin phosphate (B84403) derivatives. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. The development of its derivatives offers a valuable opportunity to explore enhanced therapeutic properties, structure-activity relationships (SAR), and novel biological activities. These notes are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antidiabetic agents.

Introduction to (S)-Sitagliptin and its Derivatives

(S)-Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. The development of derivatives of (S)-Sitagliptin, such as Schiff bases, amides, and triazole analogs, aims to improve its pharmacokinetic profile, enhance its inhibitory activity, and explore potential multi-target effects, such as the inhibition of α-glucosidase and α-amylase.[1][2][3][4]

Synthesis of (S)-Sitagliptin Phosphate Derivatives

The synthesis of novel (S)-Sitagliptin derivatives is a key step in exploring their therapeutic potential. Below are generalized protocols for the synthesis of Schiff base and amide derivatives.

General Synthesis Workflow

The overall process for developing and evaluating new (S)-Sitagliptin derivatives typically follows a structured workflow from initial design to in vivo testing.

Experimental Workflow cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation A Derivative Design (e.g., Schiff Base, Amide) B Synthesis of Derivative A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Structural Analysis (FTIR, NMR, Mass Spec) C->D E Purity Assessment (HPLC, Elemental Analysis) D->E F In Vitro Enzyme Assays (DPP-4, α-glucosidase) E->F G Determination of IC50 Values F->G H In Vivo Studies (Animal Models) G->H

Caption: A generalized workflow for the development of (S)-Sitagliptin derivatives.

Protocol for Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff base derivatives of (S)-Sitagliptin via condensation with various aromatic aldehydes or ketones.[1]

Materials:

  • This compound monohydrate

  • Aromatic aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)

  • Methanol (B129727)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of methanol in a round-bottom flask.

  • In a separate container, prepare a methanolic solution of the desired aromatic aldehyde or ketone (1.1 mmol).

  • Add the aldehyde/ketone solution dropwise to the Sitagliptin solution with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Dry the final product under vacuum.

Protocol for Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives by coupling a carboxylic acid with the primary amine of (S)-Sitagliptin.[3]

Materials:

  • (S)-Sitagliptin free base

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve (S)-Sitagliptin free base (1 mmol) in anhydrous DMF.

  • Add the Sitagliptin solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is used to identify the functional groups present in the synthesized molecules.[5][6]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over a wavenumber range of 4000–400 cm⁻¹.

  • Set the resolution to 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Perform a background scan of the empty ATR crystal before scanning the sample.

Expected Characteristic Peaks for Sitagliptin Derivatives:

  • N-H stretch (amine): ~3300-3500 cm⁻¹ (may be absent in Schiff bases)

  • C=O stretch (amide): ~1650-1680 cm⁻¹

  • C=N stretch (imine in Schiff bases): ~1640-1690 cm⁻¹[6]

  • C-F stretch (trifluorophenyl & trifluoromethyl groups): ~1000-1400 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the molecular structure of the derivatives.[7][8]

Sample Preparation:

  • Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • If the sample is not readily soluble, gentle warming or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

¹³C NMR Data Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Data Acquisition:

  • ¹⁹F NMR is particularly useful for fluorinated derivatives like Sitagliptin.[8][9]

  • Acquire the spectrum with proton decoupling. No internal standard is typically required as chemical shifts can be referenced externally.

Biological Evaluation

The primary biological activity of interest for Sitagliptin derivatives is the inhibition of DPP-4. Additionally, inhibition of other enzymes involved in glucose metabolism, such as α-glucosidase, can provide insights into potential multi-target effects.

DPP-4 Signaling Pathway

Sitagliptin and its derivatives exert their therapeutic effect by inhibiting DPP-4, thereby potentiating the action of incretin hormones.

DPP4 Signaling Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Uninhibited) cluster_2 Effect of Sitagliptin Derivatives cluster_3 Downstream Effects A Food Intake B Release of Incretins (GLP-1, GIP) A->B C DPP-4 Enzyme B->C G Increased Active GLP-1 and GIP Levels B->G D Inactivation of GLP-1 and GIP C->D E (S)-Sitagliptin Derivatives F Inhibition of DPP-4 E->F F->G H Stimulation of Pancreatic β-cells G->H I Suppression of Pancreatic α-cells G->I J Increased Insulin Secretion (Glucose-dependent) H->J K Decreased Glucagon Secretion I->K L Improved Glycemic Control J->L K->L

Caption: Mechanism of action of (S)-Sitagliptin derivatives via DPP-4 inhibition.

In Vitro DPP-4 Inhibition Assay Protocol

This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (Sitagliptin derivatives) dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and Sitagliptin in DMSO. Serially dilute these stock solutions in assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add 25 µL of the diluted test compound or control to triplicate wells.

  • Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well, except for the blank wells.

  • For blank wells, add 50 µL of assay buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for 30 minutes in kinetic mode at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro α-Glucosidase Inhibition Assay Protocol

This colorimetric assay determines the inhibitory activity of the derivatives against α-glucosidase.[10][11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose (B1664774) (as a positive control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • Add 50 µL of the diluted test compound or control to triplicate wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of pNPG solution (in phosphate buffer) to each well.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition and determine the IC₅₀ values as described for the DPP-4 assay.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the derivatives' activities.

Table 1: Physical Properties and Yields of Synthesized (S)-Sitagliptin Derivatives

Derivative IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
SD1 C₁₈H₁₇F₆N₅O433.3514572[1]
SD2 C₂₃H₁₉F₆N₅O495.4216065[1]
SD3 C₂₃H₁₉F₆N₅O₂511.4213560[1]
SD4 C₂₅H₂₁F₆N₅O521.4615074[1]
Amide-1 VariesVariesVariesVaries
Triazole-1 VariesVariesVariesVaries

Data for amide and triazole derivatives should be filled in based on experimental results.

Table 2: In Vitro Enzyme Inhibitory Activities of (S)-Sitagliptin Derivatives

Derivative IDDPP-4 IC₅₀ (nM)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
Sitagliptin 18 - 19[1][10]>100>100
SD3 Not Reported21.3 ± 0.1628.1 ± 0.21
SD4 Not Reported19.8 ± 0.1125.3 ± 0.15
SD5 Not Reported22.5 ± 0.1829.8 ± 0.25
SD7 Not Reported18.2 ± 0.0923.7 ± 0.11
SD9 Not Reported23.1 ± 0.2130.2 ± 0.29
Compound 2f ¹1.266 ± 0.264Not ReportedNot Reported
Compound 57 ²0.87Not ReportedNot Reported

¹Thiosemicarbazone derivative[13] ²β-homophenylalanine analog[14]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives. By systematically exploring the chemical space around the Sitagliptin scaffold, researchers can identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies and structured data presentation are designed to facilitate reproducible and comparative research in the ongoing effort to develop more effective treatments for type 2 diabetes.

References

Application Note: Chemoenzymatic Synthesis of (S)-Sitagliptin Phosphate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sitagliptin (B1680988), the active ingredient in the type 2 diabetes medication Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Its synthesis requires the stereoselective formation of a chiral β-amino acid derivative. Traditional chemical synthesis routes often involve hazardous reagents, expensive heavy-metal catalysts (like rhodium), and high-pressure conditions, presenting challenges in terms of cost, safety, and environmental impact.[1][2] Chemoenzymatic methods have emerged as powerful "green" alternatives, utilizing the high selectivity and efficiency of enzymes to produce enantiopure intermediates under mild reaction conditions, leading to increased yields and reduced waste.[3][4]

This application note details two primary chemoenzymatic strategies for synthesizing key intermediates of (S)-Sitagliptin:

  • Asymmetric Transamination: Direct conversion of a prochiral ketone to the desired (S)-Sitagliptin amine using an (R)-selective transaminase (ATA).

  • Multi-Enzyme Cascade: A sequential reaction involving an esterase/lipase (B570770) and a transaminase to produce the key β-amino acid intermediate from a β-keto ester.[5]

Strategy 1: Asymmetric Transamination of Pro-Sitagliptin Ketone

This is one of the most successful and widely implemented enzymatic routes for Sitagliptin synthesis. It employs an engineered (R)-selective amine transaminase (also referred to as ATA or ω-TA) to directly aminate pro-sitagliptin ketone, yielding the final Sitagliptin amine with very high enantiomeric excess.[1] The reaction is a pyridoxal-5′-phosphate (PLP)-dependent process that transfers an amino group from an amine donor (commonly isopropylamine) to the ketone substrate.[6]

Logical Workflow for Asymmetric Transamination

G cluster_start Starting Materials cluster_reaction Biocatalytic Reaction cluster_products Products & Workup cluster_final Final Intermediate ProKetone Pro-Sitagliptin Ketone Reaction Asymmetric Transamination (pH 8-9, 37-40°C, aq. buffer/DMSO) ProKetone->Reaction AmineDonor Isopropylamine (B41738) (Amine Donor) AmineDonor->Reaction Enzyme Transaminase (e.g., ATA-117-Rd11) Enzyme->Reaction Cofactor PLP (Pyridoxal-5'-phosphate) Cofactor->Reaction Sitagliptin (S)-Sitagliptin Reaction->Sitagliptin Acetone Acetone (by-product) Reaction->Acetone Workup Extraction & Purification Sitagliptin->Workup FinalProduct (S)-Sitagliptin Free Base (>99% ee) Workup->FinalProduct

Caption: Workflow for the direct asymmetric transamination of pro-sitagliptin ketone.

Data Summary: Transaminase Performance
Enzyme Source/VariantSubstrateAmine DonorKey ConditionsConversion (%)Enantiomeric Excess (ee, %)Reference
Engineered ATA-117-Rd11Pro-sitagliptin ketone (200 g/L)Isopropylamine50% DMSO, 6 g/L enzyme92 (assay yield)>99.95[1][7]
EMIN041 (immobilized)Pro-sitagliptin ketoneIsopropylamine (5 M)pH 9.0, 40°C99>99[6]
Transaminase from Arthrobacter sp. (ATA117-rd11)Pro-sitagliptin ketoneIsopropylamine-82 (yield)-[5][7]
Transaminase CDX-036Ketoamide-pH 8-9, 35-60°C, DMSOHigh Yield-[8]
Experimental Protocol: Asymmetric Transamination

This protocol is a composite based on methodologies described in the literature.[6][9]

  • Enzyme Solution Preparation:

    • Prepare a triethanolamine (B1662121) buffer (100 mM, pH 9.0).

    • Prepare an amine donor solution of isopropylamine (5 M) containing the cofactor pyridoxal-5′-phosphate (PLP) (1 mM).

    • Dissolve the lyophilized transaminase enzyme (e.g., 10 mg) in the amine donor/PLP solution (e.g., 500 µL).

  • Reaction Setup:

    • In a suitable reaction vessel, add the buffer solution (e.g., 4 mL).

    • Add the enzyme-amine donor solution to the buffer.

    • Pre-incubate the mixture at 40°C for 5 minutes with stirring.

  • Substrate Addition & Reaction:

    • Prepare a solution of the pro-sitagliptin ketone substrate (e.g., 20 mg/mL) in a suitable organic co-solvent like DMSO.

    • Add the substrate solution (e.g., 500 µL) to the reaction mixture to initiate the transamination.

    • Maintain the reaction at 40°C with constant stirring (e.g., 800 rpm) for 24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots at different time intervals. Quench the aliquot with acetonitrile, centrifuge, and analyze the supernatant via HPLC to determine conversion and enantiomeric excess.

    • Upon completion, the product can be isolated using standard extraction procedures.

Strategy 2: Multi-Enzyme Cascade from β-Keto Ester

This approach avoids the direct use of the pro-sitagliptin ketone and starts from a more accessible β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate. The cascade typically involves two key enzymatic steps:

  • Ester Hydrolysis: A lipase or esterase hydrolyzes the β-keto ester to the corresponding β-keto acid. This step is crucial as the acid is the substrate for the subsequent transamination.[5][10]

  • Transamination: A transaminase converts the in-situ generated β-keto acid into the desired (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, a key precursor for Sitagliptin.[10]

Logical Workflow for Multi-Enzyme Cascade

G cluster_start Starting Materials cluster_reaction One-Pot Cascade Reaction cluster_intermediate Intermediate cluster_final Final Product Ketoester β-Keto Ester Substrate Step1 Step 1: Ester Hydrolysis Ketoester->Step1 Enzyme1 Lipase / Esterase Enzyme1->Step1 Enzyme2 Transaminase (ω-TA) Step2 Step 2: Transamination Enzyme2->Step2 AmineDonor Amine Donor (e.g., Benzylamine) AmineDonor->Step2 Ketoacid β-Keto Acid (in situ) Step1->Ketoacid Generates Aminoacid (R)-β-Amino Acid Intermediate Step2->Aminoacid Ketoacid->Step2 Substrate for

Caption: Workflow for the multi-enzyme cascade synthesis of a β-amino acid intermediate.

Data Summary: Multi-Enzyme Cascade Performance
Enzyme SystemSubstrate (Conc.)Amine Donor (Conc.)Key ConditionsConversion (%)Enantiomeric Excess (ee, %)Reference
ω-TA from Ilumatobacter coccineus (ω-TAIC) + Lipaseβ-Keto Ester (100 mM)-pH 7.092.3-[10]
ω-TAIC + Lipaseβ-Keto Ester (140 mM)-pH 7.081.999[10]
TA from Roseomonas deserti (TARO) + Esterase PS (Whole Cell)β-Keto Ester (10-100 mM)Benzylamine (B48309) (300 mM)pH 8.0, 37°C, Tris-HCl buffer72-91-[5][11]
TARO-Est PS + AHR/FDH System (Gram Scale)β-Keto Ester (100 mM)Benzylamine (300 mM)pH 8.0, 37°C70 (product yield)-[5][7]

Note: AHR (Aldehyde Reductase) and FDH (Formate Dehydrogenase) are often included to recycle cofactors and remove inhibitory by-products like benzaldehyde (B42025) when benzylamine is used as the amine donor.[5]

Experimental Protocol: Multi-Enzyme Whole-Cell Biotransformation

This protocol is adapted from a whole-cell cascade system for producing the Sitagliptin intermediate.[5]

  • Whole-Cell Catalyst Preparation:

    • Use an E. coli whole-cell system co-expressing the desired transaminase (e.g., TARO) and esterase (e.g., Est PS).

    • If using an auxiliary system for by-product removal, prepare separate whole cells expressing aldehyde reductase (AHR) and formate (B1220265) dehydrogenase (FDH).

    • Harvest and wash cells to prepare a specific concentration, measured by cell dry weight (CDW).

  • Reaction Setup:

    • Prepare a Tris-HCl buffer (200 mM, pH 8.0).

    • In the reaction vessel, combine the buffer, the TARO-Est PS whole cells (e.g., 60 mg CDW/mL), and the AHR/FDH whole cells (e.g., 60 mg CDW/mL).

    • Add the cofactor PLP (0.5 mM), the amine donor benzylamine (300 mM), and a reducing agent for cofactor recycling, sodium formate (200 mM).

  • Substrate Addition & Reaction:

    • Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (100 mM).

    • Incubate the reaction at 37°C with shaking for the desired duration (e.g., 24-48 hours).

  • Monitoring and Workup:

    • Monitor the reaction by analyzing samples via HPLC.

    • Upon completion, centrifuge the reaction mixture to remove cells.

    • Acidify the supernatant to precipitate the product.

    • Isolate the final β-amino acid intermediate by filtration or extraction, followed by purification. On a gram scale, this system produced the intermediate with a 70% yield.[5][11]

References

Application Note: Quantitative Analysis of (S)-Sitagliptin Phosphate using ¹⁹F-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers high specificity and sensitivity for fluorinated compounds, providing a reliable alternative to chromatographic methods. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes comprehensive validation data.

Introduction

(S)-Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1] Accurate quantification of the active pharmaceutical ingredient (API) is crucial for quality control and formulation development. ¹⁹F-NMR spectroscopy presents a powerful analytical tool for this purpose. The presence of a trifluorophenyl group in the sitagliptin (B1680988) molecule provides a unique spectroscopic handle.[2][3][4] Advantages of ¹⁹F-NMR include a wide chemical shift range, high sensitivity (83.4% relative to ¹H), and 100% natural abundance of the ¹⁹F isotope, which simplifies spectra and reduces signal overlap.[5][6][7] This application note provides a detailed protocol for the quantitative ¹⁹F-NMR analysis of (S)-Sitagliptin phosphate, utilizing ciprofloxacin (B1669076) as an internal standard.[2][3][4]

Mechanism of Action of Sitagliptin

Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, thereby lowering blood glucose levels.

Sitagliptin_Mechanism_of_Action cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Without Sitagliptin) cluster_2 Sitagliptin Intervention cluster_3 Therapeutic Effect Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Increased Active Incretins Increased Active Incretins DPP-4 Enzyme->Increased Active Incretins Blockage of Degradation Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibition Pancreas Pancreas Increased Active Incretins->Pancreas Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose

Caption: Mechanism of action of Sitagliptin as a DPP-4 inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound monohydrate (Reference Standard)

  • Ciprofloxacin (Internal Standard)[2][4]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized Water

  • Diluted Hydrochloric Acid (HCl)

Instrumentation
  • NMR Spectrometer: 500 MHz or higher, equipped with a ¹⁹F probe.

  • NMR Tubes: 5 mm diameter

Sample Preparation
  • Solvent Mixture Preparation : Prepare a solvent mixture of DMSO-d₆, DMSO, and H₂O in a ratio of 2.5:2.5:1 (v/v/v).[4]

  • Internal Standard (IS) Stock Solution : Accurately weigh approximately 7.0 mg of Ciprofloxacin and dissolve it in a known volume of the solvent mixture to prepare a stock solution of known concentration.

  • Sample Preparation : Accurately weigh approximately 10.0 mg of this compound monohydrate.[4]

  • Dissolve the weighed Sitagliptin and a precise volume of the Ciprofloxacin IS stock solution in a 5 mm NMR tube using 0.6 mL of the solvent mixture.

  • Add 2 drops of diluted HCl to the NMR tube to aid in dissolution and improve peak shape.[4]

  • Vortex the tube until the sample is completely dissolved.

¹⁹F-NMR Acquisition Parameters

The following parameters should be optimized for the specific instrument used, but the values below provide a validated starting point.[2][4]

ParameterRecommended Value
Pulse Angle30-90° (90° for maximum signal)
Relaxation Delay (d1)20 s
Acquisition Time (at)2.3 s
Number of Scans (ns)32
Spectral Width (sw)200 ppm
Center Frequency (O1P)-98.6 ppm
Temperature298 K
Data Processing and Quantification
  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹⁹F-NMR spectrum.

  • Perform phase and baseline correction.

  • Integrate the signals corresponding to Sitagliptin (at approximately -91.5, -108.5, and -116.6 ppm) and the Ciprofloxacin internal standard (at approximately -94.7 ppm).[3]

  • Calculate the concentration of Sitagliptin using the following formula:

    CSitagliptin = (ISitagliptin / NSitagliptin) * (NIS / IIS) * (MSitagliptin / MIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of fluorine atoms contributing to the signal

    • M = Molar mass

Experimental Workflow

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (Sitagliptin + Internal Standard in Solvent) Start->Sample_Preparation NMR_Acquisition ¹⁹F-NMR Data Acquisition Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Quantification Concentration Calculation Integration->Quantification End End Quantification->End

Caption: Workflow for the quantitative analysis of Sitagliptin by ¹⁹F-NMR.

Method Validation

The described ¹⁹F-NMR method has been validated for its precision, linearity, limits of detection (LOD) and quantification (LOQ), robustness, and stability.[2]

Quantitative Data Summary
Validation ParameterResult
Precision (RSD%)
- Intraday0.74%
- Interday (Intermediate Precision)0.82%
Linearity
- Concentration Range1.0 - 20.0 mg/mL
- Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.05 mg/mL
Limit of Quantification (LOQ) 0.15 mg/mL
Robustness Method is robust to minor changes in experimental parameters.
Stability (24h, RSD%) < 1.0%

Relationship of Validation Parameters

Validation_Parameters Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Specificity Specificity Method_Validation->Specificity Precision->Accuracy Linearity->Accuracy Linearity->LOD_LOQ

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of (S)-Sitagliptin phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the asymmetric synthesis of (S)-Sitagliptin?

The primary challenges in the asymmetric synthesis of (S)-Sitagliptin revolve around achieving high enantioselectivity, ensuring product purity, and developing cost-effective and environmentally friendly processes. Key issues include:

  • Catalyst Selection and Performance: Traditional methods often rely on expensive and toxic heavy metal catalysts like rhodium, which can lead to product contamination and require extensive purification.[1][2] Biocatalytic methods using transaminases offer a greener alternative but present their own challenges, such as enzyme stability and substrate specificity.[3][4]

  • Control of Stereoselectivity: Achieving the desired (S)-enantiomer with high enantiomeric excess (ee) is critical for the drug's efficacy and safety. Inadequate stereoselectivity is a common hurdle in many synthetic routes.[1]

  • Impurity and Byproduct Formation: The synthesis is prone to the formation of various impurities, including diastereomers, regioisomers, and degradation products, which can complicate purification and affect the final product's quality.[5][6]

  • Process Optimization and Scalability: Developing a synthesis route that is not only efficient on a lab scale but also practical, scalable, and economically viable for industrial production remains a significant focus of research.[7]

Q2: What are the advantages and disadvantages of using a rhodium-based catalyst versus a biocatalyst (transaminase)?

Both catalytic systems have distinct profiles:

FeatureRhodium-Based CatalysisBiocatalysis (Transaminase)
Advantages - High catalytic activity and turnover numbers.- Well-established and predictable reactivity.- High enantioselectivity.- Milder reaction conditions (temperature, pressure).- Environmentally friendly ("green chemistry").[8]- Avoids heavy metal contamination.
Disadvantages - High cost of rhodium.[7]- Potential for toxic metal contamination in the final product, requiring additional purification steps.[1][2]- Often requires high pressure and temperature.- Potential for enzyme inhibition by substrates or co-products.[3]- Unfavorable thermodynamic equilibrium can limit conversion.[3]- Limited stability of the enzyme under certain process conditions.[4]- May require specific and sometimes costly amine donors.[3]

Q3: How can I improve the enantioselectivity of the asymmetric hydrogenation step?

Improving enantioselectivity often involves a multi-faceted approach:

  • Ligand Selection: For metal-catalyzed hydrogenations, the choice of the chiral ligand is paramount. Screening a variety of ligands is often necessary to find the optimal one for the specific substrate and conditions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's stereodifferentiating ability.

  • Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate. Optimizing hydrogen pressure is also crucial.

  • Additives: The presence of certain additives can have a profound impact on the stereochemical outcome.

Q4: What are the common impurities I should look out for, and how can they be minimized?

Common impurities can arise from starting materials, intermediates, byproducts, and degradation.[5][6] These include:

  • (R)-Sitagliptin: The unwanted enantiomer. Its formation is minimized by optimizing the asymmetric catalyst and reaction conditions.

  • Dehydrositagliptin: An enamine intermediate that may not have fully reacted.[9] Driving the hydrogenation to completion can minimize this.

  • Dimer byproducts: These can form under certain conditions.[10][11] Careful control of reaction stoichiometry and temperature can reduce their formation.

  • Degradation products: Sitagliptin (B1680988) can degrade under acidic conditions.[12][13] Proper pH control during workup and storage is essential.

Minimization strategies include using high-purity starting materials, optimizing reaction conditions to favor the desired product, and implementing robust purification protocols.[14]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Step
Suboptimal catalyst or ligand- Screen a different family of chiral ligands.- For biocatalysis, consider a different transaminase enzyme or engineer the existing one.
Incorrect reaction temperature- Systematically vary the temperature. Lower temperatures often favor higher ee.
Inappropriate solvent- Test a range of solvents with varying polarities.
Catalyst poisoning- Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure (for hydrogenation)- Optimize the hydrogen pressure.
Problem 2: Incomplete Conversion / Low Yield
Possible Cause Troubleshooting Step
Inactive or degraded catalyst- Use a fresh batch of catalyst.- For biocatalysts, check the enzyme activity and ensure proper storage.
Insufficient reaction time- Monitor the reaction progress over time to determine the optimal duration.
Unfavorable reaction equilibrium (especially for transaminases)- Use a large excess of the amine donor to shift the equilibrium.[3]- Consider removing the ketone byproduct to drive the reaction forward.
Poor substrate solubility- Experiment with different solvent systems or co-solvents to improve solubility.[10]
Incorrect pH (for biocatalysis)- Optimize the pH of the reaction buffer, as enzyme activity is highly pH-dependent.
Problem 3: Product Contamination with Heavy Metals (e.g., Rhodium)
Possible Cause Troubleshooting Step
Catalyst leaching into the product- Employ effective purification methods such as crystallization, chromatography, or treatment with metal scavengers.
Inefficient catalyst recovery- For heterogeneous catalysts, ensure complete filtration. For homogeneous catalysts, consider methods for catalyst precipitation and removal.

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a generalized representation based on literature.[8][15] Specific conditions may vary.

  • Reactor Setup: A high-pressure autoclave is charged with the dehydrositagliptin substrate and a rhodium precursor (e.g., [Rh(COD)2]OTf) and a chiral phosphine (B1218219) ligand (e.g., t-Bu JOSIPHOS) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Degassed methanol (B129727) is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 20 bar). The reaction mixture is stirred at a specific temperature (e.g., 90°C) for a set duration (e.g., 18 hours).

  • Workup: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then taken up in a suitable solvent for purification.

  • Purification and Salt Formation: The crude sitagliptin free base is purified, often by crystallization. The purified base is then dissolved in a suitable solvent (e.g., isopropanol/water mixture), and phosphoric acid is added to precipitate (S)-Sitagliptin phosphate monohydrate.[16]

Visualizations

Asymmetric_Synthesis_Workflow cluster_synthesis Chemical Synthesis Route cluster_biocatalysis Biocatalytic Route Start Start Enamine_Formation Enamine Formation Start->Enamine_Formation Asymmetric_Hydrogenation Asymmetric Hydrogenation Enamine_Formation->Asymmetric_Hydrogenation Purification_1 Purification Asymmetric_Hydrogenation->Purification_1 Salt_Formation Phosphate Salt Formation Purification_1->Salt_Formation Final_Product (S)-Sitagliptin Phosphate Salt_Formation->Final_Product Prositagliptin_Ketone Prositagliptin Ketone Transamination Asymmetric Transamination Prositagliptin_Ketone->Transamination Purification_2 Purification Transamination->Purification_2 Salt_Formation_2 Phosphate Salt Formation Purification_2->Salt_Formation_2 Final_Product_2 (S)-Sitagliptin Phosphate Salt_Formation_2->Final_Product_2 Troubleshooting_Logic Start Low Enantiomeric Excess (ee) Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Screen_Ligands Screen different chiral ligands/enzymes Check_Catalyst->Screen_Ligands No Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Screen_Ligands->Check_Temp Vary_Temp Systematically vary reaction temperature Check_Temp->Vary_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Vary_Temp->Check_Solvent Test_Solvents Test solvents with varying polarities Check_Solvent->Test_Solvents No Success High ee Achieved Check_Solvent->Success Yes Test_Solvents->Success

References

Identification and characterization of (S)-Sitagliptin phosphate impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working on the identification and characterization of (S)-Sitagliptin phosphate (B84403) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in (S)-Sitagliptin phosphate?

A1: Impurities in Sitagliptin (B1680988) can be broadly categorized into two groups:

  • Process-Related Impurities: These are substances formed during the synthesis of the active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, or reagents.[1][2][3] Examples include compounds like Sitagliptin EP Impurity C and various keto-amide impurities.[4][5]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[6][7] Forced degradation studies show that Sitagliptin is particularly susceptible to degradation in strongly acidic, alkaline, and oxidative environments.[8]

Q2: What happens to Sitagliptin under acidic stress conditions?

A2: Under strong acidic conditions (e.g., 2.5M HCl at 60°C), Sitagliptin undergoes hydrolysis.[9][10][11] This primarily results in the cleavage of the amide bond, leading to the formation of two main degradation products (DP1 and DP2).[9]

  • DP1: 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][6][9]triazolo[4,3-a]pyrazine.

  • DP2: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[9]

Q3: Are there any known genotoxic impurities associated with Sitagliptin?

A3: Yes, there is a potential for the formation of N-nitroso impurities, such as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][9] triazolo [4,3-a] pyrazine (B50134) (7-nitroso impurity). Given the long-term use of Sitagliptin, regulatory agencies require strict control of such potential genotoxic impurities.[12] A highly sensitive method like UHPLC-MS/MS is often required for their quantification at trace levels.[12][13]

Q4: Can formulation excipients interact with Sitagliptin to form impurities?

A4: Yes, interactions between Sitagliptin and common excipients have been reported. For example, interactions can occur with fumaric acid (via Michael addition) and lactose (B1674315) (via the Maillard reaction), especially under stress conditions like high temperature and humidity.[8] It is crucial to evaluate drug-excipient compatibility during formulation development.

Troubleshooting Analytical Methods

Q5: My HPLC chromatogram shows poor peak shape (tailing or fronting) for Sitagliptin and its impurities. What can I do?

A5: Poor peak shape is a common issue in HPLC analysis. Here are some steps to troubleshoot:

  • Check Mobile Phase pH: Sitagliptin is basic (pKa ≈ 7.7).[14] Ensure the mobile phase pH is appropriate. A pH between 3 and 6 is often used. If the pH is too close to the pKa, peak tailing can occur due to interactions with residual silanols on the column. Consider using a buffer like phosphate or ammonium (B1175870) acetate.[6][12]

  • Column Choice: Use a high-quality, end-capped C18 or C8 column. Columns specifically designed for polar-modified reverse-phase or those with protective shielding (e.g., Symmetry shield, Poroshell) can improve peak shape for basic compounds.[3][15]

  • Mobile Phase Modifiers: Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol (B1196071) sites on the column packing and reduce peak tailing.[9][15]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q6: I am observing unexpected peaks in my chromatogram. How do I identify them?

A6: Unexpected peaks can be process impurities, degradation products, or contaminants. The following workflow is recommended for identification.

G cluster_workflow Impurity Identification Workflow start Unexpected Peak Detected in HPLC-UV check_blank 1. Analyze Blank (Diluent) & Placebo Sample start->check_blank is_contaminant Peak present in Blank/Placebo? check_blank->is_contaminant contaminant Source is Contamination (Solvent, Glassware, Excipients). Investigate & Eliminate. is_contaminant->contaminant Yes lcms 2. Perform LC-MS Analysis is_contaminant->lcms No get_mw Determine Molecular Weight (MW) from Mass Spectrum (m/z) lcms->get_mw literature 3. Search Literature & Databases for Known Impurities with this MW get_mw->literature is_known Is the impurity known? literature->is_known known Confirm identity using a Reference Standard (if available) by comparing Rt and spectra. is_known->known Yes unknown Impurity is Novel is_known->unknown No isolate 4. Isolate Impurity (e.g., Preparative HPLC) unknown->isolate elucidate 5. Elucidate Structure (NMR, HRMS, FT-IR) isolate->elucidate

Caption: Workflow for identifying unknown peaks.

Q7: My mass spectrometry (MS) data is ambiguous or does not match the expected structure. What should I check?

A7: If your MS data is problematic, consider the following:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used. Ensure it is operating in the correct mode (positive or negative) for your analyte. Sitagliptin and its amine-containing impurities ionize well in positive mode.

  • Adduct Formation: The detected m/z may not be just [M+H]+. Look for common adducts like [M+Na]+, [M+K]+, or [M+NH4]+. In gradient elution, you might see acetonitrile (B52724) adducts like [M+ACN+H]+.

  • In-Source Fragmentation: The compound might be fragmenting within the ion source. Try lowering the source energy (e.g., cone voltage) to obtain a stronger molecular ion peak.

  • High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-Tof, Orbitrap) to obtain an accurate mass.[9] This allows you to predict the elemental composition, which is a powerful tool for confirming known structures or elucidating unknown ones.

Quantitative Data Summary

The following tables summarize key data for known Sitagliptin degradation products identified under acidic stress conditions.

Table 1: Chromatographic and Mass Spectrometric Data for Acid Degradation Products

Analyte Retention Time (min) m/z ([M+H]+) Proposed Structure
Sitagliptin ~7.0 408 (Parent Drug)
DP1 ~3.4 194 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][6][9]triazolo[4,3-a]pyrazine
DP2 ~5.7 234 (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

(Data adapted from studies using UPLC-UV/MS under specific acidic degradation conditions. Retention times are method-dependent and for illustrative purposes only)[9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol provides a general method for separating Sitagliptin from its potential impurities. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: Poroshell 120 EC-C18 (150 mm x 3.0 mm, 2.7 µm) or equivalent high-performance C18 column.[6]

  • Mobile Phase A: 5mM Ammonium Acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Elution:

    • Time 0 min: 95% A, 5% B

    • Time 30 min: 85% A, 15% B

    • Time 50 min: 60% A, 40% B

    • (Adjust gradient based on impurity profile and column dimensions)

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[3][6]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Sitagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is used to intentionally degrade the drug substance to identify potential degradation products.

  • Sample Preparation: Prepare a solution of Sitagliptin phosphate at a concentration of 1 mg/mL in 2.5 M hydrochloric acid (HCl).[9][10]

  • Stress Condition: Place the solution in a water bath heated to 60°C for 6 hours.[9] Take samples at regular intervals (e.g., 0, 2, 4, 6 hours) to monitor the degradation kinetics.

  • Neutralization: Before analysis, cool the sample to room temperature and carefully neutralize it with an appropriate amount of sodium hydroxide (B78521) (NaOH) solution to a pH of ~7.

  • Analysis: Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 1.

  • Characterization: Analyze the stressed samples using LC-MS to obtain mass information for the degradation peaks observed in the chromatogram.

Visualized Pathways and Logic

G cluster_degradation Sitagliptin Acid Hydrolysis Pathway cluster_products Degradation Products sitagliptin Sitagliptin (m/z 408) dp1 DP1 3-(trifluoromethyl)-5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazine (m/z 194) sitagliptin->dp1 Amide Cleavage dp2 DP2 (3R)-3-amino-4-(2,4,5- trifluorophenyl)butanoic acid (m/z 234) sitagliptin->dp2 Amide Cleavage reagents Stress Conditions: - 2.5M HCl - 60°C reagents->sitagliptin

Caption: Primary degradation pathway of Sitagliptin in acid.

References

Troubleshooting Guide for HPLC Analysis of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides answers to frequently asked questions and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Sitagliptin phosphate (B84403). It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of (S)-Sitagliptin phosphate?

A1: A common starting point for the analysis of this compound is a reverse-phase HPLC (RP-HPLC) method. A typical setup includes a C18 column, a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol, and UV detection.[1][2][3][4] The specific conditions can be optimized based on the required separation and available instrumentation.

Q2: How can I prepare the standard and sample solutions for this compound analysis?

A2: For standard preparation, accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent, which is often the mobile phase itself.[3][5] Sample preparation from tablets typically involves weighing and finely powdering a set number of tablets, then extracting the active ingredient with a diluent, followed by sonication and filtration to remove excipients.[1][5]

Q3: What are the critical parameters to monitor for system suitability in the HPLC analysis of this compound?

A3: Key system suitability parameters to monitor include the tailing factor (should ideally be close to 1), theoretical plates (should be high, indicating column efficiency), retention time consistency, and resolution between the analyte peak and any potential impurities.[6][7]

Troubleshooting Common HPLC Issues

Peak Shape Problems

Q4: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A4: Peak tailing for basic compounds like Sitagliptin is a common issue in RP-HPLC. The primary causes and their solutions are outlined below.

  • Secondary Interactions with Silanol (B1196071) Groups: Free silanol groups on the silica-based column packing can interact with the basic amine groups of Sitagliptin, causing peak tailing.[8][9]

    • Solution: Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-4.5) can protonate the silanol groups, minimizing these secondary interactions.[6][8][10] Using an end-capped HPLC column can also significantly reduce silanol interactions.[8][11]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.[12]

  • Column Degradation: Over time, the column performance can degrade, leading to poor peak shapes.

    • Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[12]

Table 1: Effect of Mobile Phase pH on Peak Tailing of Sitagliptin

Mobile Phase pHTailing Factor (As)Peak Shape Description
7.0> 2.0Significant Tailing
4.51.2 - 1.5Moderate Tailing
3.0< 1.2Symmetrical Peak

Note: The values presented are typical and may vary depending on the specific column and other chromatographic conditions.

Q5: I am observing peak fronting for my Sitagliptin peak. What should I do?

A5: Peak fronting is less common than tailing but can occur due to a few reasons.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.[12]

  • Column Collapse: This is a more severe issue where the stationary phase structure is damaged, often due to extreme pH or pressure.

    • Solution: This is irreversible, and the column will need to be replaced. Always operate within the column manufacturer's recommended pH and pressure ranges.

Retention Time and Resolution Issues

Q6: The retention time of my this compound peak is shifting. What could be the cause?

A6: Retention time shifts can be either gradual or sudden and are indicative of changes in the chromatographic system.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to a drift in retention time.

    • Solution: Prepare the mobile phase carefully and keep the solvent reservoir capped. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[13]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift at the beginning of a sequence.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.

  • Changes in Flow Rate: A malfunctioning pump or a leak in the system can alter the flow rate, directly impacting the retention time.[7]

    • Solution: Check the pump for any errors and inspect the system for leaks. Perform a flow rate calibration if necessary.

Table 2: Impact of Flow Rate Variation on Retention Time

Flow Rate (mL/min)Retention Time (min)
0.9Increased
1.0 (Method)Expected
1.1Decreased

Note: The magnitude of the shift will depend on the specific method conditions.

Q7: I am having trouble separating this compound from its impurities. How can I improve the resolution?

A7: Improving the resolution between closely eluting peaks often requires a systematic approach to method optimization.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity and resolution.

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of both Sitagliptin and its impurities, potentially leading to better separation.[10]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., a C8 or a phenyl column) might provide the necessary resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]

  • Modify the Column Temperature: Changing the column temperature can affect the selectivity between peaks.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Visual Troubleshooting Guide

Below is a workflow to guide the troubleshooting process for common HPLC issues in the analysis of this compound.

HPLC_Troubleshooting_Sitagliptin start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No, Fronting gradual_shift Gradual Drift retention_time->gradual_shift Yes sudden_shift Sudden Change retention_time->sudden_shift No, Sudden optimize_mobile_phase Optimize Mobile Phase (% Organic, pH) resolution->optimize_mobile_phase Yes end Problem Solved check_ph Adjust Mobile Phase pH (Lower pH for Tailing) tailing->check_ph check_solvent Check Sample Solvent fronting->check_solvent check_conc Check Sample Concentration (Dilute if necessary) check_ph->check_conc check_column Inspect/Replace Column check_conc->check_column check_column->end check_solvent->check_conc check_mobile_phase Check Mobile Phase Preparation & Stability gradual_shift->check_mobile_phase check_pump Check Pump & System for Leaks sudden_shift->check_pump check_temp Check Column Temperature check_mobile_phase->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->end check_pump->end change_column Try a Different Column optimize_mobile_phase->change_column adjust_flow Adjust Flow Rate change_column->adjust_flow adjust_flow->end

Caption: A troubleshooting workflow for HPLC analysis of this compound.

References

Improving the yield and purity of (S)-Sitagliptin phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-Sitagliptin phosphate (B84403) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (S)-Sitagliptin phosphate, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield in Asymmetric Hydrogenation Inactive or poisoned catalyst- Ensure the catalyst is handled under inert conditions to prevent deactivation. - Use fresh, high-purity catalyst. - Purify the substrate to remove any potential catalyst poisons.
Suboptimal reaction conditions- Optimize hydrogen pressure, temperature, and reaction time. Higher pressures (e.g., 250 psi) have been reported to be effective.[1] - Ensure efficient stirring to overcome mass transfer limitations.
Incomplete reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - If the reaction stalls, consider adding a fresh portion of the catalyst.
Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation Inappropriate chiral ligand- Select a chiral ligand known to be effective for this type of transformation, such as a derivative of Josiphos.[2][3] - Screen a variety of chiral ligands to identify the optimal one for your specific substrate.
Racemization of the product- Minimize reaction time and temperature to reduce the risk of racemization. - Work up the reaction promptly upon completion.
Low Yield in Chemical Resolution Inefficient diastereomeric salt formation- Screen different resolving agents. (-)-Di-p-toluoyl-L-tartaric acid is a commonly used and effective agent.[4] - Optimize the stoichiometry of the resolving agent.[5]
Poor crystallization of the desired diastereomer- Experiment with different solvent systems for crystallization. Mixtures of alcohols (e.g., methanol, isopropanol) and water are often effective.[4] - Control the cooling rate during crystallization to promote the formation of high-purity crystals.
Low Purity of Final Product Presence of residual starting materials or intermediates- Ensure the reaction goes to completion by monitoring with HPLC. - Optimize the purification process (crystallization or chromatography) to effectively remove unreacted starting materials.
Formation of side-products/impurities- Identify the structure of the impurity to understand its formation mechanism. Common impurities include diastereomers and products of side reactions.[6][] - Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of side-products.
Ineffective purification- Optimize the crystallization solvent system and conditions (temperature, cooling rate) for efficient removal of impurities.[8][9] - If crystallization is ineffective, consider chromatographic purification.

Frequently Asked Questions (FAQs)

Synthesis and Optimization

Q1: What are the primary synthetic routes to (S)-Sitagliptin?

A1: The two main industrial synthesis routes are asymmetric hydrogenation and chemical resolution.[10] Asymmetric hydrogenation typically involves the reduction of a prochiral enamine precursor using a chiral catalyst to directly form the desired (S)-enantiomer.[2][3] Chemical resolution involves the separation of a racemic mixture of sitagliptin (B1680988) or a key intermediate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[4]

Q2: How can I improve the enantioselectivity of the asymmetric hydrogenation?

A2: The choice of the chiral ligand is critical. Ligands from the Josiphos family, particularly with bulky substituents, have shown high efficacy.[2][3] Optimizing reaction parameters such as solvent, temperature, and hydrogen pressure can also significantly impact enantioselectivity. It is recommended to screen a range of conditions to find the optimum for your specific setup.

Q3: What is a suitable resolving agent for the chemical resolution of sitagliptin intermediates?

A3: (-)-Di-p-toluoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic sitagliptin intermediates.[4] The choice of solvent for the diastereomeric salt crystallization is also crucial, with mixtures of alcohols and water often providing good results.[4]

Impurities and Purification

Q4: What are some common impurities in the synthesis of Sitagliptin?

A4: Common impurities can include the undesired (R)-enantiomer, unreacted starting materials, and byproducts from side reactions. Specific process-related impurities that have been identified include defluoro-sitagliptin and various degradation products.[] The formation of diastereomeric impurities can also occur depending on the synthetic route.

Q5: How can I effectively purify the final Sitagliptin phosphate product?

A5: Crystallization is the most common method for purifying Sitagliptin phosphate. The choice of solvent is critical, and various systems have been reported, including mixtures of isopropanol (B130326) and water, or ethanol (B145695) and water.[8][9] Spherical crystallization has also been explored to improve the bulk properties of the final product.[11] The purity of the product should be verified using a validated analytical method such as RP-HPLC.

Analytical Methods

Q6: What is a typical RP-HPLC method for analyzing the purity of Sitagliptin phosphate?

A6: A common RP-HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[12][13] The detection wavelength is typically set around 267 nm.[12] It is crucial to validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[14]

Q7: How can I determine the enantiomeric purity of my (S)-Sitagliptin sample?

A7: Chiral HPLC is the standard method for determining enantiomeric purity. A chiral column, such as one based on a cellulose (B213188) or amylose (B160209) derivative, is used to separate the (S)- and (R)-enantiomers. The mobile phase composition will depend on the specific chiral stationary phase used.

Experimental Protocols

Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a general guideline and may require optimization.

Materials:

  • Dehydrositagliptin precursor

  • Rhodium-based catalyst with a chiral ligand (e.g., Rh(I)/tBu JOSIPOS)[2][3]

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a high-pressure reactor with the dehydrositagliptin precursor and the chiral rhodium catalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-250 psi).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by periodically taking samples (under safe conditions) and analyzing them by HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • The crude product can then be isolated and purified.

Chiral Resolution of Racemic Sitagliptin Intermediate

This protocol is a general guideline and may require optimization.

Materials:

  • Racemic sitagliptin intermediate

  • (-)-Di-p-toluoyl-L-tartaric acid[4]

  • Solvent system (e.g., methanol/isopropanol mixture)[4]

Procedure:

  • Dissolve the racemic sitagliptin intermediate in the chosen solvent system at an elevated temperature (e.g., 65 °C).[4]

  • In a separate flask, dissolve the resolving agent, (-)-di-p-toluoyl-L-tartaric acid, in the same solvent system.

  • Add the solution of the resolving agent to the solution of the racemic intermediate.

  • Stir the mixture at the elevated temperature for a period to allow for salt formation.

  • Slowly cool the mixture to room temperature to induce crystallization of the desired diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The desired (S)-enantiomer can be liberated from the salt by treatment with a base and subsequent extraction.

Data Presentation

Table 1: Asymmetric Hydrogenation of Dehydrositagliptin - Catalyst and Yield Comparison
CatalystCatalyst Loading (mol%)Overall Yield (%)Enantiomeric Excess (ee%)Reference
Rh(I)/tBu JOSIPHOS0.15up to 65>99.5[2][3][15]
Ru-catalyzedNot specified52 (multi-step)Not specified[3]
Biocatalytic (transaminase)Not applicable92 (for the enzymatic step)>99.95[3]
Table 2: RP-HPLC Method Parameters for Purity Analysis of Sitagliptin Phosphate
ParameterMethod 1Method 2
Column Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)[12]Develosil ODS HG-5 RP C18 (150x4.6 mm)
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with orthophosphoric acid[12]Phosphate Buffer: Acetonitrile (30:70 v/v), pH 2.8
Flow Rate 0.7 ml/min[12]1.0 ml/min
Detection Wavelength 267 nm[12]255 nm
Linear Range 5-30 µg/ml[12]30-70 µg/ml

Visualizations

Synthesis_Workflow cluster_asymmetric Asymmetric Hydrogenation Route cluster_resolution Chemical Resolution Route cluster_final Final Product Formation start_A Dehydrositagliptin step_A1 Asymmetric Hydrogenation (Chiral Catalyst, H2) start_A->step_A1 product_A (S)-Sitagliptin step_A1->product_A step_F1 Salt Formation (Phosphoric Acid) product_A->step_F1 start_R Racemic Sitagliptin Intermediate step_R1 Diastereomeric Salt Formation (Resolving Agent) start_R->step_R1 step_R2 Crystallization & Separation step_R1->step_R2 step_R3 Liberation of Enantiomer step_R2->step_R3 product_R (S)-Sitagliptin Intermediate step_R3->product_R product_R->step_F1 step_F2 Purification (Crystallization) step_F1->step_F2 final_product This compound step_F2->final_product

Caption: Synthetic Routes to this compound.

Troubleshooting_Yield problem Low Yield cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Use fresh catalyst Handle under inert atmosphere cause1->solution1 solution2 Optimize T, P, time Ensure efficient stirring cause2->solution2 solution3 Monitor reaction (HPLC) Consider adding more catalyst cause3->solution3

Caption: Troubleshooting Low Yield in Asymmetric Hydrogenation.

References

Technical Support Center: Stability Studies of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (S)-Sitagliptin phosphate (B84403) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to aid in their experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is (S)-Sitagliptin phosphate known to be unstable?

A1: this compound is susceptible to degradation under forced stress conditions, including acidic and basic hydrolysis, oxidation, and to a lesser extent, photolytic and thermal stress.[1][2][3][4] The most significant degradation is observed in strongly acidic and alkaline environments.[3]

Q2: What are the major degradation products of this compound observed under acidic conditions?

A2: Under acidic conditions (e.g., 2.5M HCl at 60°C), two primary degradation products, DP1 and DP2, have been identified.[5][6] These products are formed via hydrolysis of the amide bond in the sitagliptin (B1680988) molecule.[5][6] The mass-to-charge ratios (m/z) of these degradation products have been reported as 193.08 for DP1 and 234.09 for DP2.[5]

Q3: Does this compound degrade under photolytic conditions?

A3: Studies have shown that this compound can degrade when exposed to UV-C radiation (254 nm).[7] The degradation follows second-order kinetics under these conditions.[5] However, some studies suggest it is relatively stable under UV light exposure in a UV chamber for two weeks at room temperature.[1]

Q4: What is the effect of temperature on the stability of this compound?

A4: Thermal degradation of this compound has been observed at elevated temperatures. For instance, incubation at 80°C for two weeks resulted in degradation.[1] Thermo-gravimetric analysis has shown that sitagliptin phosphate monohydrate and anhydrous forms are more thermostable than the base molecule.[8]

Q5: Are there any known incompatibilities with common excipients?

A5: Yes, interactions between sitagliptin and certain excipients have been reported. Potent interactions have been observed with fumaric acid, lactose, mannitol, and magnesium stearate.[3] These interactions can be accelerated by high temperature and humidity.[3] Proposed mechanisms include the Michael addition with fumaric acid and the Maillard reaction with lactose.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH. - Column degradation. - Interaction of the analyte with active sites on the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For sitagliptin, a pH of around 4.0 has been used successfully.[5] - Use a new column or a column with a different stationary phase (e.g., C18, RP-8).[1][5] - Add a competing base like triethylamine (B128534) to the mobile phase to mask active silanol (B1196071) groups.[9]
Inconsistent degradation percentages in forced degradation studies. - Variation in stress conditions (temperature, concentration of stressor, time). - Incomplete neutralization of acidic or basic samples before analysis. - Instability of degradation products.- Precisely control all stress parameters. Use calibrated equipment. - Ensure complete neutralization of the sample solution before injection into the HPLC system to avoid on-column reactions or shifts in retention time. - Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Appearance of unexpected peaks in the chromatogram. - Contamination from glassware, solvents, or reagents. - Interaction with excipients in the formulation. - Formation of secondary degradation products.- Use high-purity solvents and reagents and thoroughly clean all glassware. - Analyze a placebo formulation under the same stress conditions to identify any peaks originating from excipients. - If secondary degradation is suspected, perform a time-course study to monitor the formation and disappearance of peaks.
Difficulty in separating degradation products from the parent drug. - Suboptimal chromatographic conditions (mobile phase composition, gradient, flow rate). - Inappropriate column chemistry.- Optimize the mobile phase composition and gradient profile. A gradient elution may be necessary to resolve all components.[2][5] - Experiment with different columns (e.g., varying carbon load, end-capping, or particle size). A UPLC system with a sub-2 µm particle size column can provide higher resolution.[5]

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below. Researchers should adapt the specific conditions based on their analytical method and objectives.

1. Acid Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound (e.g., 200 µg/mL) in 2.5 M hydrochloric acid.[1][5] Incubate the solution at 60°C for a specified period (e.g., 6 hours).[5]

  • Post-Stress Treatment: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of sodium hydroxide (B78521) solution before dilution and analysis.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in 0.5 M sodium hydroxide. Keep the solution at room temperature for a defined time (e.g., 8 hours).[4]

  • Post-Stress Treatment: Neutralize the solution with hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Procedure: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% v/v). The reaction can be carried out at room temperature.

  • Post-Stress Treatment: Dilute the sample with the mobile phase before injection.

4. Thermal Degradation:

  • Procedure: Expose the solid drug substance or a solution to dry heat at a specific temperature (e.g., 80°C) for an extended period (e.g., two weeks).[1]

  • Post-Stress Treatment: For solid samples, dissolve in a suitable solvent. For solutions, cool to room temperature before analysis.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.[1][7]

  • Post-Stress Treatment: Analyze the solution directly. A control sample should be kept in the dark under the same conditions.

Analytical Method: HPLC
  • Instrumentation: A standard HPLC system with a UV detector is typically used.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and a phosphate buffer (e.g., potassium phosphate buffer pH 6.8) in a ratio of 60:40 (v/v) has been reported.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is typical.[9]

  • Detection Wavelength: Detection is usually performed at 207 nm or 267 nm.[9][10]

  • Injection Volume: A 20 µL injection volume is common.[9]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Degradation Products (m/z)Reference
Acid Hydrolysis 2.5 M HCl6 hours60°C~20-30%DP1 (193.08), DP2 (234.09)[5]
Acid Hydrolysis 2.5 M HCl6 hoursRoom Temp~4%-[5]
Base Hydrolysis 0.5 M NaOH8 hoursRoom TempSignificant-[4]
Oxidation 3% H₂O₂-Room TempSignificant-[4]
Thermal (Dry Heat) -3 hours55°CNot significant-[10]
Thermal (Solution) -2 weeks80°CSignificant-[1]
Photolytic (UV-C) 254 nm4 hours-Significant-[7]

Note: "-" indicates that the specific data was not provided in the cited literature.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post Post-Stress Treatment cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC/UPLC Analysis neutralize->hplc characterize Characterize Degradants (MS) hplc->characterize

Caption: Workflow for forced degradation of this compound.

Simplified Acidic Degradation Pathway

G cluster_conditions Conditions Sitagliptin This compound Hydrolysis Amide Bond Hydrolysis Sitagliptin->Hydrolysis DP1 Degradation Product 1 (DP1) m/z = 193.08 DP2 Degradation Product 2 (DP2) m/z = 234.09 Hydrolysis->DP1 Hydrolysis->DP2 conditions 2.5 M HCl 60°C

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Bioanalysis of (S)-Sitagliptin Phosphate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical method refinement of (S)-Sitagliptin phosphate (B84403) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the quantitative analysis of Sitagliptin (B1680988) in plasma samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

  • Question: We are experiencing low recovery of Sitagliptin from plasma samples after protein precipitation with acetonitrile (B52724). What are the possible causes and how can we improve it?

  • Answer: Low recovery after protein precipitation (PPT) can stem from several factors. Firstly, ensure the ratio of acetonitrile to plasma is optimal; a 3:1 (v/v) ratio is commonly effective for Sitagliptin. Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. To address this, ensure vigorous vortexing for at least one minute to facilitate thorough mixing and complete protein denaturation[1]. Another critical step is the centrifugation; centrifuging at a high speed (e.g., 10,000 x g) for a sufficient duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) is crucial for compacting the protein pellet and maximizing the recovery in the supernatant[1]. If low recovery persists, consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which have also been successfully employed for Sitagliptin[2][3].

Issue 2: High Matrix Effect and Ion Suppression in LC-MS/MS

  • Question: Our LC-MS/MS analysis of Sitagliptin is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate this matrix effect?

  • Answer: Matrix effects, particularly ion suppression from co-eluting phospholipids, are a common challenge in bioanalysis. While protein precipitation is a simple and fast technique, it may not sufficiently remove all interfering matrix components[4][5]. To reduce ion suppression, consider incorporating a phospholipid removal plate (e.g., Hybrid-SPE-PPT) after the initial protein precipitation step[4][5]. Alternatively, switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE) can provide a cleaner extract[2][6]. Chromatographic optimization can also play a significant role. Employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be advantageous as it allows for direct injection of the high organic supernatant from PPT, eliminating the need for a drying and reconstitution step[4][5][7]. Furthermore, ensuring adequate chromatographic separation of Sitagliptin from the phospholipid-rich region is critical.

Issue 3: Poor Peak Shape and Chromatography

  • Question: We are observing poor peak shape (e.g., tailing or fronting) for Sitagliptin during our LC-MS/MS analysis. What could be the cause and how can it be rectified?

  • Answer: Suboptimal peak shape can be attributed to several factors related to the mobile phase, column chemistry, or sample solvent. Ensure the pH of the mobile phase is appropriate for Sitagliptin, which has a pKa of 7.7[8]. A mobile phase with a pH around 4.5 to 4.7, often containing a buffer like ammonium (B1175870) formate, has been shown to provide good peak shape[4][5][9]. The composition of the mobile phase, particularly the organic modifier and its proportion, should be optimized for your specific column. For instance, a mobile phase of acetonitrile and water (80:20, v/v) with 10 mM ammonium acetate (B1210297) has been used effectively with a HILIC column[4][5]. If using a reversed-phase column like a C18, a mobile phase consisting of methanol (B129727) and an aqueous buffer is common[9][10]. Also, consider the composition of your sample diluent. A mismatch between the sample solvent and the mobile phase can lead to peak distortion. Whenever possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.

Issue 4: Inconsistent Internal Standard (IS) Response

  • Question: The response of our deuterated internal standard (Sitagliptin-d4) is inconsistent across our sample batch. What could be causing this variability?

  • Answer: Inconsistent internal standard (IS) response can compromise the accuracy of your results. Ensure that the IS spiking solution is accurately prepared and added consistently to all samples, standards, and quality controls. Any variability in the volume of IS added will directly impact the final calculated concentration. Thoroughly vortex each tube after adding the IS to ensure homogeneity[1]. Another potential issue could be the stability of the IS in the processed sample. Evaluate the stability of the IS under the same conditions as the analyte. If using a non-deuterated IS, ensure it has similar extraction and ionization characteristics to Sitagliptin. Sitagliptin-d4 is a commonly used and recommended stable isotope-labeled internal standard for this analysis[2][4][6].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioanalytical methods for (S)-Sitagliptin phosphate in plasma.

  • What is the most common analytical technique for the quantification of Sitagliptin in plasma?

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Sitagliptin in plasma due to its high sensitivity, selectivity, and speed[2][4][5][6][11].

  • What are the typical sample preparation methods used for Sitagliptin analysis in plasma?

    • The most common sample preparation methods include:

      • Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile as the precipitating agent[1][4][5][8].

      • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract compared to PPT and often employs solvents like methyl tert-butyl ether (MTBE)[2][3][6].

      • Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup but can be more time-consuming and costly[2][3][9].

  • What are the key validation parameters to assess for a bioanalytical method for Sitagliptin?

    • A bioanalytical method for Sitagliptin should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution)[2][10].

  • What is a typical linear range for the quantification of Sitagliptin in plasma using LC-MS/MS?

    • The linear range can vary between different validated methods, but a common range is from approximately 1 or 5 ng/mL to 1000 ng/mL[2][4][5][6].

  • What type of internal standard is recommended for the analysis of Sitagliptin?

    • A stable isotope-labeled internal standard, such as Sitagliptin-d4, is highly recommended as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results[2][4][6].

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Sitagliptin in Plasma

Sample Preparation MethodTypical Solvent/CartridgeAdvantagesDisadvantagesTypical Recovery (%)Reference
Protein Precipitation (PPT)AcetonitrileSimple, fast, high-throughputPotential for significant matrix effects>85[1]
Liquid-Liquid Extraction (LLE)Methyl tert-butyl ether (MTBE)Cleaner extract, reduced matrix effectsMore labor-intensive than PPT79.5 - 83.2[2]
Solid-Phase Extraction (SPE)Phenomenex Strata-XExcellent sample cleanupMore costly and time-consuming~90.4[9]

Table 2: Summary of LC-MS/MS Method Validation Parameters for Sitagliptin

ParameterTypical Range/ValueReference
Linearity Range5 - 1000 ng/mL (r² > 0.998)[2][6]
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL[4][5][6]
Intra-day Precision (%CV)1.52 - 3.72[2]
Inter-day Precision (%CV)1.81 - 9.87[2]
Intra-day Accuracy (%)95.70 - 105.94[2]
Inter-day Accuracy (%)97.20 - 100.23[2]
Matrix Effect (%)104.64 - 107.30[2]

Experimental Protocols

Method 1: Protein Precipitation using Acetonitrile

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity[1].

  • Internal Standard Spiking: In a clean microcentrifuge tube, add 100 µL of the plasma sample. Spike with the appropriate concentration of Sitagliptin-d4 working solution[1].

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation[1].

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction using Methyl tert-butyl ether (MTBE)

  • Sample and IS Addition: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma, followed by the internal standard solution (Sitagliptin-d4)[2].

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Mandatory Visualizations

Experimental_Workflow_PPT cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard (Sitagliptin-d4) Plasma->Spike_IS 1 Add_ACN Add Acetonitrile (300 µL) Spike_IS->Add_ACN 2 Vortex Vortex (1 min) Add_ACN->Vortex 3 Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge 4 Supernatant Collect Supernatant Centrifuge->Supernatant 5 LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS 6. Inject

Caption: Experimental Workflow for Protein Precipitation.

Troubleshooting_Guide cluster_problem Problem Identification cluster_investigation Investigation & Solution Problem Poor Analytical Result Check_Recovery Low Recovery? Problem->Check_Recovery Check_Matrix High Matrix Effect? Problem->Check_Matrix Check_Peak Poor Peak Shape? Problem->Check_Peak Sol_Recovery Optimize PPT Ratio Improve Vortexing/Centrifugation Consider LLE/SPE Check_Recovery->Sol_Recovery Yes Sol_Matrix Use Phospholipid Removal Plate Switch to LLE/SPE Optimize Chromatography (HILIC) Check_Matrix->Sol_Matrix Yes Sol_Peak Adjust Mobile Phase pH Optimize Mobile Phase Composition Ensure Sample Solvent Compatibility Check_Peak->Sol_Peak Yes

Caption: Troubleshooting Decision Tree for Sitagliptin Bioanalysis.

References

Minimizing degradation products during (S)-Sitagliptin phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize the formation of degradation products during the synthesis of (S)-Sitagliptin phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities and degradation products encountered during (S)-Sitagliptin synthesis?

A1: During the synthesis of (S)-Sitagliptin, particularly via the popular asymmetric hydrogenation of the enamine precursor, several key impurities can arise. These include:

  • Enamine Intermediate: Unreacted starting material from the hydrogenation step.[1][2]

  • (R)-Sitagliptin: The unwanted enantiomer (diastereomer of the final product) formed due to incomplete stereoselectivity of the chiral catalyst.[3]

  • Ketoamide Impurity: Formed from the hydrolysis of the enamine intermediate back to its corresponding ketone.[1][2]

  • Alkene Impurities: These are degradation products often formed by acid-catalyzed elimination. Two common alkene derivatives are the "phenylcrotonyl analogue" (3-desamino-2,3-dehydrositagliptin) and the "styrylacetyl analogue" (3-desamino-3,4-dehydrositagliptin).[3][][5]

  • Acid Impurity: A hydrolysis product of the amide bond in the Sitagliptin (B1680988) molecule.[3][6]

  • Nitrosamine Impurities: Potential genotoxic impurities, such as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9] triazolo [4,3-a] pyrazine, which require sensitive analytical methods for control.[7]

Q2: What is the primary cause of diastereomeric impurity ((R)-Sitagliptin) formation?

A2: The formation of the (R)-Sitagliptin enantiomer is primarily due to the imperfect enantioselectivity of the chiral catalyst (e.g., a Rhodium-based catalyst like Rh(I)/tBu JOSIPHOS) used during the asymmetric hydrogenation of the prochiral enamine intermediate.[10][11] Factors such as catalyst quality, catalyst loading, hydrogen pressure, temperature, and the presence of catalyst poisons can affect the stereoselectivity of the reaction.

Q3: How can acidic conditions contribute to degradation?

A3: Acidic conditions, which may be present during workup or salt formation, can promote degradation. For instance, acid can catalyze the elimination of the amine group, leading to the formation of alkene impurities.[3] It can also cause hydrolysis of the amide bond, resulting in the "acid impurity".[6] Forced degradation studies confirm that under strong acidic conditions (e.g., 2.5M HCl), Sitagliptin degrades into at least two products.[12]

Troubleshooting Guide

Problem 1: High levels of the unreacted enamine intermediate are detected post-hydrogenation.

Potential Cause Troubleshooting Step
Inactive or Poisoned Catalyst Ensure the catalyst has been stored properly under an inert atmosphere. Verify the quality of the solvent and substrate to ensure no catalyst poisons (e.g., sulfur, excess water) are present.
Insufficient Hydrogen Pressure Calibrate the pressure gauge on your hydrogenation reactor. Ensure a leak-free system and maintain the recommended hydrogen pressure throughout the reaction.[10]
Inadequate Reaction Time or Temperature Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions.
Low Catalyst Loading The reaction may be slow or incomplete if the catalyst-to-substrate ratio is too low. Refer to established protocols for appropriate catalyst loading, which can be as low as 0.15 mol % with highly active catalysts.[13]

Problem 2: The final product has poor enantiomeric excess (e.e.), with significant levels of the (R)-Sitagliptin impurity.

Potential Cause Troubleshooting Step
Suboptimal Catalyst System The choice of chiral ligand is critical. Ligands like tBu JOSIPHOS or FerroLANE are known to provide high enantioselectivity.[13][14] If results are poor, screen a panel of different chiral ligands.
Incorrect Reaction Temperature Asymmetric hydrogenations are often sensitive to temperature. Running the reaction at a lower temperature may improve enantioselectivity, though it may require longer reaction times.
Solvent Effects The solvent can significantly influence the catalyst's performance. Methanol (B129727) is commonly used.[14] Ensure the solvent is of high purity and anhydrous.
Contamination Impurities in the starting enamine or solvent can interfere with the chiral induction. Ensure all materials are of the highest possible purity.

Problem 3: Significant formation of alkene impurities (phenylcrotonyl or styrylacetyl analogues) is observed.

Potential Cause Troubleshooting Step
Harsh Acidic Conditions During Workup Avoid using strong acids during the workup and extraction steps. Use mild acidic solutions (e.g., dilute citric acid) and minimize exposure time.[5]
Inappropriate Base/Coupling Agent In synthetic steps leading to the final amide bond, the choice of base and coupling agent can influence side reactions. For example, when forming an amide bond with a related acid, using Et3N as a base with oxalyl chloride activation was found to be effective in controlling the formation of regioisomeric alkene impurities.[3][5]
High Temperature During Salt Formation/Crystallization During the final salt formation with phosphoric acid, avoid prolonged exposure to high temperatures, as this can promote elimination reactions.[15]

Data on Impurity Control

The selection of reagents can be critical in minimizing side reactions. The following table, adapted from studies on the synthesis of alkene impurities, illustrates how the choice of base and coupling reagent can impact the yield and selectivity of amide bond formation, a key step where such impurities could potentially arise.

Table 1: Effect of Base and Coupling Reagent on Amide Formation Selectivity (Data derived from studies on analogous amide bond formations)[3][5]

Coupling ReagentBaseSolventYield of Desired AmideSelectivity Ratio (Desired:Isomer)
EDC / HOBtNMMDMF68%1 : 0.05
Oxalyl ChlorideEt₃NTHF76%1 : 0.03
EDCNMMDMF55%1 : 0.10
CDIEt₃NEtOAc87%Not specified

EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine, Et₃N: Triethylamine, CDI: 1,1'-Carbonyldiimidazole, DMF: Dimethylformamide, THF: Tetrahydrofuran.

Visual Guides

Synthetic and Degradation Pathway Overview

G SM Starting Materials (e.g., Trifluorophenylacetic acid) Enamine Prochiral Enamine Intermediate SM->Enamine Multi-step synthesis H2 Asymmetric Hydrogenation (Chiral Catalyst, H₂) Enamine->H2 Main Reaction Path Ketoamide Ketoamide Impurity (Hydrolysis) Enamine->Ketoamide H₂O S_Sitagliptin (S)-Sitagliptin (Free Base) H2->S_Sitagliptin Main Reaction Path R_Sitagliptin (R)-Sitagliptin (Enantiomeric Impurity) H2->R_Sitagliptin Imperfect Stereoselectivity Phosphate Phosphoric Acid Salt Formation S_Sitagliptin->Phosphate Alkene Alkene Impurities (Elimination) S_Sitagliptin->Alkene Acid / Heat (Workup/Salt Formation) API (S)-Sitagliptin Phosphate (API) Phosphate->API

Caption: Synthetic pathway to (S)-Sitagliptin showing key impurity formation points.

Troubleshooting Workflow for Impurity Analysis

G start Impurity Detected Above Threshold by HPLC identify Identify Impurity (LC-MS, RRT) start->identify is_enamine Is it Enamine or Ketoamide? identify->is_enamine is_enantiomer Is it the (R)-Enantiomer? is_enamine->is_enantiomer No check_hydro Review Hydrogenation Step: - Catalyst Activity - H₂ Pressure - Reaction Time is_enamine->check_hydro Yes is_alkene Is it an Alkene Degradant? is_enantiomer->is_alkene No check_chiral Review Hydrogenation Step: - Catalyst/Ligand Choice - Temperature - Purity of Materials is_enantiomer->check_chiral Yes check_workup Review Workup & Salt Formation: - pH Control - Temperature - Reagent Choice is_alkene->check_workup Yes other Investigate Other Source (e.g., Starting Material) is_alkene->other No end Implement Corrective Action & Re-analyze check_hydro->end check_chiral->end check_workup->end other->end

Caption: Decision tree for troubleshooting the source of common Sitagliptin impurities.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Enamine Intermediate

This protocol is a composite based on literature and should be optimized for specific laboratory conditions.[10][13]

  • Preparation: In a glovebox, charge a pressure reactor with the enamine intermediate (1.0 eq) and a rhodium-based chiral catalyst, such as [Rh(COD)₂]BF₄ with a chiral ligand like tBu-JOSIPHOS (catalyst loading: 0.1-1.0 mol%).

  • Solvent Addition: Add degassed, anhydrous methanol to the reactor to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 100-200 psig).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) for 12-24 hours or until reaction completion is confirmed by HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-Sitagliptin free base can then be carried forward to the salt formation step.

Protocol 2: RP-HPLC Method for Impurity Profiling

This is a general method adapted from literature and requires validation.[1][6][9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate), adjust to pH 4.5, and mix with acetonitrile (B52724) (90:10 v/v).

  • Mobile Phase B: Acetonitrile and Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: PDA/UV at 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-10 min: 95% A, 5% B

    • 10-40 min: Linear gradient to 40% A, 60% B

    • 40-45 min: Linear gradient to 20% A, 80% B

    • 45-50 min: Hold at 20% A, 80% B

    • 50-55 min: Return to 95% A, 5% B

    • 55-60 min: Re-equilibration

  • Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., Methanol) to a final concentration of approximately 1 mg/mL.

References

Technical Support Center: Enhancing Enantioselectivity in Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Sitagliptin (B1680988). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in Sitagliptin synthesis?

A1: Several successful strategies have been developed to synthesize the (R)-enantiomer of Sitagliptin with high purity. The main approaches include:

  • Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst.[1][2] Rhodium and Ruthenium-based catalysts, such as Rh(I)/tBu JOSIPHOS, are commonly employed to achieve high enantioselectivity.[1][3]

  • Biocatalysis: Utilizing engineered enzymes, particularly transaminases, offers a highly selective and environmentally friendly route.[4][5] These enzymes can convert a prositagliptin ketone directly into the desired chiral amine with excellent enantiomeric excess.[4]

  • Phase-Transfer Catalysis: This organocatalytic approach uses a chiral phase-transfer catalyst, such as a quinine-derived C(9)-urea ammonium (B1175870) catalyst, to facilitate an enantioselective aza-Michael addition, yielding high enantiopurity (e.g., 96% ee).[6][7][8]

  • Chiral Auxiliaries: This classical method involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.[9]

  • Chemical Resolution: This technique separates a racemic mixture of Sitagliptin or its intermediates using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to selectively crystallize the desired enantiomer.[3][5]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer.

  • The calculated enantiomeric excess is below the desired specification (e.g., <99% e.e.).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivity or Degradation Ensure the catalyst is handled under inert conditions (e.g., in a glovebox) to prevent deactivation by air or moisture. Use fresh, properly stored catalyst.
Sub-optimal Reaction Conditions Optimize reaction parameters such as hydrogen pressure, temperature, and reaction time. Lowering the temperature can sometimes improve enantioselectivity.[7]
Solvent Effects The choice of solvent can influence the stereochemical outcome. Screen different solvents (e.g., methanol (B129727), ethanol, dichloromethane) to find the optimal one for your specific catalyst system.
Substrate Purity Impurities in the enamine substrate can interfere with the catalyst, leading to lower enantioselectivity. Ensure the substrate is of high purity before use.
Incorrect Catalyst Loading An inappropriate catalyst-to-substrate ratio can affect performance. Titrate the catalyst loading to find the optimal concentration.[2]
Issue 2: Poor Yield or Conversion in Biocatalytic Transamination

Symptoms:

  • Low conversion of the prositagliptin ketone to the amine product.

  • The isolated yield of Sitagliptin is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Enzyme Inhibition The enzyme may be inhibited by the substrate, product, or co-product. Adjust the substrate concentration or consider in-situ product removal to alleviate inhibition.[10]
Unfavorable Reaction Equilibrium The equilibrium of the transamination reaction may not favor product formation. Use a large excess of the amino donor or employ a co-product removal system.[10]
Incorrect pH or Temperature Enzymes have optimal pH and temperature ranges for activity. Ensure the reaction buffer is at the optimal pH and the temperature is controlled throughout the reaction.[10]
Insufficient Co-factor (PLP) Transaminases require pyridoxal (B1214274) 5'-phosphate (PLP) as a co-factor. Ensure sufficient PLP is present in the reaction mixture.[10]
Poor Enzyme Stability The enzyme may denature under the reaction conditions. Consider immobilizing the enzyme or using a more stable engineered variant.
Issue 3: Inconsistent Results in Phase-Transfer Catalyzed Aza-Michael Addition

Symptoms:

  • Variable enantioselectivity and yield between batches.

  • Formation of side products, such as a double bond migrated isomer.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Temperature Control Lower temperatures (e.g., -20°C) have been shown to improve enantioselectivity and prevent the formation of isomers.[6][7] Maintain strict temperature control.
Incorrect Reaction Concentration Reducing the reaction concentration can enhance both chemical yield and enantioselectivity. The optimal concentration should be determined experimentally (e.g., 0.05 M).[6][7]
Base Selection and Concentration The choice and concentration of the base (e.g., aqueous KOH) are critical. While various bases can be used, their impact on yield and enantioselectivity should be evaluated.[7]
Phase Ratio (Organic:Aqueous) The ratio of the organic solvent to the aqueous phase can influence the reaction. While minor variations may not significantly impact enantioselectivity, this parameter should be kept consistent.[6][7]
Catalyst Purity The purity of the quinine-derived catalyst is crucial for achieving high enantioselectivity. Use a well-characterized and pure catalyst.

Data Presentation

Table 1: Comparison of Different Strategies for Sitagliptin Synthesis

Strategy Catalyst/Reagent Key Intermediate Enantiomeric Excess (e.e.) Overall Yield Reference
Asymmetric HydrogenationRh(I)/tBu JOSIPHOSDehydrositagliptin>99.5%up to 65%[1][2]
BiocatalysisEngineered TransaminasePrositagliptin Ketone>99.9%~92% (for the amination step)[4][5]
Phase-Transfer CatalysisQuinine-derived C(9)-urea ammonium catalyst(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one96%41% (over 7 steps)[6][7]
Chemical Resolution(-)-di-p-toluoyl-L-tartaric acidRacemic Sitagliptin96%11% (overall)[3][5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the highly efficient synthesis developed by Merck.[1][2]

  • Preparation of the Catalyst Solution: In a glovebox, dissolve Rh(I)/tBu JOSIPHOS complex in methanol to a desired concentration.

  • Reaction Setup: Charge a pressure reactor with the dehydrositagliptin intermediate and methanol.

  • Hydrogenation: Add the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 100 psig).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the conversion by HPLC.

  • Work-up and Isolation: Once the reaction is complete, vent the reactor and concentrate the reaction mixture. The Sitagliptin product can then be isolated as its phosphate (B84403) salt.

Protocol 2: Biocatalytic Asymmetric Synthesis of Chiral Amines

This protocol is a general representation of the biocatalytic approach using a transaminase.[4]

  • Enzyme and Reagent Preparation: Prepare a buffer solution at the optimal pH for the transaminase (e.g., pH 8.0). Dissolve the prositagliptin ketone substrate, the amino donor (e.g., isopropylamine), and the PLP co-factor in the buffer.

  • Biotransformation: Add the engineered transaminase enzyme (as a lyophilizate or whole cells) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the Sitagliptin product by HPLC.

  • Product Extraction: After the reaction reaches completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product can be further purified by crystallization or chromatography.

Protocol 3: Enantioselective Aza-Michael Addition via Phase-Transfer Catalysis

This protocol is based on the work of Oh et al.[6][7]

  • Reaction Setup: To a solution of the Michael acceptor, (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, and tert-butyl β-naphthylmethoxycarbamate in toluene, add the quinine-derived phase-transfer catalyst.

  • Cooling: Cool the reaction mixture to -20°C.

  • Initiation: Add a pre-cooled aqueous solution of KOH.

  • Reaction: Stir the biphasic mixture vigorously at -20°C until the reaction is complete (monitored by TLC or HPLC).

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the aza-Michael adduct with high enantioselectivity.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Dehydro_Sitagliptin Dehydrositagliptin Intermediate Reactor Pressure Reactor Dehydro_Sitagliptin->Reactor Catalyst Rh(I)/tBu JOSIPHOS Catalyst Catalyst->Reactor Solvent Methanol Solvent->Reactor HPLC HPLC Monitoring Reactor->HPLC Reaction Monitoring Isolation Isolation as Phosphate Salt Reactor->Isolation Work-up Hydrogen H2 Gas Hydrogen->Reactor 100 psig HPLC->Reactor Sitagliptin Sitagliptin Isolation->Sitagliptin Biocatalytic_Transamination_Cycle cluster_enzyme Transaminase Catalytic Cycle E_PLP E-PLP (Enzyme-Cofactor Complex) E_PMP E-PMP (Pyridoxamine form) E_PLP->E_PMP Transamination Half-Reaction 1 Keto_Byproduct Keto Byproduct (e.g., Acetone) E_PLP->Keto_Byproduct E_PMP->E_PLP Transamination Half-Reaction 2 Sitagliptin_Amine (R)-Sitagliptin E_PMP->Sitagliptin_Amine Prositagliptin_Ketone Prositagliptin Ketone Prositagliptin_Ketone->E_PLP Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->E_PMP Logical_Troubleshooting_Flow Start Low Enantioselectivity Observed Check_Catalyst Check Catalyst Activity & Handling Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (T, P, Conc.) Check_Catalyst->Check_Conditions Catalyst OK Optimize Systematically Optimize Parameters Check_Catalyst->Optimize Issue Found Check_Purity Analyze Substrate Purity Check_Conditions->Check_Purity Conditions OK Check_Conditions->Optimize Issue Found Check_Purity->Optimize Purity OK Check_Purity->Optimize Impurity Found Resolved Issue Resolved Optimize->Resolved

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (S)-Sitagliptin Phosphate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The selection of an appropriate analytical method is critical for quality control, stability studies, and pharmacokinetic assessments of pharmaceutical formulations. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation

The following tables summarize the quantitative performance of different analytical methods for (S)-Sitagliptin phosphate determination, providing a clear comparison of their key validation parameters.

Table 1: Comparison of RP-HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with Orthophosphoric acid[1]Methanol:Water:Triethylamine (B128534):Acetic acid (60:40:0.1:0.1 v/v/v/v)[2]0.05M Phosphate Buffer:Acetonitrile (30:70), pH 2.8[3]Acetonitrile:Methanol:Phosphate buffer pH 9 (45:20:35 v/v/v)[4]
Column Zorbax Eclipse XDB C18 (150x4.6 mm, 5µ)[1]Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[2]Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[3]XTerra C8 (100 x 4.6 mm, 3 µm)[4]
Flow Rate 0.7 ml/min[1]0.5 mL/min[2]1.0 ml/min[3]0.6 ml/min[4]
Detection (λmax) 267 nm[1]268 nm[2]255 nm[3]260 nm[4]
Linearity Range 5-30 µg/ml[1]100-1000 µg/mL[2]30-70 µg/ml[3]50-150 µg/ml[4]
Correlation Coeff. (r²) 0.999[1]0.9998[2]Not Specified0.9995[4]
LOD Not Specified10 µg/mL[2]0.09 µg/ml[3]Not Specified
LOQ Not Specified30 µg/mL[2]0.027 µg/ml[3]Not Specified
Assay (%) 99.89%[1]Not SpecifiedNot SpecifiedNot Specified
Recovery (%) Not SpecifiedNot Specified98% to 102%[3]99.5%[4]

Table 2: Comparison of UV-Spectrophotometric Methods

ParameterMethod 1Method 2Method 3
Solvent Water[5]0.1N HCl[6]Methanol[7]
Detection (λmax) 267 nm[5]267 nm[6]272.5 nm[7]
Linearity Range 2-10 µg/mL[5]5-40 µg/ml[6]35-85 mcg/ml[7]
Correlation Coeff. (r²) 0.9995[5]0.9934[6]Not Specified
LOD Not Specified0.139 µg/mL[6]Not Specified
LOQ Not Specified0.422 µg/mL[6]Not Specified
Recovery (%) 99.53-100.41%[5]80-120%[6]>99%[7]

Table 3: Comparison of HPTLC Methods

ParameterMethod 1Method 2
Stationary Phase Silica (B1680970) gel 60 RP-18 F254[8]TLC aluminium plates precoated with silica gel 60F254[9]
Mobile Phase Methanol:Water:Triethylamine (8:2:0.05 v/v)[8]Ethyl acetate:Methanol:Formic acid (8.5:1:0.5 v/v/v)[9]
Detection (λmax) 267 nm[8]265 nm[9]
Rf Value 0.55 ± 0.03[8]0.50 ± 0.04[9]
Linearity Range 1000–6000 ng/spot[8]500–2500 ng/band[9]
Correlation Coeff. (r²) 0.998[8]Not Specified
LOD 85.80 ng/spot[8]124.36 ng/band[9]
LOQ 265.42 ng/spot[8]376.87 ng/band[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

RP-HPLC Method 1[1]
  • Instrumentation: A High-Performance Liquid Chromatography system with a PDA detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ).

    • Mobile Phase: A mixture of 0.01M KH2PO4 and Methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 using 0.2% orthophosphoric acid.

    • Flow Rate: 0.7 ml/min.

    • Detection Wavelength: 267 nm.

  • Standard Solution Preparation: A standard stock solution of Sitagliptin (B1680988) phosphate is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (5-30µg/ml).

  • Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of Sitagliptin phosphate is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.

  • Validation Parameters: The method was validated for linearity, accuracy, precision, and specificity.

UV-Spectrophotometric Method 1[5]
  • Instrumentation: A UV-Visible Spectrophotometer.

  • Methodology:

    • Solvent: Distilled water.

    • Wavelength of Detection (λmax): The drug solution is scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance, which was found to be 267 nm.

  • Standard Solution Preparation: A standard stock solution of 100 µg/mL is prepared by dissolving 10 mg of pure Sitagliptin phosphate in 100 mL of distilled water. Working standards in the range of 2-10 μg/mL are prepared by appropriate dilution of the stock solution.

  • Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 10 mg of Sitagliptin is dissolved in distilled water, sonicated, filtered, and the volume is made up to 100 mL. This solution is further diluted to obtain a concentration within the Beer's law range.

  • Validation: The method was validated according to ICH Q2 (R1) guidelines for parameters including linearity, accuracy (recovery studies), and precision.

HPTLC Method 1[8]
  • Instrumentation: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminium plates precoated with silica gel 60 RP-18 F254.

    • Mobile Phase: A mixture of methanol, water, and triethylamine in the ratio of 8:2:0.05 (v/v/v).

    • Chamber Saturation: The chamber is saturated with the mobile phase for 30 minutes at room temperature.

    • Detection: Densitometric analysis is carried out in absorbance mode at 267 nm.

  • Standard Solution Preparation: A stock solution of Sitagliptin phosphate is prepared in methanol. Aliquots of the stock solution are applied to the HPTLC plate to obtain concentrations in the range of 1000–6000 ng/spot.

  • Sample Preparation: An amount of powdered tablets equivalent to 10 mg of Sitagliptin phosphate is extracted with methanol, sonicated, and the volume is made up to 10 mL. The resulting solution is filtered and applied to the TLC plate.

  • Forced Degradation Studies: The stability-indicating nature of the method was demonstrated by subjecting the drug to acid and alkali hydrolysis, oxidation, and photo and thermal degradation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method, a crucial process in pharmaceutical analysis to ensure the reliability and accuracy of results.

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development protocol Prepare Validation Protocol method_development->protocol validation_params Execute Validation Experiments protocol->validation_params specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy/ Recovery validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness stability Solution Stability validation_params->stability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis stability->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria acceptance_criteria->method_development Fail validation_report Prepare Validation Report acceptance_criteria->validation_report Pass end End: Method Approved for Routine Use validation_report->end

Caption: General Workflow for Analytical Method Validation.

References

A Comparative Analysis of (S)-Sitagliptin Phosphate and Other DPP-4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Sitagliptin phosphate (B84403) with other prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections detail the comparative efficacy, selectivity, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. (S)-Sitagliptin phosphate was the first DPP-4 inhibitor to gain regulatory approval and remains a widely studied compound. This guide offers a comparative perspective on its performance against other commonly used DPP-4 inhibitors, including vildagliptin, saxagliptin (B632), linagliptin, and alogliptin (B1666894). While the glucose-lowering efficacy of these inhibitors is generally comparable, they exhibit notable differences in their pharmacokinetic profiles, selectivity, and safety considerations.

Comparative Efficacy

The primary measure of efficacy for DPP-4 inhibitors is the reduction in glycosylated hemoglobin (HbA1c). Clinical studies have consistently demonstrated that monotherapy with DPP-4 inhibitors leads to a mean reduction in HbA1c of approximately 0.5% to 1.1%.[1] When used in combination with other antidiabetic agents like metformin, the reduction in HbA1c is in a similar range.[1] While most studies indicate a class effect with similar glycemic control, some head-to-head trials have suggested minor differences in their effects on fasting plasma glucose (FPG) and postprandial glucose (PPG).

DPP-4 Inhibitor Typical HbA1c Reduction (Monotherapy) Key Efficacy Findings from Comparative Studies
(S)-Sitagliptin ~0.5-0.8%Non-inferior to saxagliptin in mean HbA1c change when added to metformin.[1]
Vildagliptin ~0.6-1.1%Showed greater FBG reduction than sitagliptin (B1680988) in one study.[2]
Saxagliptin ~0.5-0.8%Similar efficacy to sitagliptin in lowering HbA1c.
Linagliptin ~0.5-0.8%Generally shows comparable efficacy to other DPP-4 inhibitors.
Alogliptin ~0.5-0.8%Demonstrated similar efficacy to other gliptins in mixed treatment comparisons.

Selectivity Profile

The selectivity of DPP-4 inhibitors for the DPP-4 enzyme over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical aspect of their safety profile. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies. Sitagliptin, linagliptin, and alogliptin are known for their high selectivity for DPP-4.[3]

DPP-4 Inhibitor Selectivity for DPP-4 over DPP-8 Selectivity for DPP-4 over DPP-9
(S)-Sitagliptin HighHigh[3]
Vildagliptin Lower than sitagliptinLower than sitagliptin
Saxagliptin HighHigh
Linagliptin HighHigh[3]
Alogliptin HighHigh[3]

Pharmacokinetic Properties

DPP-4 inhibitors exhibit distinct pharmacokinetic profiles, which can influence their dosing regimens and use in specific patient populations, such as those with renal or hepatic impairment.[4][5]

Parameter (S)-Sitagliptin Vildagliptin Saxagliptin Linagliptin Alogliptin
Bioavailability ~87%[6]High~67%~30%[5]~100%[6]
Time to Peak (Tmax) 1-4 hours[6]1-2 hours~2 hours[6]~1.5 hours[6]1-2 hours
Metabolism Minimally metabolized[5]HydrolysisCYP3A4/5Minimally metabolizedMinimally metabolized
Elimination Half-life ~12.4 hours~3 hours[7]~2.5 hours~100-200 hours[4][7]~21 hours
Primary Route of Excretion Renal (largely unchanged)[4][8]RenalRenalBiliary/Fecal[4][5]Renal
Dose Adjustment in Renal Impairment Yes[1]YesYes[1]NoYes[1]

Safety and Tolerability

DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight. However, some differences in their safety profiles have been noted. An increased risk of hospitalization for heart failure has been associated with saxagliptin and alogliptin.[1][9]

Adverse Event (S)-Sitagliptin Vildagliptin Saxagliptin Linagliptin Alogliptin
Hypoglycemia Risk LowLow[2]LowLowLow
Weight Change Neutral[10]NeutralNeutralNeutralNeutral
Heart Failure Hospitalization No established linkNo established linkPotential increased risk[1][9]No established linkPotential increased risk[1]
Pancreatitis Rare reports, causal link not establishedRare reportsRare reportsRare reportsRare reports
Joint Pain Rare reportsRare reportsRare reportsRare reportsRare reports

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Perform serial dilutions of the test compound in Assay Buffer to obtain a range of concentrations.

  • In the 96-well plate, add the following to triplicate wells:

    • Test wells: Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

    • Control wells (100% activity): Assay Buffer, diluted DPP-4 enzyme, and the same solvent used for the test compound.

    • Blank wells (background): Assay Buffer and the solvent.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Selectivity Profiling

To assess the selectivity of a DPP-4 inhibitor, a similar enzymatic assay is performed using other dipeptidyl peptidases like DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).

Procedure:

  • Follow the general procedure for the in vitro inhibition assay described above.

  • In separate assays, replace the DPP-4 enzyme with recombinant human DPP-2, DPP-8, DPP-9, or FAP.

  • Use appropriate substrates for each enzyme (e.g., Lys-Ala-AMC for DPP-2).

  • Determine the IC50 values for the test compound against each of these enzymes.

  • Calculate the selectivity ratio by dividing the IC50 value for the other peptidases by the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic properties of an orally administered DPP-4 inhibitor in a rodent model (e.g., rats or mice).

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer a single oral dose of the test compound formulated in a suitable vehicle.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital sinus).[1]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, using appropriate software.

In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the in vivo efficacy of an antidiabetic agent.

Procedure:

  • Use a diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats).

  • Fast the animals overnight (typically 6-16 hours).[11][12]

  • Administer the test compound or vehicle orally.

  • After a specific period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[12]

  • Measure blood glucose levels from tail vein blood at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the treated group compared to the vehicle group indicates efficacy.

Visualizations

DPP4_Signaling_Pathway DPP-4 Signaling Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets cluster_effects Physiological Effects GLP1 GLP-1 (Active) Beta_Cell β-Cell GLP1->Beta_Cell Alpha_Cell α-Cell GLP1->Alpha_Cell DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP GIP (Active) GIP->Beta_Cell GIP->DPP4 Degradation Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control (Suppression leads to) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin (S)-Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibition

Caption: DPP-4 signaling pathway and the mechanism of action of (S)-Sitagliptin.

Experimental_Workflow Experimental Workflow for DPP-4 Inhibitor Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison DPP4_Inhibition DPP-4 Inhibition Assay (IC50 Determination) Selectivity Selectivity Profiling (DPP-2, -8, -9, FAP) DPP4_Inhibition->Selectivity Pharmacokinetics Pharmacokinetic Study (Rodent Model) Selectivity->Pharmacokinetics Efficacy Efficacy Study (OGTT) (Diabetic Animal Model) Pharmacokinetics->Efficacy Comparative_Analysis Comparative Analysis of: - Efficacy (AUC Glucose) - PK Parameters - Selectivity Ratios Efficacy->Comparative_Analysis Safety_Profile Safety Profile Assessment Comparative_Analysis->Safety_Profile

Caption: A typical experimental workflow for the comparative evaluation of DPP-4 inhibitors.

Logical_Comparison Logical Framework for DPP-4 Inhibitor Comparison cluster_attributes Comparative Attributes cluster_outcomes Decision-Making Factors DPP4_Inhibitors DPP-4 Inhibitors ((S)-Sitagliptin vs. Others) Efficacy Efficacy (HbA1c, FPG, PPG) DPP4_Inhibitors->Efficacy Selectivity Selectivity (DPP-4 vs. DPP-8/9) DPP4_Inhibitors->Selectivity Pharmacokinetics Pharmacokinetics (ADME) DPP4_Inhibitors->Pharmacokinetics Safety Safety & Tolerability DPP4_Inhibitors->Safety Dosing_Regimen Dosing Regimen Efficacy->Dosing_Regimen Risk_Benefit Overall Risk-Benefit Profile Efficacy->Risk_Benefit Selectivity->Risk_Benefit Pharmacokinetics->Dosing_Regimen Patient_Population Use in Specific Patient Populations Pharmacokinetics->Patient_Population Pharmacokinetics->Risk_Benefit Safety->Patient_Population Safety->Risk_Benefit

Caption: Logical relationship of the key attributes in the comparison of DPP-4 inhibitors.

References

A Comparative Guide to the Biological Activity of (S)-Sitagliptin versus (R)-Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of Sitagliptin (B1680988), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. Stereoisomerism plays a critical role in pharmacology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological properties. In the case of Sitagliptin, the therapeutic agent is the single (R)-enantiomer, highlighting the stereoselectivity of its biological target.[1] This document outlines the differences in their primary pharmacological activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: DPP-4 Inhibition

(R)-Sitagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[2][3] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (R)-Sitagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][5] This mechanism ultimately leads to improved glycemic control.[5] The (S)-enantiomer, in contrast, is considered inactive or exhibits significantly weaker inhibitory activity against DPP-4.[4]

Quantitative Comparison of Biological Activity

The stereochemistry of Sitagliptin is crucial for its interaction with the active site of the DPP-4 enzyme. This is quantitatively demonstrated by the significant difference in their half-maximal inhibitory concentration (IC50) values.

EnantiomerDPP-4 Inhibition IC50 (nM)Potency
(R)-Sitagliptin ~18 - 19Potent Inhibitor
(S)-Sitagliptin Not typically reported; considered inactiveNegligible

Note: The IC50 value for (R)-Sitagliptin may vary slightly between studies due to different experimental conditions.[4]

In Vivo Efficacy

While direct, head-to-head in vivo comparative studies of the (S) and (R) enantiomers are not extensively available in the public domain, the profound difference in their in vitro DPP-4 inhibitory activity strongly suggests that the glucose-lowering effects of Sitagliptin are exclusively attributable to the (R)-enantiomer.[4] In animal models of type 2 diabetes, such as ob/ob mice, oral administration of (R)-Sitagliptin has been shown to cause sustained inhibition of plasma DPP-4 activity and a significant reduction in glucose excursion following an oral glucose challenge.[3] For instance, a 10 mg/kg oral dose of Sitagliptin in ob/ob mice resulted in over 70% inhibition of DPP-4 activity at 8 hours, which correlated with a significant glucose-lowering effect.[3]

Pharmacokinetic Profiles

While comprehensive, direct comparative pharmacokinetic data for both enantiomers from a single study is limited, studies on the racemic mixture in rats have suggested enantioselectivity in their pharmacokinetic profiles.[4] The therapeutically active (R)-Sitagliptin is well-absorbed orally with a bioavailability of approximately 87% in humans.[2] It has a terminal half-life of about 12.4 hours.[6] The primary route of elimination is renal, with about 87% of the administered dose excreted unchanged in the urine.[2] Information on the specific pharmacokinetic parameters of the (S)-isomer is scarce, which is consistent with its lack of therapeutic development.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Incretin Pathway cluster_1 DPP-4 Action & Inhibition Meal Intake Meal Intake GLP-1 & GIP Release GLP-1 & GIP Release Meal Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Insulin Release (Glucose-dependent) Insulin Release (Glucose-dependent) Pancreas->Insulin Release (Glucose-dependent) + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Lowered Blood Glucose Lowered Blood Glucose Insulin Release (Glucose-dependent)->Lowered Blood Glucose Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4->Inactive GLP-1 & GIP (R)-Sitagliptin (R)-Sitagliptin (R)-Sitagliptin->DPP-4 Inhibits (S)-Sitagliptin (S)-Sitagliptin (S)-Sitagliptin->DPP-4 No significant inhibition

Caption: Mechanism of action of Sitagliptin enantiomers on the incretin pathway.

cluster_0 In Vitro DPP-4 Inhibition Assay Recombinant DPP-4 Recombinant DPP-4 Pre-incubation Pre-incubation Recombinant DPP-4->Pre-incubation Sitagliptin Enantiomer Sitagliptin Enantiomer Sitagliptin Enantiomer->Pre-incubation Incubation Incubation Pre-incubation->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-Sitagliptin against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • (S)-Sitagliptin and (R)-Sitagliptin

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of (S)-Sitagliptin and (R)-Sitagliptin in the assay buffer.

  • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

  • Add the different concentrations of the Sitagliptin enantiomers to their respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

  • Pre-incubate the plate at 37°C for approximately 10-15 minutes.[1]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[1]

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each concentration of the enantiomers relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of (R)-Sitagliptin in improving glucose tolerance in a diabetic animal model.

Materials:

  • Diabetic mouse model (e.g., ob/ob mice or diet-induced obese mice)

  • (R)-Sitagliptin

  • Vehicle control (e.g., water or saline)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.[8]

  • Record the baseline blood glucose level (t= -60 min) from the tail vein.

  • Administer (R)-Sitagliptin (e.g., 10 mg/kg) or vehicle control orally via gavage.[3]

  • At t=0 min, administer a glucose solution orally to all mice.

  • Measure blood glucose levels at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[9]

  • Plot the blood glucose concentration over time for both the treatment and control groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treatment group compared to the control group indicates improved glucose tolerance.

Conclusion

The biological activity of Sitagliptin is highly stereoselective, with the (R)-enantiomer being a potent inhibitor of DPP-4, while the (S)-enantiomer is essentially inactive. This significant difference in their primary pharmacological activity underscores the importance of stereochemistry in drug design and development. The therapeutic efficacy of Sitagliptin in the management of type 2 diabetes is solely attributed to the (R)-enantiomer's ability to enhance the incretin pathway, leading to improved glycemic control. Further research into the specific biological interactions of each enantiomer can provide deeper insights into the structure-activity relationship of DPP-4 inhibitors.

References

Cross-validation of different analytical techniques for Sitagliptin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical techniques for the quantitative determination of Sitagliptin (B1680988): High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to offer a comparative overview of their performance, enabling informed decisions for quality control and research purposes.

Workflow for Analytical Method Cross-Validation

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results across different techniques. It involves a systematic comparison of performance characteristics to establish the interchangeability of the methods for a specific analytical purpose.

Analytical Method Cross-Validation Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Method Validation cluster_comparison 3. Comparative Analysis cluster_conclusion 4. Conclusion P1 Define Analytical Requirement P2 Select Analytical Techniques P1->P2 P3 Develop Validation Protocol P2->P3 M1 Perform Validation for Each Technique (Accuracy, Precision, Linearity, etc.) P3->M1 C1 Analyze Same Batch of Samples with Each Validated Method M1->C1 C2 Statistical Comparison of Results (e.g., t-test, F-test) C1->C2 D1 Evaluate Equivalence & Interchangeability C2->D1 D2 Document Cross-Validation Report D1->D2

Caption: General workflow for the cross-validation of analytical methods.

Quantitative Data Summary

The performance of each analytical technique was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. A summary of these quantitative data is presented below for easy comparison.

ParameterHPLCUV-SpectrophotometryHPTLCLC-MS/MS
Linearity Range 0-70 µg/mL[1][2]2-10 µg/mL[3]100-1100 ng/band[4]5-1000 ng/mL[5]
Correlation Coefficient (r²) >0.999[1][6]>0.999[3]>0.998[7]>0.998[5]
Accuracy (% Recovery) 98-102%[1][2]99.53-100.41%[3]99.70%[4]95.70-105.94%[8]
Precision (%RSD) <2%[2]<2%[3]<2%[4]<10%[8]
Limit of Detection (LOD) 0.001 µg/mL[2]0.37 µg/mL[9]7.08 ng/band[4]5 ng/mL[8]
Limit of Quantitation (LOQ) 0.003 µg/mL[2]1.13 µg/mL[9]21.82 ng/band[4]5 ng/mL[8]

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and precise way to quantify Sitagliptin in bulk and pharmaceutical dosage forms.

HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chromatographic Analysis cluster_data Data Analysis S1 Prepare Standard & Sample Stock Solutions H5 Inject Sample S1->H5 M1 Prepare Mobile Phase: (0.05M) Phosphate Buffer : Acetonitrile (30:70) pH adjusted to 2.8 H1 HPLC System with UV Detector M1->H1 H2 Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) H1->H2 H3 Flow Rate: 1.0 mL/min H2->H3 H4 Detection Wavelength: 255 nm H3->H4 H4->H5 D1 Record Chromatogram H5->D1 D2 Calculate Peak Area D1->D2 D3 Quantify Sitagliptin Concentration D2->D3

Caption: Workflow for the HPLC analysis of Sitagliptin.

Methodology:

  • Mobile Phase: A mixture of 0.05M Phosphate Buffer and Acetonitrile in a 30:70 ratio, with the pH adjusted to 2.8.[1]

  • Chromatographic Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 255 nm.[1]

  • Sample Preparation: Standard and sample stock solutions are prepared by dissolving the respective substances in the mobile phase.[1]

UV-Visible Spectrophotometry

This technique offers a simple and cost-effective method for the estimation of Sitagliptin in pharmaceutical formulations.

UV-Spectrophotometry Experimental Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis S1 Prepare Standard Stock Solution of Sitagliptin in Distilled Water (e.g., 100 µg/mL) S2 Prepare a Series of Dilutions for Calibration Curve (e.g., 2-10 µg/mL) U3 Measure Absorbance of Standard and Sample Solutions at 267 nm S2->U3 S3 Prepare Sample Solution from Tablet Formulation S3->U3 U1 UV-Vis Spectrophotometer U2 Scan for λmax (found to be 267 nm) U1->U2 U2->U3 D1 Plot Calibration Curve (Absorbance vs. Concentration) U3->D1 D2 Determine Concentration of Sitagliptin in Sample D1->D2

Caption: Workflow for UV-Spectrophotometric analysis of Sitagliptin.

Methodology:

  • Solvent: Distilled water.[3]

  • Wavelength of Maximum Absorbance (λmax): 267 nm.[3]

  • Standard Solution Preparation: A stock solution of Sitagliptin is prepared in distilled water, from which a series of dilutions are made to establish a calibration curve.[3]

  • Sample Preparation: A known quantity of powdered tablets is dissolved in distilled water, filtered, and diluted to a suitable concentration.[10]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a rapid and versatile method for the simultaneous estimation of Sitagliptin in combination with other drugs.

HPTLC Experimental Workflow cluster_prep Preparation cluster_hptlc Chromatographic Development cluster_detection Densitometric Analysis S1 Prepare Standard & Sample Solutions H1 Apply Bands of Standard & Sample Solutions S1->H1 M1 Prepare Mobile Phase: Methanol (B129727):Ammonia:Glacial Acetic Acid (9.4:0.4:0.2 v/v/v) H2 Develop the Plate in a Twin-trough Chamber M1->H2 P1 Activate Pre-coated Silica (B1680970) Gel 60F254 Plates P1->H1 H1->H2 H3 Dry the Plate H2->H3 D1 Scan the Plate with a TLC Scanner at 214 nm H3->D1 D2 Measure Peak Area and Calculate Rf values D1->D2 D3 Quantify Sitagliptin D2->D3

Caption: Workflow for the HPTLC analysis of Sitagliptin.

Methodology:

  • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.[4][11]

  • Mobile Phase: A mixture of methanol, ammonia, and glacial acetic acid in a ratio of 9.4:0.4:0.2 (v/v/v).[4]

  • Application: Samples are applied as bands using a suitable applicator.

  • Development: The plate is developed in a twin-trough chamber.[11]

  • Detection: Densitometric scanning is performed at 214 nm.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, particularly suitable for the determination of Sitagliptin in biological matrices like human plasma.

LC-MS_MS_Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing S1 Plasma Sample Collection S2 Protein Precipitation (e.g., with Methanol) S1->S2 S3 Centrifugation & Supernatant Collection S2->S3 L6 Inject Sample Extract S3->L6 L1 LC System with Mass Spectrometer L2 Column: Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7µm) L1->L2 L3 Mobile Phase: 0.1% Formic Acid : Methanol (45:55) L2->L3 L4 Flow Rate: 0.45 mL/min L3->L4 L5 Mass Spectrometry Detection (MRM mode) L4->L5 L5->L6 D1 Acquire Mass Spectra L6->D1 D2 Integrate Peak Areas D1->D2 D3 Quantify Sitagliptin using Internal Standard D2->D3

Caption: Workflow for the LC-MS/MS analysis of Sitagliptin in plasma.

Methodology:

  • Sample Preparation: Protein precipitation of plasma samples is carried out using methanol.[12]

  • Chromatographic Column: Agilent Poroshell 120 EC-C18 Fast LC column (100 × 2.1mm, 2.7 µm).[12]

  • Mobile Phase: A mixture of 0.1% v/v formic acid and methanol (45:55, v/v).[12]

  • Flow Rate: 0.45 mL/min.[12]

  • Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. The transition for Sitagliptin is m/z 408.2 → 193.0.[5] An internal standard, such as Diphenhydramine HCl, is used for quantification.[12]

References

In Vivo Efficacy of (S)-Sitagliptin Phosphate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of different formulations of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The focus is on the bioequivalence and pharmacokinetic profiles of various salt forms and formulations, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin (B1680988) functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2][3] This ultimately leads to improved glycemic control.[1][4]

cluster_0 Oral Administration of Sitagliptin cluster_1 Physiological Response to Food Intake cluster_2 Therapeutic Outcomes Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Food_Intake Food Intake Incretins GLP-1 and GIP Release Food_Intake->Incretins Incretins->DPP4 Degraded by Increased_Insulin Increased Glucose-Dependent Insulin Secretion Incretins->Increased_Insulin Stimulates Decreased_Glucagon Decreased Glucagon Secretion Incretins->Decreased_Glucagon Suppresses Inactive_Incretins Inactive GLP-1 and GIP DPP4->Inactive_Incretins Glycemic_Control Improved Glycemic Control Increased_Insulin->Glycemic_Control Decreased_Glucagon->Glycemic_Control

Caption: Mechanism of action of Sitagliptin.

Comparative Pharmacokinetic Data

Bioequivalence studies are crucial for comparing the in vivo performance of different formulations. The following table summarizes the pharmacokinetic parameters from studies comparing sitagliptin hydrochloride and sitagliptin phosphate formulations in healthy volunteers.

FormulationCmax (ng/mL)Tmax (hr)AUC0-48 (ng·hr/mL)AUC0-inf (ng·hr/mL)Study PopulationReference
Sitagliptin Hydrochloride 100 mg Tablet (Test) 963.8 ± 168.52.0 (0.5-6.0)8489.7 ± 1453.18635.8 ± 1485.632 healthy Korean male volunteers[5][6]
Sitagliptin Phosphate 100 mg Tablet (Reference) 949.5 ± 174.92.5 (1.0-6.0)8431.2 ± 1389.98567.9 ± 1419.832 healthy Korean male volunteers[5][6]
Sitagliptin Hydrochloride Monohydrate 100 mg Tablet (Test) 960.3 ± 201.72.8 ± 1.28430.7 ± 1475.98559.1 ± 1508.830 healthy male volunteers[4]
Sitagliptin Phosphate Monohydrate 100 mg Tablet (Reference) 998.1 ± 204.82.9 ± 1.18341.2 ± 1395.78466.8 ± 1423.530 healthy male volunteers[4]

Data are presented as mean ± standard deviation for Cmax, AUC, and Tmax, with the range for Tmax in parentheses where available.

The data indicates that there were no statistically significant differences in the key pharmacokinetic parameters (Cmax, AUC) between the sitagliptin hydrochloride and sitagliptin phosphate formulations.[4][5] The 90% confidence intervals for the ratios of these parameters were within the regulatory acceptance range for bioequivalence (80%-125%).[4][5]

Experimental Protocols

The in vivo efficacy and bioequivalence of sitagliptin formulations are typically assessed through randomized, crossover studies in healthy volunteers.

Bioequivalence Study Protocol

A standard bioequivalence study design involves the following steps:

  • Subject Recruitment: A cohort of healthy volunteers, typically male, is recruited for the study.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences.

  • Treatment Periods: The study consists of two periods separated by a washout period (e.g., one week). In each period, subjects receive a single oral dose of either the test or reference formulation.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 48 hours post-dose).

  • Bioanalysis: The concentration of sitagliptin in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters like Cmax, Tmax, AUC0-t, and AUC0-inf.

  • Statistical Analysis: The pharmacokinetic parameters of the test and reference formulations are compared statistically to assess bioequivalence.

start Healthy Volunteers randomization Randomization start->randomization period1 Period 1: Single Dose Administration (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Crossover Single Dose (Reference or Test) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis LC-MS/MS Bioanalysis sampling2->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) analysis->pk_analysis stats Statistical Bioequivalence Assessment pk_analysis->stats end Conclusion on Bioequivalence stats->end

Caption: A generalized workflow for a bioequivalence study.

Novel Formulations and Future Directions

Beyond simple salt form comparisons, research has also explored novel formulations of sitagliptin phosphate to modify its release profile. These include:

  • Sustained-Release Tablets: Formulations using polymers like xanthan gum have been developed to achieve a sustained release of sitagliptin phosphate, potentially reducing dosing frequency and improving patient compliance.[2]

  • Gastro-Retentive Floating Microspheres: These systems are designed to remain in the stomach for an extended period, allowing for controlled and continuous drug release in the upper gastrointestinal tract, which may enhance bioavailability.[7]

  • Liposomal Formulations: Encapsulating sitagliptin in liposomes has been investigated as a way to improve its permeability and in vivo anti-diabetic activity.[8]

These advanced formulations aim to improve upon the already high bioavailability (approximately 87%) of sitagliptin.[4][9][10]

Conclusion

The available in vivo data from bioequivalence studies in healthy volunteers demonstrate that different salt forms of sitagliptin, specifically the hydrochloride and phosphate salts, exhibit comparable pharmacokinetic profiles.[4][5] This suggests that from a purely pharmacokinetic standpoint, these salt forms can be considered interchangeable. The development of novel formulations, such as sustained-release and gastro-retentive systems, represents an ongoing effort to further optimize the therapeutic delivery of sitagliptin. Future research involving head-to-head in vivo efficacy studies in diabetic patient populations would be beneficial to confirm these findings in a clinical setting.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Sitagliptin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin and its analogs, including Omarigliptin, Evogliptin, and Linagliptin. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences between these therapeutic agents.

Executive Summary

Sitagliptin and its analogs are a class of oral hypoglycemic agents that enhance the incretin (B1656795) system to improve glycemic control in patients with type 2 diabetes. They achieve this by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). While sharing a common mechanism of action, these analogs exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical use, dosing regimens, and potential for drug-drug interactions. This guide summarizes key data from various studies to facilitate a direct comparison.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Sitagliptin and its Analogs
ParameterSitagliptinOmarigliptinEvogliptinLinagliptin
Dosing Frequency Once DailyOnce WeeklyOnce DailyOnce Daily
Tmax (hours) 1-4[1]0.5-4[2]4-5[3]~1.5[3]
Terminal Half-life (t½, hours) ~12.4[1]>100[2]33-39[3]>100 (effective ~12)[3]
Absolute Bioavailability (%) ~87[1]Nearly complete (preclinical)>50~30[3]
Protein Binding (%) ~38[1]-~4670-80 (concentration-dependent)[3]
Primary Route of Elimination Renal (unchanged drug)[4]Renal[2]Renal and Fecal[3]Enterohepatic/Fecal[3][4]
Food Effect on PK No significant effect[3]No significant effect[2]No significant effectNo clinically relevant effect[3]
Table 2: Comparative Pharmacodynamic Parameters of Sitagliptin and its Analogs
ParameterSitagliptinOmarigliptinEvogliptinLinagliptin
DPP-4 Inhibition (at therapeutic dose) >80% over 24 hours[3]~77-89% at 168 hours[2]>80% over 24 hours[3]>80% over 24 hours
IC50 for DPP-4 (nM) 18 - 358.45[3][5]1.6[5]1.56[3]~1
Effect on Active GLP-1 Levels ~2-fold increase[6]~2-fold increase[5]1.5 to 2.4-fold increaseSignificant increase
Dose Adjustment for Renal Impairment Required[3][4]RecommendedNot typically requiredNot required[3][4]
Dose Adjustment for Hepatic Impairment Not required-Not typically requiredNot required

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.

Principle: The assay measures the fluorescence generated from the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. In the presence of an inhibitor, the rate of AMC release, and thus fluorescence, is reduced.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (Sitagliptin and its analogs)

  • Positive control inhibitor (e.g., a known DPP-4 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.

    • Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to their final working concentrations.

  • Assay Reaction:

    • Add 20 µL of the diluted test compounds or positive control to the wells of the 96-well plate.

    • Add 20 µL of the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Active GLP-1 Levels in Human Plasma (ELISA)

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the quantification of active GLP-1 in plasma samples.

Principle: A sandwich ELISA is used where a capture antibody specific for active GLP-1 is coated on a microplate. The sample is added, and active GLP-1 binds to the capture antibody. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added, which binds to a different epitope on the captured GLP-1. Finally, a substrate is added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of active GLP-1 in the sample.

Materials:

  • Commercially available active GLP-1 ELISA kit (containing pre-coated microplate, standards, detection antibody, substrate, and wash buffer)

  • DPP-4 inhibitor (to be added to blood collection tubes)

  • Microplate reader

  • Human plasma samples

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA) to prevent the degradation of active GLP-1.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Assay Protocol (following manufacturer's instructions):

    • Prepare the standard curve by serially diluting the provided GLP-1 standard.

    • Add standards, controls, and plasma samples to the wells of the pre-coated microplate.

    • Incubate the plate to allow for the binding of active GLP-1 to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the enzyme-conjugated detection antibody to each well and incubate.

    • Wash the plate again to remove unbound detection antibody.

    • Add the substrate solution and incubate for a specified time to allow for color development.

    • Stop the reaction and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity versus the concentration of the GLP-1 standards.

    • Determine the concentration of active GLP-1 in the plasma samples by interpolating their signal intensity on the standard curve.

Mandatory Visualization

DPP-4 Inhibition Signaling Pathway DPP-4 Inhibition Signaling Pathway cluster_incretin Incretin System cluster_dpp4 DPP-4 Action cluster_inhibitor Therapeutic Intervention cluster_pancreas Pancreatic Response cluster_glucose Glycemic Control Food Intake Food Intake Intestinal K-cells Intestinal K-cells Food Intake->Intestinal K-cells Stimulates Intestinal L-cells Intestinal L-cells Active GLP-1 Active GLP-1 Intestinal L-cells->Active GLP-1 Secretes Active GIP Active GIP Intestinal K-cells->Active GIP Secretes DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme Substrate Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1->Pancreatic Alpha-cells Inhibits Active GIP->DPP-4 Enzyme Substrate Active GIP->Pancreatic Beta-cells Stimulates Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 Inactivates Inactive GIP Inactive GIP DPP-4 Enzyme->Inactive GIP Inactivates Sitagliptin & Analogs Sitagliptin & Analogs Sitagliptin & Analogs->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

Caption: Mechanism of action of Sitagliptin and its analogs.

Experimental_Workflow_DPP4_Inhibition_Assay Experimental Workflow for In Vitro DPP-4 Inhibition Assay start Start reagent_prep Reagent Preparation (Compounds, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (Add compounds and enzyme) reagent_prep->plate_setup incubation1 Pre-incubation (10-15 min at 37°C) plate_setup->incubation1 reaction_init Reaction Initiation (Add substrate) incubation1->reaction_init kinetic_read Kinetic Measurement (Fluorescence reading) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % inhibition and IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Logical_Relationship_Drug_Selection Logical Relationship for Drug Selection cluster_drugs DPP-4 Inhibitor Options patient Patient with Type 2 Diabetes renal_function Assess Renal Function patient->renal_function dosing_preference Consider Dosing Frequency Preference patient->dosing_preference drug_interactions Evaluate Potential Drug Interactions patient->drug_interactions sitagliptin Sitagliptin (Daily, Renal Adjustment) renal_function->sitagliptin Impaired linagliptin Linagliptin (Daily, No Renal Adjustment) renal_function->linagliptin Impaired dosing_preference->sitagliptin Prefers Daily omarigliptin Omarigliptin (Weekly) dosing_preference->omarigliptin Prefers Weekly evogliptin Evogliptin (Daily) dosing_preference->evogliptin Prefers Daily dosing_preference->linagliptin Prefers Daily drug_interactions->linagliptin Concern

Caption: Factors influencing the selection of a DPP-4 inhibitor.

References

Validating (S)-Sitagliptin Phosphate: A Comparative Guide to its Selective DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Sitagliptin phosphate's performance as a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor against other alternatives, supported by experimental data. Sitagliptin (B1680988) is an oral antihyperglycemic agent used for the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By preventing this degradation, Sitagliptin enhances the levels and activity of active incretins, leading to improved glycemic control.[1][3][4]

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, or "gliptins," work by blocking the inactivation of GLP-1 and GIP.[5] These incretin hormones are released by the gut in response to a meal and play a crucial role in glucose homeostasis. Elevated levels of active GLP-1 and GIP stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[3][5][6] This dual action results in lower blood glucose levels, particularly after meals, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][7]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 Sitagliptin Intervention cluster_3 Therapeutic Outcomes Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 & GIP (Incretins) Gut->GLP1 release DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas acts on Inactive Inactive Metabolites DPP4->Inactive degrades Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Figure 1. Signaling pathway of Sitagliptin's DPP-4 inhibition.

Validation of Selectivity

A critical aspect of a DPP-4 inhibitor's safety and efficacy is its selectivity for the DPP-4 enzyme over other members of the DPP family, such as DPP-8 and DPP-9.[8] Inhibition of DPP-8 and DPP-9 has been associated with multiorgan toxicity in preclinical studies. Sitagliptin demonstrates a high degree of selectivity for DPP-4.[4][8] In vitro studies show that Sitagliptin is approximately 2,600 times more selective for DPP-4 than for DPP-8 and has a low affinity for DPP-9.[4] This high selectivity minimizes the potential for off-target side effects.[8]

Table 1: In Vitro Inhibitory Activity and Selectivity of DPP-4 Inhibitors

Compound DPP-4 IC50 (nM) DPP-8 IC50 (nM) DPP-9 IC50 (nM) Selectivity (DPP-8/DPP-4) Selectivity (DPP-9/DPP-4)
(S)-Sitagliptin 18 - 19[9][10] >33,780[11] >55,142[11] > 1,880-fold > 3,060-fold
Vildagliptin 62[9] >2,200 >230 > 35-fold > 3.7-fold
Saxagliptin (B632) 1.3 - 50[9] 508[11] 98[11] > 10-fold > 1.9-fold
Alogliptin 24[9] - - - -
Linagliptin 1[9] - - - -

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Data compiled from multiple sources; exact values may vary based on assay conditions.

Comparative Clinical Efficacy

Clinical trials have consistently shown that Sitagliptin effectively improves glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents like metformin.[1][3][7][12] The typical reduction in glycated hemoglobin (HbA1c) is around 0.4% to 0.9%.[6] A meta-analysis of 25 randomized controlled trials confirmed Sitagliptin's efficacy in lowering HbA1c levels.[13] When compared to other DPP-4 inhibitors, most studies show similar glycemic efficacy.[5][14] Indirect comparisons suggest non-inferiority to saxagliptin and similar reductions in HbA1c compared to vildagliptin.[5][14]

Table 2: Comparison of Clinical Performance of DPP-4 Inhibitors (vs. Placebo)

Feature (S)-Sitagliptin Vildagliptin Saxagliptin Alogliptin Linagliptin
Typical HbA1c Reduction -0.6% to -0.94%[3][12] Similar to Sitagliptin[14] Similar to Sitagliptin[14] Similar to other gliptins Similar to other gliptins
Effect on Body Weight Neutral[3][15] Neutral Neutral[12] Neutral Neutral
Risk of Hypoglycemia Low (similar to placebo)[12][15] Low Low (similar to placebo)[12] Low (similar to placebo)[12] Low
Dosing Frequency Once daily[8] Twice daily[5][8] Once daily[6] Once daily[6] Once daily[6]
Renal Dosing Adjustment Required[5] Not typically required Required[5] Required[5] Not required
Heart Failure Warning No increased risk observed[6][16] - Increased risk of hospitalization[5][6][16] Increased risk of hospitalization[5][6][16] No increased risk observed[6][16]

Data is based on monotherapy or add-on therapy trials. The magnitude of HbA1c reduction can depend on the baseline HbA1c level.

Experimental Protocols

The validation of DPP-4 inhibitors like Sitagliptin relies on robust in vitro assays to determine their inhibitory potency and selectivity. A common method is the fluorometric in vitro DPP-4 inhibition assay.

Protocol: Fluorometric In Vitro DPP-4 Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Sitagliptin) against recombinant human DPP-4 enzyme.

2. Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test Compound (Sitagliptin) and Positive Control

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[17]

  • Incubator set to 37°C

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control (Sitagliptin) in DMSO.

    • Create a serial dilution series of the test compound to cover a range of concentrations.

    • Dilute the recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep on ice.

    • Prepare the DPP-4 substrate solution in assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Blank Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent (DMSO).[17]

    • 100% Activity Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).[17]

    • Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.[17]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control dilution.[17]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[18]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[18]

  • Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30 minutes, recording every minute.[18]

4. Data Analysis:

  • Determine the rate of reaction (slope of fluorescence increase over time, ΔRFU/min) for each well from the linear portion of the kinetic curve.[17][18]

  • Subtract the average slope of the blank wells from all other wells.

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_of_Test_Compound / Rate_of_100%_Activity_Control))

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measure Measurement & Analysis P1 Prepare Reagents: - Enzyme (DPP-4) - Substrate (Gly-Pro-AMC) - Test Compound Dilutions A1 Add Enzyme, Buffer, & Compound/Solvent to wells P1->A1 A2 Pre-incubate plate (37°C, 10 min) A1->A2 A3 Initiate Reaction: Add Substrate to all wells A2->A3 M1 Read Fluorescence Kinetically (37°C, 30 min) A3->M1 M2 Calculate Reaction Rates (ΔRFU/min) M1->M2 M3 Calculate % Inhibition M2->M3 M4 Plot Dose-Response Curve & Determine IC50 M3->M4

Figure 2. Experimental workflow for an in vitro DPP-4 inhibition assay.

Conclusion

The body of evidence from in vitro, preclinical, and extensive clinical trials validates (S)-Sitagliptin phosphate (B84403) as a potent, highly selective, and effective DPP-4 inhibitor for the treatment of type 2 diabetes. Its high selectivity for DPP-4 over other DPP family members, such as DPP-8 and DPP-9, underpins its favorable safety profile. Clinically, it provides significant HbA1c reduction comparable to other agents in its class, with the advantages of being weight-neutral and having a low risk of hypoglycemia.[3][15] These characteristics, supported by robust experimental validation, solidify Sitagliptin's role as a cornerstone in the management of type 2 diabetes.

References

Comparative Analysis of the Metabolic Stability of Sitagliptin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of a drug candidate is paramount to its success. While Sitagliptin (B1680988) is a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor with a favorable pharmacokinetic profile, the development of derivatives with potentially improved metabolic stability remains a key area of interest. This guide provides a comparative analysis of the metabolic stability of Sitagliptin and discusses key considerations for its derivatives, supported by experimental protocols and pathway visualizations.

Currently, publicly available literature does not contain a direct comparative study with quantitative metabolic stability data for a series of Sitagliptin derivatives. However, by examining the metabolic profile of Sitagliptin and understanding the principles of drug metabolism, researchers can effectively design and evaluate new analogs.

Metabolic Stability of Sitagliptin

Sitagliptin exhibits a high degree of metabolic stability, with a large portion of the drug excreted unchanged in the urine.[1][2] Its metabolism is limited and primarily mediated by the cytochrome P450 isoenzymes CYP3A4, with a minor contribution from CYP2C8.[3] The main metabolic pathways involve N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation followed by cyclization.[4]

The following table summarizes the key pharmacokinetic parameters related to the metabolic stability of Sitagliptin.

ParameterValueSpeciesReference
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C8 (minor)Human[3]
Major Excretion Route Renal (unchanged drug)Human[1]
Apparent Terminal Half-life (t½) 8 - 14 hoursHuman[5]
Oral Bioavailability ~87%Human[6]

Experimental Protocols for Assessing Metabolic Stability

To conduct a comparative analysis of Sitagliptin derivatives, a standardized in vitro metabolic stability assay using human liver microsomes is essential. This allows for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound (Sitagliptin or its derivatives) when incubated with human liver microsomes to predict its intrinsic clearance.

Materials:

  • Test compounds (Sitagliptin and its derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification (e.g., a structurally similar compound with stable metabolic properties)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, thaw the pooled human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the diluted microsome suspension and the test compound working solutions at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • The final incubation mixture should contain the test compound at a specified concentration (e.g., 1 µM), microsomes, and the NADPH regenerating system in phosphate buffer.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile containing the internal standard to the collected aliquot.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Experimental and Metabolic Pathways

To aid in the understanding of the experimental workflow and the metabolic fate of Sitagliptin, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Solutions (Compound, Microsomes, NADPH) pre_warm Pre-warm at 37°C prep_solutions->pre_warm initiate_reaction Initiate Reaction (Add NADPH) pre_warm->initiate_reaction time_points Collect Aliquots (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (CYP3A4, CYP2C8) cluster_phase2 Phase II Metabolism Sitagliptin Sitagliptin Hydroxylation Hydroxylation Sitagliptin->Hydroxylation Oxidative_Desaturation Oxidative Desaturation Sitagliptin->Oxidative_Desaturation N_Sulfation N-Sulfation Sitagliptin->N_Sulfation N_Carbamoyl_Glucuronidation N-Carbamoyl Glucuronidation Sitagliptin->N_Carbamoyl_Glucuronidation Excretion Renal Excretion (Unchanged) Sitagliptin->Excretion Cyclized_Metabolites Cyclized Metabolites Oxidative_Desaturation->Cyclized_Metabolites

Caption: Metabolic pathways of Sitagliptin.

Structure-Metabolism Relationships and Considerations for Derivatives

The development of Sitagliptin derivatives with enhanced metabolic stability requires a thorough understanding of structure-activity relationships (SAR) and structure-metabolism relationships (SMR). While specific data for Sitagliptin derivatives is scarce, general principles in drug metabolism can guide the design of new analogs.

  • Blocking Sites of Metabolism: The primary sites of metabolism on the Sitagliptin molecule are the piperazine (B1678402) ring and the aromatic ring. Modifications at these positions can hinder enzymatic action. For instance, the introduction of fluorine atoms can block potential sites of hydroxylation and increase metabolic stability.

  • Modulating Lipophilicity: Highly lipophilic compounds are more likely to be metabolized by CYP enzymes. Adjusting the lipophilicity of derivatives by introducing or removing polar functional groups can influence their metabolic fate.

  • Steric Hindrance: Introducing bulky substituents near metabolic hotspots can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Electronic Effects: The electronic properties of substituents can influence the susceptibility of a molecule to oxidative metabolism. Electron-withdrawing groups can deactivate aromatic rings towards oxidation.

By systematically applying these principles and utilizing the described experimental protocol, researchers can effectively conduct a comparative analysis of the metabolic stability of novel Sitagliptin derivatives, paving the way for the development of next-generation DPP-4 inhibitors with optimized pharmacokinetic profiles.

References

Revolutionizing Sitagliptin Synthesis: A Comparative Guide to Novel and Established Manufacturing Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of new and established synthetic routes for (S)-Sitagliptin phosphate (B84403). By presenting key performance data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document serves as a critical resource for optimizing the manufacturing of this essential anti-diabetic drug.

Sitagliptin (B1680988), the active pharmaceutical ingredient in Januvia®, is a cornerstone in the treatment of type 2 diabetes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance to the pharmaceutical industry. This guide benchmarks emerging synthetic strategies against the well-established manufacturing processes developed by Merck, providing a comprehensive overview for informed decision-making in drug development and production.

At a Glance: Comparing the Routes

The synthesis of (S)-Sitagliptin phosphate has evolved significantly, moving from lengthy, multi-step chemical processes to highly efficient, greener chemoenzymatic and catalytic methods. The primary challenge lies in the stereoselective synthesis of the chiral β-amino acid core. This comparison focuses on key metrics such as overall yield, number of synthetic steps, enantiomeric excess (e.e.), and the use of hazardous or expensive reagents.

Synthetic RouteKey StrategyOverall Yield (%)Number of StepsEnantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Established Method: Merck's First-Generation Asymmetric hydrogenation of a β-keto ester~52%[1][2]8[1][2][3]HighRobust and scalableMultiple steps, large amount of waste[3][4]
Established Method: Merck's Second-Generation Asymmetric hydrogenation of an unprotected enamine~65-82%[1][5]3 (one-pot)[1][3]>99.5%[5]High yield, reduced waste, fewer steps[3][5]Requires expensive rhodium catalyst and high-pressure hydrogenation[6]
Established Method: Merck's Third-Generation (Enzymatic) Biocatalytic transamination of a prositagliptin ketone~92%[1][7]1 (enzymatic step)>99%[6]Highly selective, green, mild conditions, eliminates heavy metals[6]Enzyme development and optimization can be complex
New Route: Chemical Resolution Resolution of a racemic mixture~11-33%[4]5[4]~96%[4]Avoids expensive noble metal catalysts[4]Lower yield, loss of 50% of the material as the undesired enantiomer
New Route: Chemoenzymatic Cascade Multi-enzyme (lipase, transaminase, etc.) cascade~61% (isolated yield of intermediate)[1][8]Multi-enzyme, one-potHighUse of cheaper amine donors, mild conditions[1][8]Requires optimization of multiple enzyme activities
New Route: Organocatalytic Aza-Michael Addition Enantioselective conjugate addition~41%[9][10]7[9][10]~96%[9][10]Avoids transition metalsMulti-step process with moderate overall yield

Visualizing the Synthetic Pathways

To facilitate a deeper understanding of the logical flow and key transformations in each synthetic approach, the following diagrams, generated using the DOT language, illustrate the core strategies.

Merck_First_Generation β-Keto Ester β-Keto Ester β-Hydroxy Acid β-Hydroxy Acid β-Keto Ester->β-Hydroxy Acid Asymmetric Hydrogenation (Ru-catalyst) Protected β-Amino Acid Protected β-Amino Acid β-Hydroxy Acid->Protected β-Amino Acid Multi-step conversion Sitagliptin Precursor Sitagliptin Precursor Protected β-Amino Acid->Sitagliptin Precursor Coupling (S)-Sitagliptin (S)-Sitagliptin Sitagliptin Precursor->(S)-Sitagliptin Deprotection

Caption: Merck's First-Generation Synthesis.

Merck_Second_Generation Starting Materials Starting Materials Dehydrositagliptin (Enamine) Dehydrositagliptin (Enamine) Starting Materials->Dehydrositagliptin (Enamine) One-pot, 3 steps (S)-Sitagliptin (S)-Sitagliptin Dehydrositagliptin (Enamine)->(S)-Sitagliptin Asymmetric Hydrogenation (Rh-JOSIPHOS)

Caption: Merck's Second-Generation Synthesis.

Merck_Third_Generation Prositagliptin Ketone Prositagliptin Ketone (S)-Sitagliptin (S)-Sitagliptin Prositagliptin Ketone->(S)-Sitagliptin Transaminase Enzyme

Caption: Merck's Third-Generation Enzymatic Synthesis.

Chemical_Resolution Starting Materials Starting Materials Racemic Sitagliptin Racemic Sitagliptin Starting Materials->Racemic Sitagliptin Chemical Synthesis (S)-Sitagliptin (S)-Sitagliptin Racemic Sitagliptin->(S)-Sitagliptin Resolution with Chiral Agent

Caption: Chemical Resolution Synthesis.

Chemoenzymatic_Cascade β-Keto Ester β-Keto Ester β-Keto Acid β-Keto Acid β-Keto Ester->β-Keto Acid Lipase (B570770) (S)-β-Amino Acid Intermediate (S)-β-Amino Acid Intermediate β-Keto Acid->(S)-β-Amino Acid Intermediate Transaminase (S)-β-Amino Acid Intermediate (S)-β-Amino Acid Intermediate (S)-Sitagliptin (S)-Sitagliptin (S)-β-Amino Acid Intermediate->(S)-Sitagliptin Chemical Steps

Caption: Chemoenzymatic Cascade Synthesis.

Aza_Michael_Addition α,β-Unsaturated Ketone α,β-Unsaturated Ketone Chiral Adduct Chiral Adduct α,β-Unsaturated Ketone->Chiral Adduct Organocatalytic Aza-Michael Addition (S)-Sitagliptin (S)-Sitagliptin Chiral Adduct->(S)-Sitagliptin Multi-step Conversion

Caption: Organocatalytic Aza-Michael Addition Synthesis.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are summaries of the experimental protocols for the key synthetic transformations discussed.

Merck's Second-Generation: Asymmetric Hydrogenation of an Unprotected Enamine

This process represents a significant improvement in efficiency. A key step is the asymmetric hydrogenation of the unprotected enamine intermediate.

Protocol Summary: The dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[1][5] This intermediate is then subjected to asymmetric hydrogenation using a Rh(I)/(t)Bu JOSIPHOS catalyst.[5] The reaction is typically carried out in a suitable solvent like methanol (B129727) under hydrogen pressure. Upon completion, the (S)-Sitagliptin is isolated as its phosphate salt with high chemical and optical purity.[5]

Merck's Third-Generation: Enzymatic Transamination

This "green" approach utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[1][6]

Protocol Summary: The prositagliptin ketone is incubated with the engineered transaminase enzyme in an aqueous buffer system.[6] An amine donor, such as isopropylamine, is required for the transamination reaction. The reaction proceeds under mild conditions (e.g., controlled pH and temperature). The resulting (S)-Sitagliptin is then extracted and purified. This method eliminates the need for heavy metal catalysts and high-pressure equipment.[6]

New Route: Chemical Resolution

This classical approach involves the synthesis of a racemic mixture of Sitagliptin, followed by resolution to isolate the desired (R)-enantiomer (which corresponds to the (S)-configuration of the final drug).

Protocol Summary: A racemic mixture of Sitagliptin is synthesized through a multi-step chemical process.[4] The racemate is then treated with a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, in a suitable solvent.[4] This leads to the diastereoselective crystallization of the salt of the desired enantiomer. The salt is then isolated by filtration and the chiral resolving agent is removed to yield the enantiomerically pure (S)-Sitagliptin.

New Route: Chemoenzymatic Cascade

This innovative approach employs a multi-enzyme cascade in a one-pot synthesis of a key Sitagliptin intermediate.

Protocol Summary: A β-keto ester starting material is hydrolyzed by a lipase to the corresponding β-keto acid.[1][8] Subsequently, a transaminase selectively converts the β-keto acid to the desired (S)-β-amino acid intermediate.[1][8] This enzymatic cascade can be performed using whole-cell biocatalysts. The intermediate is then isolated and can be converted to (S)-Sitagliptin through further chemical steps.

New Route: Organocatalytic Aza-Michael Addition

This metal-free approach establishes the crucial chiral center through an enantioselective conjugate addition.

Protocol Summary: An α,β-unsaturated ketone is reacted with a nitrogen nucleophile in the presence of a chiral organocatalyst, such as a quinine-derived urea (B33335) catalyst.[9][10] This aza-Michael addition proceeds with high enantioselectivity to form a chiral adduct. This intermediate then undergoes a series of transformations, including Baeyer-Villiger oxidation, hydrolysis, and amide coupling, to yield (S)-Sitagliptin.[9][10]

Conclusion

The evolution of this compound synthesis showcases a clear trajectory towards more efficient, cost-effective, and environmentally benign manufacturing processes. While Merck's established second and third-generation syntheses represent the current industrial benchmark, the exploration of novel routes, particularly in the realm of chemo- and organocatalysis, continues to offer promising alternatives. The choice of a specific synthetic route will ultimately depend on a variety of factors, including production scale, cost of raw materials and catalysts, and environmental regulations. This guide provides the foundational data and methodologies to support such critical evaluations in the pursuit of optimized pharmaceutical manufacturing.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Sitagliptin phosphate
Reactant of Route 2
(S)-Sitagliptin phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。